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  • Product: 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid
  • CAS: 1864058-29-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

Executive Summary In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary strategy for improving the pharmacokinetic properties of drug candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary strategy for improving the pharmacokinetic properties of drug candidates. 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS: 1864058-29-6)[1] has emerged as a highly versatile, sp3-rich building block. By offering a compact, highly substituted 4-membered nitrogen heterocycle, this compound provides unique hydrogen-bonding vectors while minimizing lipophilicity-driven toxicity. This guide provides an in-depth technical analysis of its structural properties, the causality behind its salt formulation, and self-validating protocols for its integration into drug discovery workflows.

Physicochemical Profiling & Structural Analysis

Understanding the exact quantitative metrics of this building block is critical for stoichiometric precision during high-throughput synthesis. The compound is supplied as a trifluoroacetic acid (TFA) salt, meaning its total molecular weight accounts for both the basic azetidine core and the associated acid[2].

Quantitative Data Summary
PropertyValue
Compound Name 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid
CAS Number 1864058-29-6
Molecular Weight 231.17 g/mol
Molecular Formula C7H12F3NO4 (Base: C5H11NO2, Acid: C2HF3O2)
PubChem CID 121552452
Standard InChIKey FUXWUIUKLQCVIT-UHFFFAOYSA-N
SMILES COCC1(CNC1)O.C(=O)(C(F)(F)F)O

Data supported by American Elements[1] and PubChem[3].

Structural Causality: The Role of the TFA Salt

Azetidines are inherently strained ring systems. The free base of 3-(methoxymethyl)azetidin-3-ol (MW ~117.15 g/mol )[4] is highly volatile, basic, and susceptible to ring-opening polymerization or oxidative degradation upon prolonged exposure to air.

Expert Insight: Why formulate as a TFA salt rather than a standard hydrochloride (HCl) salt?

  • Crystallinity and Hygroscopicity: The TFA salt yields a highly crystalline, non-hygroscopic solid. This prevents water absorption over time, ensuring that the molecular weight remains exactly 231.17 g/mol [5]. This stability is critical for preventing stoichiometric errors during automated weighing in parallel synthesis.

  • Solubility: The fluorinated counterion significantly enhances the compound's solubility in polar aprotic solvents (such as DMF, DMA, and DMSO), which are the standard media for amide coupling reactions.

Synthetic Utility & Mechanistic Pathways

The primary application of 3-(methoxymethyl)azetidin-3-ol TFA is as a nucleophile in amide couplings and Nucleophilic Aromatic Substitution (SNAr) reactions. The tertiary alcohol acts as a strong hydrogen bond donor, while the methoxymethyl ether provides a flexible hydrogen bond acceptor, making it an ideal moiety for binding pocket interactions.

SyntheticPathway A 3-(Methoxymethyl)azetidin-3-ol TFA B Freebasing (DIPEA/TEA) A->B Deprotonation C Nucleophilic Azetidine Free Base B->C Neutralization D Amide Coupling (HATU/EDC) C->D Acylation E SNAr Reaction (Aryl Halides) C->E Arylation F Target Drug Candidate D->F Purification E->F Purification

Synthetic pathways utilizing 3-(Methoxymethyl)azetidin-3-ol TFA salt in medicinal chemistry.

Experimental Methodology: Self-Validating Amide Coupling

When utilizing a TFA salt in coupling reactions, the primary failure mode is incomplete neutralization, which leaves the azetidine nitrogen protonated and non-nucleophilic. The following protocol is designed as a self-validating system, utilizing a calculated stoichiometric excess of base to guarantee reaction progression.

Step-by-Step Protocol
  • Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Check: The 3.0 equivalents of DIPEA are non-negotiable. 1.0 eq is consumed activating the acid with HATU, 1.0 eq is required to neutralize the TFA counterion of the azetidine, and 1.0 eq maintains the basic environment necessary for the nucleophilic attack.

  • Nucleophilic Addition: After 10 minutes of stirring at room temperature (RT), add 3-(methoxymethyl)azetidin-3-ol TFA salt (1.1 eq)[2] in one portion.

  • In-Process Monitoring: Stir at RT for 2-4 hours. Validate completion via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass confirm successful coupling.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (3x).

    • Causality Check: The basic aqueous wash is critical; it removes residual DMF, the displaced trifluoroacetate salts, and any unreacted azetidine free base.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

ExpWorkflow Step1 1. Dissolve Carboxylic Acid in DMF Step2 2. Add HATU & DIPEA (Activation) Step1->Step2 Step3 3. Add Azetidine TFA Salt Step2->Step3 Step4 4. Stir at RT for 2-4 hours Step3->Step4 Step5 5. Quench & Extract (EtOAc/H2O) Step4->Step5 Step6 6. Column Chromatography Step5->Step6

Step-by-step amide coupling workflow using the azetidine TFA salt.

Analytical Validation Framework

To ensure the integrity of the purchased or synthesized building block, analytical validation should be performed prior to library synthesis:

  • Mass Spectrometry (LC-MS): In positive electrospray ionization (ESI+), the mass spectrum will show a base peak at m/z 118.1 [M+H]⁺, corresponding to the ionized free base of the azetidine. In negative mode (ESI-), a peak at m/z 113.0 will confirm the presence of the trifluoroacetate counterion.

  • Nuclear Magnetic Resonance (NMR):

    • ¹⁹F NMR: A sharp, diagnostic singlet at approximately -76 ppm confirms the presence of the trifluoroacetate salt.

    • ¹H NMR (DMSO-d6): Look for a distinct singlet around 3.3 ppm corresponding to the methoxy (-OCH₃) group, alongside broad multiplets between 3.5–4.2 ppm representing the strained, diastereotopic protons of the azetidine ring.

References

  • Title: 3-(methoxymethyl)
  • Title: 1520066-27-6_3-(Methoxymethyl)azetidin-3-ol CAS号查询 Source: chemsrc.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkaFE-ZIesLWlE0i_fpTA_YVTG_Q9moHEm72c_H5PzcEEDfa35mJc9DbcppKpV7izDZuTY8JQnDUYanj1Ub8GYtEO2HLFrcevjg156mH__8RVoHBDdSuHxkxVsg2c4bxG0zoMjrHnpVo4818kf0V4=]
  • Title: 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid | CAS 1864058-29-6 (PubChem CID: 121552452) Source: americanelements.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfXtBZqtoW1qwXWq9ULWc6SEycQli__ghvMNOuwD1ojHRF7KQ4pAbrn3sIcwRgmqq6gtnjk_QyyqbppZepUDxYD1KfLkgycuBucboDP3OuXA9NbElBpWPxacC0cswvjub_j9AGf_FvEgmqY6VGKCVJ1IzsYifT1BWvrvmNn0RIA9ADrj-wkXYWzOlyCDwzPvM7HkexDwfRHHUOGQ==]
  • Title: 3-(Methoxymethyl)azetidin-3-ol trifluoroacetate | Sapphire Bioscience Source: sapphirebioscience.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoTSC2uyC2QGGWk6cJP0YynP6MVSdj3KokAQ-6RaHAqBKX7xpNqV3UKDPtHSp7euBbD-aJGWLYapwt_H_dTW4ODTCsA7jtZCXxmPoq1M4Jp60v1Y9pCI-ZP5suYKuz6g1MdV7eID8nlxP4SdbSVtp5GzOJ7CrblJ13yIUk-uQ4No1yEk5K2adT9Wk73NHxMBXVnMfcvKnJg4SEutg5fzJA0hXkZQ==]
  • Title: 1864058-29-6 | 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid Source: bldpharm.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEekkfrItIhtSmjyyfibY8J-xhQ0ZYEPnAevBuDtcxgw8OBu5njdMNtzMsJuKKkYRWMY_7RdFnPykqTAEknZFeZo5SfzHnM46GSGLnY6QgeUPL5BsTee-rDaK79o0lOuGvArXG2A3PsGRFqoK9aLw==]
  • Title: 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid | 1864058-29-6 - Sigma-Aldrich Source: sigmaaldrich.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDVhPVE_va6RzjJ5mZfO7Q_GWeg1F2B1-PhJ19O9JGW5B26gaF2fs0MMCAH7cxLiJij3WSH1EZuPfhokuwBOUXq-3JMH9m1Zz86Z0xPFW5ScvpclPsd-cVGMfOTOj3ReP2GkiQweZU86_M78hiJhJ3HJC7mWXYzI1G2a2Trf2g_s3BjNCP9A==]

Sources

Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 3-(Methoxymethyl)azetidin-3-ol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical framework for the comprehensive pharmacokinetic (PK) profiling of a specific, promising subclass: 3-(methoxymethyl)azetidin-3-ol derivatives. Moving beyond a simple checklist of assays, this document details the strategic rationale behind a phased, integrated approach to ADME (Absorption, Distribution, Metabolism, and Excretion) characterization. We will explore the causal relationships between molecular structure and pharmacokinetic behavior, present validated, step-by-step experimental protocols, and offer field-proven insights to guide data interpretation and decision-making in early-stage drug discovery.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" structures in drug design.[4] Their inherent ring strain and sp3-rich character offer a unique conformational rigidity that can enhance binding affinity and selectivity.[1][2] Crucially, the incorporation of azetidine motifs has been shown to improve metabolic stability, aqueous solubility, and overall pharmacokinetic profiles, as evidenced by their presence in several FDA-approved drugs.[1] The 3-(methoxymethyl)azetidin-3-ol core, in particular, presents a versatile platform for generating novel chemical entities. However, realizing its therapeutic potential is critically dependent on a thorough understanding of how these derivatives behave within a biological system. This guide serves as a comprehensive roadmap for that investigation.

The Integrated PK Profiling Workflow

A successful PK profiling campaign is not a linear sequence of assays but an iterative cycle of hypothesis, experimentation, and analysis. The goal is to build a holistic understanding of a compound's ADME properties to guide medicinal chemistry efforts and predict its in vivo behavior.[5][6]

PK_Workflow cluster_0 In Vitro Profiling cluster_1 In Vivo Studies cluster_2 Analysis & Decision PhysChem Physicochemical Properties ADME_Screen Tier 1 ADME Screen (Solubility, Permeability, Metabolic Stability) PhysChem->ADME_Screen informs assay conditions Tier2_ADME Tier 2 ADME (PPB, CYP ID, Transporters) ADME_Screen->Tier2_ADME promising candidates Rodent_PK Rodent PK (IV, PO) Tier2_ADME->Rodent_PK prioritize for in vivo SAR_Analysis PK/PD Modeling & SAR Analysis Rodent_PK->SAR_Analysis generate key PK parameters SAR_Analysis->ADME_Screen optimize structure Candidate_Selection Candidate Selection SAR_Analysis->Candidate_Selection data-driven decision Permeability_Decision start Caco-2 Assay Results (Papp A→B, Papp B→A, ER) high_perm High Permeability (Papp A→B > 10 x 10⁻⁶ cm/s) Efflux Ratio (ER) < 2 start->high_perm low_perm Low Permeability (Papp A→B < 2 x 10⁻⁶ cm/s) start->low_perm efflux High Efflux (ER > 2) start->efflux outcome1 Good Absorption Potential high_perm->outcome1 outcome2 Poor Absorption Potential low_perm->outcome2 outcome3 Efflux Liability: Consider SAR or Co-dosing with Inhibitor efflux->outcome3

Caption: Decision-making based on Caco-2 permeability assay outcomes.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio (ER).

Self-Validation System:

  • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured before and after the experiment to confirm the integrity of the cell monolayer. A[7] Lucifer Yellow rejection test is also performed to confirm tight junction integrity.

  • Control Compounds: High-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls validate the assay's dynamic range. A known P-gp substrate (e.g., Digoxin) is used to confirm efflux activity.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell® filter inserts and culture for 21 days to allow for differentiation and monolayer formation. 2[8]. Integrity Check: Measure TEER values. Only use monolayers with TEER values >300 Ω·cm². 3[7]. Assay Setup: Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Dosing (A→B): Add the test compound (typically 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment. 5[7][8]. Dosing (B→A): Add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 90-120 minutes.

  • Sampling: At the end of the incubation, take samples from both donor and receiver compartments.

  • Analysis: Quantify the compound concentration in all samples via LC-MS/MS.

  • Calculation: Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).

Plasma Protein Binding (PPB): Quantifying the Free Fraction

Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect. T[9]herefore, determining the extent of binding to plasma proteins like albumin and α1-acid glycoprotein is critical. H[10]igh plasma protein binding (>99%) can limit efficacy and complicate PK/PD relationships.

Causality Behind the Choice: Rapid Equilibrium Dialysis (RED) is considered the gold standard for PPB assessment. I[9]t minimizes non-specific binding issues that can affect other methods like ultrafiltration and provides a direct measure of the unbound concentration at equilibrium.

[11][12]Illustrative Data for Azetidine Derivatives:

Compound IDHLM Stability (t½, min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio% Human PPB
AZ-0014512.51.285.2
AZ-0021515.11.598.9
AZ-003>601.81.160.7
AZ-004559.84.592.1

Transition to In Vivo Pharmacokinetics

After a compound demonstrates a promising in vitro ADME profile (e.g., moderate-to-high stability, good permeability, manageable PPB), the next essential step is to evaluate its behavior in a living system. R[13]odent PK studies are fundamental for this transition.

[13]#### 4.1. Study Design: The Key to Actionable Data

A well-designed rodent PK study provides essential parameters like Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Oral Bioavailability (%F).

Causality Behind the Choices:

  • Species: Sprague-Dawley rats are often chosen for initial PK studies due to their larger size (allowing for serial blood sampling), well-characterized metabolism, and extensive historical database. *[14] Dosing Routes: An intravenous (IV) dose is administered to determine clearance and volume of distribution, bypassing absorption. An oral (PO) dose is given to assess oral absorption and bioavailability. C[14]omparing the Area Under the Curve (AUC) from both routes is how bioavailability is calculated.

  • Sampling: A rich sampling schedule, especially at early time points after dosing, is critical to accurately define the absorption and distribution phases.

[14][15]---

Protocol 3: Rat Pharmacokinetic Study (IV and PO Dosing)

Objective: To determine the key pharmacokinetic parameters of a 3-(methoxymethyl)azetidin-3-ol derivative in rats.

Methodology:

  • Animal Preparation: Use catheterized male Sprague-Dawley rats (for serial blood sampling and IV administration) acclimated for at least one week. F[14]ast animals overnight before dosing.

  • Dosing:

    • IV Group (n=3): Administer the compound (e.g., 1 mg/kg) as a slow bolus via the jugular vein cannula.

    • PO Group (n=3): Administer the compound (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA). 4[14][15]. Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis. 5[14]. Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for quantifying the drug in rat plasma. Method validation should adhere to FDA/ICH M10 guidelines, assessing parameters like accuracy, precision, selectivity, and stability. 6[16][17][18]. PK Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

[19]### 5. Data Interpretation and Structure-Activity Relationships (SAR)

The ultimate goal of PK profiling is to inform the design of better molecules. B[20]y systematically analyzing how small structural changes to the 3-(methoxymethyl)azetidin-3-ol scaffold affect ADME properties, a robust SAR can be established.

[21][22][23]Example SAR Insights:

  • Metabolism: Is the methoxymethyl group a metabolic "soft spot"? Replacing it with a difluoromethyl or cyclopropylmethyl group might block oxidative metabolism and improve stability.

  • Permeability: Does increasing the polarity of a distal substituent (e.g., adding a hydroxyl group) decrease Caco-2 permeability? Conversely, does adding a lipophilic group enhance it?

  • Efflux: If a compound is a P-gp substrate (high ER), can the introduction of a hydrogen bond donor or a slight conformational change disrupt its recognition by the transporter?

By integrating in vitro and in vivo data, the project team can make informed, data-driven decisions, deprioritizing compounds with fatal PK flaws and advancing those with the highest probability of success.

The pharmacokinetic profiling of 3-(methoxymethyl)azetidin-3-ol derivatives is a multi-faceted endeavor that requires a strategic, hypothesis-driven approach. By understanding the causality behind each experimental choice, implementing robust and self-validating protocols, and intelligently interpreting the resulting data to build a clear structure-activity relationship, drug discovery teams can efficiently navigate the complexities of ADME and unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Azetidines in medicinal chemistry: emerging applic
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. MilliporeSigma.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • USFDA guidelines for bioanalytical method valid
  • Caco2 assay protocol. Xenotech.
  • Bioanalytical Method Valid
  • Caco-2 Permeability Assay Protocol.
  • In Vitro ADME Assays and Services.
  • Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Deriv
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
  • In Vitro ADME. Selvita.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • What is the structure-activity relationship SAR in drug design?.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Structure-Activity Relationship (SAR) in Drug Design. IJPub.org.
  • Plasma Protein Binding Assay.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay.
  • (PDF) Structure-Activity Relationship Studies in Organic Drug Development.
  • Structure-Activity Relationship (SAR) Analysis. Zamann Pharma Support GmbH.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.
  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Rodent Pharmacokinetics. WuXi AppTec Lab Testing Division.
  • Metabolic Stability Assays. Merck Millipore.
  • Plasma Protein Binding in Drug Discovery and Development. Bentham Science Publishers.
  • Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility - Monash University.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC.
  • Microsomal Stability Assay.
  • Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in R
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • Murine Pharmacokinetic Studies. PMC - NIH.

Sources

Foundational

The Azetidine Advantage: Physicochemical Mechanisms and Applications in Medicinal Chemistry

Introduction: Escaping Flatland Azetidines, four-membered saturated nitrogen heterocycles, have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery[1]. Historically, medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland

Azetidines, four-membered saturated nitrogen heterocycles, have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery[1]. Historically, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings. However, the paradigm shift toward increasing the fraction of sp3-hybridized carbons (Fsp3) has highlighted the value of 3D-rich, conformationally restricted building blocks[2].

While building blocks do not possess a biological "mechanism of action" in isolation, their chemical mechanism of action—how they alter the physicochemical and thermodynamic properties of a drug molecule—is profound.1 leverage azetidine motifs to enhance metabolic stability, modulate basicity, and optimize receptor binding kinetics[1].

Physicochemical Mechanisms of Action

The incorporation of an azetidine ring in place of larger heterocycles (like pyrrolidine or piperidine) triggers a cascade of favorable physicochemical changes driven by ring strain and reduced molecular volume[3].

  • Basicity (pKa) Modulation : Azetidines exhibit significantly lower basicity (pKa ~8.0–8.5) compared to their five- and six-membered counterparts (pKa ~10.0–11.0)[3]. Causality : The acute ~90° bond angles within the highly strained four-membered ring force the endocyclic C-N bonds to adopt higher p-character. Consequently, the exocyclic nitrogen lone pair resides in an orbital with increased s-character. Because s-orbitals are closer to the nucleus, the lone pair is held more tightly and is less available to accept a proton[4]. This tuned pKa ensures a higher fraction of the unionized drug at physiological pH (7.4), enhancing passive membrane permeability and mitigating off-target liabilities like hERG channel inhibition.

  • Lipophilicity and Aqueous Solubility : Replacing a piperidine with an azetidine removes two hydrophobic methylene units, lowering the partition coefficient (LogP)[3]. This reduction in lipophilicity, combined with the structural rigidity that lowers the crystal lattice energy, thermodynamically favors solvation, drastically 2[2].

  • Metabolic Stability : The compact azetidine ring possesses fewer abstractable C-H bonds than larger saturated heterocycles. Furthermore, its rigid conformation prevents the "induced fit" necessary for optimal binding within the catalytic pocket of Cytochrome P450 (CYP) enzymes, raising the activation energy for oxidative metabolism (e.g., N-dealkylation or hydroxylation)[1].

Table 1: Comparative Physicochemical Properties of Saturated Nitrogen Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Mechanistic Rationale
Calculated pKa ~8.0 - 8.5~10.0 - 10.5~10.5 - 11.2Increased s-character of N lone pair due to ring strain lowers basicity.
Lipophilicity (LogP) Lowest (~1.3)Moderate (~1.6)Highest (~1.9)*Fewer carbon atoms reduce the hydrophobic surface area.
Aqueous Solubility HighModerateLowLower LogP and reduced crystal lattice energy favor solvation.
Metabolic Stability HighModerateLowFewer C-H bonds; rigidity resists CYP450 active site binding.

*Representative values for N-phenylsulfonyl derivatives[3].

Structural Thermodynamics: The Entropic Advantage

The thermodynamic mechanism of azetidine-containing drugs centers on conformational restriction. Flexible rings like piperidine exist in multiple conformations (e.g., chair, boat) in solution. Upon binding to a target receptor, the molecule must freeze into a single bioactive conformation, resulting in a massive loss of conformational entropy (ΔS << 0), which penalizes the overall binding free energy (ΔG). Azetidines are pre-organized. Their rigidity minimizes the entropic penalty upon target engagement, translating to enhanced binding affinity and potency.

ThermodynamicMoA Piperidine Flexible Heterocycle (e.g., Piperidine) High Conformational Entropy Binding1 Target Binding High Entropic Penalty (ΔS << 0) Piperidine->Binding1 Induced Fit Azetidine Azetidine Bioisostere Conformational Restriction Binding2 Target Binding Low Entropic Penalty (ΔS ≈ 0) Azetidine->Binding2 Pre-organized Result1 Suboptimal Binding Free Energy (ΔG) Binding1->Result1 Result2 Enhanced Binding Affinity (ΔG) Improved Potency Binding2->Result2

Caption: Thermodynamic mechanism of azetidine-mediated conformational restriction in target binding.

Experimental Workflows & Self-Validating Protocols

To harness the azetidine advantage, medicinal chemists employ rigorous physicochemical profiling. The following self-validating protocols are standard for evaluating azetidine building blocks.

Protocol 1: Self-Validating Potentiometric Titration for pKa Determination

Objective: Accurately determine the acid dissociation constant (pKa) to predict the physiological ionization state[3].

  • Step 1: System Calibration & Validation : Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation Step: Titrate a known reference standard (e.g., labetalol, known pKa 7.4 and 9.3) before the test article. If the measured pKa deviates by >0.05 units from the literature, the system flags the electrode for recalibration, preventing downstream data corruption.

  • Step 2: Sample Preparation : Dissolve 1-2 mg of the azetidine compound in a standardized methanol/water co-solvent system. Prepare 0.1 M HCl and 0.1 M NaOH standardized solutions.

  • Step 3: Titration Execution : Acidify the sample solution to pH ~2.0 to fully protonate the azetidine nitrogen. Titrate with 0.1 M NaOH under a continuous nitrogen gas purge. Causality: The nitrogen purge prevents atmospheric CO2 from dissolving into the solution to form carbonic acid. Carbonic acid would artificially lower the pH and skew the titration curve, specifically in the weakly basic range (pH 7-9) where azetidines buffer.

  • Step 4: Data Analysis : Plot the first derivative of the titration curve (dpH/dV) to identify the inflection point. The pKa is derived from the pH at the half-equivalence point.

Protocol 2: Intrinsic Microsomal Clearance (CLint) Assay

Objective: Assess the metabolic stability of the azetidine scaffold against CYP450 enzymes[4].

  • Step 1: Assay Assembly : Incubate the azetidine compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Self-Validating Controls : Run concurrent incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Validation Logic: If Verapamil CLint is < 40 µL/min/mg or Warfarin CLint is > 5 µL/min/mg, the microsomal batch has lost enzymatic activity, and the assay is automatically invalidated.

  • Step 3: Reaction Initiation & Quenching : Initiate the reaction by adding an NADPH regenerating system. At specific intervals (0, 5, 15, 30, 45, 60 mins), extract aliquots and quench immediately with 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Step 4: Quantification : Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (t1/2) and CLint.

Workflow cluster_assays Parallel Physicochemical Profiling Start Synthesize Azetidine Analog pKa Potentiometric Titration Evaluate Basicity (pKa) Start->pKa LogD Shake-Flask Method Evaluate Lipophilicity (LogD) Start->LogD Microsome Microsomal Clearance Evaluate Stability (CLint) Start->Microsome Decision Criteria Met? pKa < 8.5 & CLint < 10 pKa->Decision LogD->Decision Microsome->Decision Success Lead Progression & In Vivo Efficacy Decision->Success Yes Fail Structural Refinement (e.g., Fluorination) Decision->Fail No Fail->Start Iteration

Caption: Self-validating experimental workflow for evaluating azetidine-based lead compounds.

Conclusion

Azetidine building blocks are not merely structural spacers; they are active physicochemical modulators. By strategically replacing larger, more flexible heterocycles with azetidines, medicinal chemists can predictably lower basicity, reduce lipophilicity, enhance aqueous solubility, and lock molecules into bioactive conformations[2]. As synthetic methodologies for these strained rings continue to advance, their integration into next-generation therapeutics will only accelerate, firmly establishing azetidines as a cornerstone of modern drug design.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed (NIH). 1

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - BenchChem.3

  • Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - ResearchGate.4

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC (NIH). 2

Sources

Exploratory

Stability of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid in aqueous solutions

An In-Depth Technical Guide to the Aqueous Stability of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid Introduction: The Azetidine Scaffold and the Imperative of Stability Azetidines, four-membered nitrogen-containi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Stability of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

Introduction: The Azetidine Scaffold and the Imperative of Stability

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital scaffolds in medicinal chemistry.[1][2][3] Their strained ring system imparts a unique three-dimensionality that can enhance binding affinity and improve physicochemical properties such as metabolic stability compared to larger ring analogues.[1][4] However, this inherent ring strain—approximately 25.4 kcal/mol—also renders the azetidine core susceptible to chemical degradation, particularly through ring-opening reactions.[5]

This guide focuses on the aqueous stability of 3-(methoxymethyl)azetidin-3-ol as its trifluoroacetic acid (TFA) salt. Understanding the stability profile of this molecule is paramount for drug development professionals, as it directly impacts formulation strategies, storage conditions, analytical method development, and ultimately, therapeutic efficacy and safety. The presence of the TFA counter-ion dictates that aqueous solutions of this compound will be acidic, a condition known to be a primary trigger for azetidine degradation.[6][7]

This document provides a technical framework for assessing the stability of 3-(methoxymethyl)azetidin-3-ol trifluoroacetic acid. It will delve into the mechanistic underpinnings of its degradation, outline a systematic approach for conducting stability studies, and provide detailed experimental protocols grounded in established scientific principles and regulatory expectations.[8][9]

Section 1: The Chemistry of Instability

The stability of 3-(methoxymethyl)azetidin-3-ol in an aqueous environment is governed by the interplay of its structural features and the solution's properties.

  • The Azetidine Core: The primary driver of instability is the inherent strain of the four-membered ring. This strain makes the carbon atoms adjacent to the nitrogen susceptible to nucleophilic attack, a process that is significantly accelerated under acidic conditions.[5][6]

  • The Trifluoroacetic Acid (TFA) Counter-ion: TFA is a strong acid (pKa ≈ 0.52) that readily dissociates in water, creating an acidic environment.[10] Its role is twofold: it ensures the protonation of the azetidine nitrogen, which is the initiating step of acid-catalyzed degradation, and it can act as an ion-pairing agent in chromatographic analysis.[10][11][12]

  • The Role of Water: In an aqueous solution, water serves as the primary nucleophile, attacking the activated azetidine ring to cause hydrolytic cleavage.

The Primary Degradation Pathway: Acid-Catalyzed Hydrolytic Ring-Opening

The most probable degradation pathway for 3-(methoxymethyl)azetidin-3-ol in an acidic aqueous solution is an acid-catalyzed ring-opening hydrolysis. The mechanism proceeds in two key steps:

  • Protonation of the Azetidine Nitrogen: In the acidic environment created by TFA, the lone pair of electrons on the azetidine nitrogen is readily protonated. This forms a positively charged azetidinium ion. This protonation is the critical activation step, as it further polarizes the C-N bonds and increases the electrophilicity of the ring carbons.[6][7][13]

  • Nucleophilic Attack and Ring Cleavage: A water molecule, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the azetidinium ring. This leads to the cleavage of a C-N bond, relieving the ring strain and forming a stable, ring-opened amino alcohol derivative.

Caption: Proposed mechanism for acid-catalyzed degradation.

Section 2: Designing a Stability Study: The Forced Degradation Approach

To thoroughly understand the stability profile, a forced degradation (or stress testing) study is essential.[8][9] The goal is not to determine shelf-life but to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[8] According to ICH guidelines, stress testing is a required part of drug development to demonstrate the specificity of analytical methods.[14] A typical target for forced degradation is 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]

G Start Prepare API Solution in Aqueous Medium Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Stress->Thermal Photo Photostability (ICH Q1B light exposure) Stress->Photo Sampling Withdraw Samples at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze via Stability-Indicating HPLC-UV/MS Method Sampling->Analysis Evaluation Evaluate Data: - % Degradation - Peak Purity - Identify Degradants Analysis->Evaluation End Establish Degradation Pathway & Validate Method Specificity Evaluation->End G Goal Define Goal: Separate API from all degradants Column Column Selection (e.g., C18, 100 x 2.1 mm, 1.8 µm) Goal->Column MobilePhase Mobile Phase Optimization A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Column->MobilePhase Gradient Gradient Development (e.g., 5% to 95% B over 10 min) MobilePhase->Gradient Detection Detector Settings UV: Diode Array (200-400 nm) MS: ESI+ Scan Gradient->Detection Injection Inject Stressed & Unstressed Samples Detection->Injection Evaluation Evaluate Resolution (Rs > 2) & Peak Purity Injection->Evaluation Optimization Optimize Gradient/Flow Rate if separation is poor Evaluation->Optimization Rs < 2 Validation Validate Method (ICH Q2) Specificity, Linearity, Accuracy Evaluation->Validation Rs > 2 Optimization->Injection

Caption: Workflow for HPLC method development.

Section 4: Data Interpretation and Reporting

The output from the HPLC-UV/MS analysis provides the necessary data to assess stability.

Hypothetical Forced Degradation Data

The following table summarizes potential outcomes from a forced degradation study.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products (DPs) ObservedComments
0.1 M HCl8 hours60°C15.2%DP-1 (m/z consistent with ring-opened product)Confirms susceptibility to acid-catalyzed hydrolysis. [6][7]
0.1 M NaOH24 hours60°C3.5%Minor peaks observedShows greater stability under basic conditions than acidic.
3% H₂O₂24 hoursRoom Temp< 1.0%No significant degradationIndicates low susceptibility to oxidation.
Thermal (Aqueous)48 hours80°C2.1%Minor peaks observedThe molecule is relatively stable to heat in solution.
PhotostabilityICH Q1BAmbient< 1.0%No significant degradationNot identified as a primary degradation pathway.

Note: Data is illustrative and intended to represent a plausible stability profile.

Conclusion and Best Practices

Based on fundamental chemical principles, 3-(methoxymethyl)azetidin-3-ol trifluoroacetic acid is expected to be most susceptible to degradation in aqueous solutions via acid-catalyzed hydrolytic ring-opening . [6][7][13]The presence of the TFA counter-ion inherently creates an acidic environment that facilitates this primary degradation pathway. The molecule is likely to exhibit greater stability under neutral, basic, and oxidative conditions.

Recommendations for Researchers:

  • Solution Preparation: For maximum stability, prepare aqueous solutions fresh whenever possible. If short-term storage is necessary, use buffered solutions at a neutral pH (around 7) and store at low temperatures (2-8 °C), protected from light. [6]* Formulation Development: Avoid strongly acidic excipients. Consider using a buffering system to maintain the pH of a final formulation in the neutral range to ensure long-term stability.

  • Analytical Testing: A validated, stability-indicating HPLC method, preferably with MS detection, is crucial for accurately quantifying the parent compound and its degradation products during stability studies. [16] By understanding the intrinsic stability of this azetidine derivative and implementing a systematic approach to its evaluation, researchers and drug development professionals can mitigate risks and make informed decisions to advance their programs.

References

  • BenchChem. (2025). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. Benchchem.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • Singh, S., & Junwal, M. (2013). A brief study on forced degradation studies with regulatory guidance.
  • St-Denis, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Van den Bossche, W., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The azetidine heterocycle in drug design and synthesis. Current Opinion in Drug Discovery & Development, 8(6), 723-740.
  • Van den Bossche, W., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova.
  • Kamberi, M., & Bynum, K. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
  • ResolveMass Laboratories. (2026).
  • BenchChem. (2025). Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem.
  • Zhang, H., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ghorai, M. K., & Kumar, A. (2010). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Organic Letters, 12(23), 5422-5425. [Link]

  • Norris, M. D. (2015). Trifluoroacetic Acid (TFA). Synlett, 26(02), 299-300.
  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from Wikipedia. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Das, D., et al. (2023). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Journal of the American Chemical Society. [Link]

  • IJIRT. (2025). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. International Journal of Innovative Research in Technology. [Link]

  • Al-Masoudi, W. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Mesopotamia Journal of Pharmaceutical Sciences, 2020(2), 1-11. [Link]

Sources

Foundational

Pharmacological Utility and Synthetic Applications of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

Executive Summary The drive toward higher clinical success rates in modern drug discovery has popularized the "Escape from Flatland" paradigm, emphasizing the incorporation of sp³-rich, three-dimensional scaffolds. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has popularized the "Escape from Flatland" paradigm, emphasizing the incorporation of sp³-rich, three-dimensional scaffolds. Among these, the azetidine ring has emerged as a privileged building block. Specifically, 3-(methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS 1864058-29-6) represents a highly functionalized, conformationally restricted motif used to replace traditional heterocycles like morpholine or piperazine[1].

This technical guide explores the physicochemical rationale for utilizing the trifluoroacetic acid (TFA) salt, details the structural logic of its bioisosteric applications, and provides field-proven, self-validating experimental protocols for its incorporation into pharmaceutical pipelines.

Chemical Identity & Physicochemical Profiling

In synthetic workflows, the choice of salt form dictates the stability, handling, and reactivity of the building block. The free base of 3-(methoxymethyl)azetidin-3-ol is prone to volatility and hygroscopicity, complicating precise stoichiometric measurements. Conversion to the TFA salt yields a highly stable, free-flowing crystalline solid that resists premature degradation and standardizes liquid handling in automated parallel synthesis.

Table 1: Comparative Physicochemical Profile
Property3-(Methoxymethyl)azetidin-3-ol (Free Base)3-(Methoxymethyl)azetidin-3-ol TFA Salt
CAS Number 1520066-27-6[2]1864058-29-6[3]
Chemical Formula C₅H₁₁NO₂C▵H₁₂F₃NO₄ (C₅H₁₁NO₂ · C₂HF₃O₂)
Molecular Weight 117.15 g/mol 231.17 g/mol
Physical State Viscous oil or hygroscopic solidStable, free-flowing crystalline powder
Nucleophilicity High (Requires immediate use/protection)Masked (Requires in situ neutralization)
Storage Conditions Inert atmosphere, cold storage (< 4°C)Room temperature, highly stable

Structural Logic & Bioisosteric Applications

The architectural brilliance of 3-(methoxymethyl)azetidin-3-ol lies in its dense functionalization within a highly strained four-membered ring.

  • Conformational Restriction: The azetidine ring restricts the spatial orientation of the attached functional groups, reducing the entropic penalty upon binding to a target protein[4].

  • Hydrogen Bonding Network: The C3-hydroxyl acts as a strong hydrogen bond donor and acceptor, while the methoxymethyl ether provides an additional, flexible hydrogen bond acceptor. This mimics the oxygen atom in morpholine but projects it into a different vector space.

  • LogP Tuning: The combination of the polar hydroxyl group and the ether linkage significantly lowers the lipophilicity (LogP) of the parent molecule, enhancing aqueous solubility and metabolic stability—critical factors in addressing developability problems[5].

G cluster_0 Traditional Scaffolds cluster_1 Modern Bioisosteres N1 Morpholine N3 3-Substituted Azetidines (e.g., 3-(Methoxymethyl)azetidin-3-ol) N1->N3 Scaffold Hopping (Increased Fsp3) N2 Piperazine N2->N3 Conformational Restriction N4 Altered LogP & Improved Solubility N3->N4 N5 Novel IP Space N3->N5

Caption: Bioisosteric replacement logic transitioning from traditional heterocycles to azetidine scaffolds.

Experimental Workflows & Protocols

When utilizing the TFA salt in cross-coupling or amidation reactions, the primary mechanistic hurdle is the liberation of the nucleophilic secondary amine. The following protocol is engineered as a self-validating system , ensuring complete neutralization and preventing side reactions.

Protocol: Amidation of 3-(Methoxymethyl)azetidin-3-ol TFA Salt

Objective: Synthesize an azetidine-amide via coupling with a target carboxylic acid.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • 3-(Methoxymethyl)azetidin-3-ol TFA Salt (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology & Causality:

  • Pre-Activation of the Carboxylic Acid:

    • Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the reactive OAt-ester. Allowing this to form before introducing the amine prevents the azetidine from directly attacking the uronium species of HATU, which would form an unreactive guanidinium byproduct.

  • In Situ Neutralization of the TFA Salt:

    • Action: In a separate vial, dissolve the azetidine TFA salt (1.2 eq) in DMF. Add DIPEA (2.0 eq) and agitate for 5 minutes.

    • Causality: The TFA salt renders the amine protonated and non-nucleophilic. The addition of 2.0 eq of DIPEA ensures complete deprotonation to the free base, overcoming the buffering capacity of the TFA counterion.

  • Nucleophilic Coupling:

    • Action: Transfer the neutralized azetidine solution to the pre-activated ester solution. Stir at room temperature for 2–4 hours.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the appearance of the target [M+H]⁺ peak validates the C-N bond formation.

  • Quench and Workup:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄.

    • Causality: The basic aqueous wash removes the liberated trifluoroacetate salts, excess DIPEA, and the HOAt byproduct, yielding a crude product suitable for flash chromatography.

G S1 3-(Methoxymethyl)azetidin-3-ol TFA Salt (CAS 1864058-29-6) S2 Neutralization (2.0 eq DIPEA in DMF) S1->S2 Step 1a S3 Free Base Azetidine (Nucleophilic Species) S2->S3 S5 Nucleophilic Attack (C-N Bond Formation) S3->S5 Step 1b S4 Carboxylic Acid Pre-Activation (HATU + 2.0 eq DIPEA) S4->S5 Activated OAt-Ester S6 Target Azetidine Amide (Aqueous Workup & Purification) S5->S6 Step 2

Caption: Step-by-step synthetic workflow for the amidation of 3-(methoxymethyl)azetidin-3-ol TFA salt.

Literature Review & Future Perspectives

The integration of 3-substituted azetidines into medicinal chemistry has accelerated dramatically. Literature highlights their use in overcoming pharmacokinetic liabilities associated with highly lipophilic or metabolically unstable planar rings.

For instance, research into triple reuptake inhibitors (targeting serotonin, norepinephrine, and dopamine transporters) has heavily utilized 3-substituted azetidine derivatives. Rigidification of rotatable bonds via the azetidine skeleton enhances binding affinity while the diverse substitution at the 3-position (such as ethers and alcohols) fine-tunes the receptor subtype selectivity[6]. Furthermore, the development of single-step synthetic methodologies for azetidine-3-amines and related derivatives has democratized access to these complex scaffolds, allowing them to be routinely incorporated into kinase inhibitors and S1P receptor agonists[4].

The specific combination of a methoxymethyl ether and a tertiary alcohol at the 3-position of the azetidine ring provides a unique vector for hydrogen bonding. As drug discovery continues to push into novel chemical spaces to secure intellectual property and improve safety profiles, building blocks like 3-(methoxymethyl)azetidin-3-ol TFA salt will remain indispensable tools for the modern medicinal chemist.

References

  • American Elements. "3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid." American Elements Catalog. URL: [Link]

  • ChemSrc. "3-(Methoxymethyl)azetidin-3-ol CAS 1520066-27-6." ChemSrc Database. URL: [Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." National Center for Biotechnology Information (PMC). URL: [Link]

  • Journal of Medicinal Chemistry. "Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors." ACS Publications. URL: [Link]

  • The Journal of Organic Chemistry. "A Single-Step Synthesis of Azetidine-3-amines." ACS Publications. URL: [Link]

Sources

Exploratory

Preliminary Safety and Toxicity Profile: 3-(Methoxymethyl)azetidin-3-ol TFA

A Technical Guide for Researchers and Drug Development Professionals Introduction 3-(Methoxymethyl)azetidin-3-ol trifluoroacetate (TFA) is a novel synthetic compound featuring a substituted azetidine ring. Azetidines are...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(Methoxymethyl)azetidin-3-ol trifluoroacetate (TFA) is a novel synthetic compound featuring a substituted azetidine ring. Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that are of growing interest in medicinal chemistry due to their unique structural properties and their presence in a number of biologically active molecules.[1] They are often used as building blocks in the synthesis of more complex molecules with potential therapeutic applications, including as antibacterial agents and for the treatment of metabolic and inflammatory diseases.[2][3] The trifluoroacetate salt form is common for peptide and small molecule drug candidates.[4]

This guide provides a preliminary assessment of the potential safety and toxicity of 3-(Methoxymethyl)azetidin-3-ol TFA. As there is no specific toxicological data available for this exact molecule, this evaluation is based on the known properties of its constituent parts: the azetidine core and the trifluoroacetic acid (TFA) counter-ion. It is imperative for researchers to handle this compound with appropriate caution until comprehensive safety studies are conducted.

Toxicological Profile of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a persistent and mobile substance that has been the subject of increasing scrutiny by regulatory bodies.[5] German authorities have proposed classifying TFA as toxic to reproduction (Category 1B).[6][7]

Key Toxicological Endpoints for TFA:

  • Reproductive Toxicity: Studies in animal models have indicated that TFA may harm the unborn child and are suspected of damaging fertility.[8][9] The proposed hazard classification is H360Df: "May damage the unborn child. Suspected of impairing fertility".[7]

  • Acute Toxicity: The acute toxicity of TFA is considered to be low.[10][11] However, as a strong acid, direct contact can cause corrosive injuries.[10]

  • Environmental Fate: TFA is highly persistent in the environment and has been detected in various water sources.[12][13] Its widespread presence is a growing concern.

General Toxicological Considerations for Novel Azetidine Derivatives

The toxicological profile of novel azetidine-containing compounds can vary significantly depending on their specific substitution patterns. Some azetidine derivatives have shown promise as therapeutic agents with acceptable safety profiles in preclinical studies.[2] For instance, certain azetidine derivatives have demonstrated antimycobacterial activity without detectable resistance.[2] Conversely, other structurally related heterocyclic compounds have been shown to possess toxic properties.

Without specific data, a precautionary approach is warranted. Initial safety assessment should focus on in vitro assays to evaluate potential cytotoxicity, genotoxicity, and other key toxicological endpoints.

Data Summary

Table 1: GHS Hazard Classifications for a Structurally Related Azetidine Compound (3-ethynyl-3-(methoxymethyl)azetidine; trifluoroacetic acid) [14]

Hazard ClassificationHazard CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Warning
Skin IrritationH315Warning
Eye IrritationH319Warning
Specific Target Organ Toxicity — Single ExposureH336Warning

Table 2: Summary of Key Toxicological Findings for Trifluoroacetic Acid (TFA)

Toxicological EndpointFindingReferences
Reproductive ToxicityProposed as "Toxic to reproduction, category 1B" by German authorities. May damage the unborn child and is suspected of impairing fertility.[5][6][7][8]
Acute ToxicityLow acute toxicity.[10][11]
CorrosivityCan cause corrosive injuries upon direct contact.[10]
Environmental PersistenceHighly persistent and mobile in the environment.[5][12][13]

Experimental Protocols

In Vitro Cytotoxicity Assay

A fundamental first step in assessing the toxicity of a novel compound is to determine its effect on cell viability. The MTT or MTS assay is a widely used colorimetric method for this purpose.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(Methoxymethyl)azetidin-3-ol TFA in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Genotoxicity Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Treatment: Expose cells to various concentrations of 3-(Methoxymethyl)azetidin-3-ol TFA for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

Visualizations

Safety_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies (if warranted) QSAR QSAR Modeling (Toxicity Prediction) Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) QSAR->Cytotoxicity Prioritize Testing Genotoxicity Genotoxicity Assays (e.g., Ames, Comet) Cytotoxicity->Genotoxicity Metabolism Metabolic Stability (e.g., Microsomes) Genotoxicity->Metabolism Acute_Tox Acute Toxicity (e.g., LD50) Metabolism->Acute_Tox Proceed if favorable profile Subchronic_Tox Sub-chronic Toxicity Acute_Tox->Subchronic_Tox Repro_Tox Reproductive/Developmental Toxicity Subchronic_Tox->Repro_Tox

Caption: Tiered approach to safety assessment for a novel chemical entity.

Conclusion

While the precise toxicological profile of 3-(Methoxymethyl)azetidin-3-ol TFA remains to be determined through empirical testing, this guide provides a preliminary safety assessment based on the known hazards of its components. The presence of the trifluoroacetate counter-ion warrants particular caution due to its proposed reproductive toxicity. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and conduct a thorough, tiered safety evaluation, beginning with in vitro assays, before proceeding to more advanced studies.

References

  • NextSDS. 3-ethynyl-3-(methoxymethyl)azetidine; trifluoroacetic acid — Chemical Substance Information.
  • Umweltbundesamt. German agencies classify TFA as toxic substance. 2025 May 26.
  • Ragaini, S. Germany's Linkage of TFA to Reproductive Toxicity Officially Submitted to EU. 2025 May 27.
  • PAN Europe. TFAThe Forever Chemical in the Water We Drink. 2024 Jul 10.
  • Cousins, I. T., et al. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). PMC.
  • PAN Europe. ECHA publishes proposal to classify TFA as reprotoxic - PAN Europe asks for urgent ban of all PFAS pesticides. 2025 May 27.
  • Bhavsar, Z., et al. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. 2024 Feb 8.
  • The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). 2026 Feb 7.
  • Schulze, J., et al. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. PMC. 2025 Nov 28.
  • Hawaii State Department of Health. Proposed RfD and RfC for Trifluoroacetic Acid (TFA). 2024 Nov 8.
  • Trifluoroacetic acid (TFA): Assessment for classification in new hazard classes submitted. 2025 May 26.
  • Taylor & Francis. Azetidines – Knowledge and References.
  • Google Patents. WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases.
  • Boehringer Ingelheim. TFA-free Peptide Synthesis. 2024 Mar 25.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a ro...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic sequence, commencing with the commercially available N-Boc-3-azetidinone. The narrative emphasizes the rationale behind key experimental choices, ensuring both scientific rigor and practical applicability for researchers in organic synthesis and pharmaceutical development.

Introduction

Azetidine scaffolds are of significant interest in modern drug discovery due to their ability to impart desirable physicochemical properties, such as improved metabolic stability, solubility, and reduced lipophilicity. The introduction of a 3-hydroxy-3-methoxymethyl substitution pattern offers a unique three-dimensional vector for further chemical elaboration, making the title compound a versatile intermediate for the synthesis of novel therapeutic agents. This protocol outlines a reproducible and scalable synthesis, culminating in the formation of the trifluoroacetic acid salt, which is often preferred for its crystalline nature and enhanced stability.

Synthetic Strategy Overview

The synthesis of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid is accomplished via a two-step process. The first step involves the nucleophilic addition of a methoxymethyl group to the carbonyl of N-Boc-3-azetidinone. This is achieved through a Grignard reaction, a classic and reliable method for carbon-carbon bond formation[1][2]. The choice of a Grignard reagent is predicated on its high reactivity and commercial availability. The second step is the deprotection of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions using trifluoroacetic acid (TFA), which concurrently forms the desired trifluoroacetate salt[3][4][5].

Synthesis_Workflow A N-Boc-3-azetidinone C 1-Boc-3-(methoxymethyl)azetidin-3-ol A->C Grignard Reaction Step 1 B Methoxymethylmagnesium chloride in THF E 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid Salt C->E Boc Deprotection Step 2 D Trifluoroacetic Acid (TFA) in DCM

Caption: Synthetic workflow for 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid.

Part 1: Synthesis of 1-Boc-3-(methoxymethyl)azetidin-3-ol

This initial stage focuses on the crucial carbon-carbon bond formation to construct the tertiary alcohol moiety.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-3-azetidinone≥95%Commercially AvailableStore under inert atmosphere.
Methoxymethylmagnesium chloride1.0 M in THFCommercially AvailableHandle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%Commercially AvailableDry over molecular sieves if necessary.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent Grade-
Ethyl acetate (EtOAc)ACS Grade-
Brine (saturated aq. NaCl)--
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-
Experimental Protocol

1. Reaction Setup:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.

  • The flask is charged with N-Boc-3-azetidinone (1.0 eq).

  • Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material completely (concentration typically 0.2-0.5 M).

  • The solution is cooled to 0 °C in an ice-water bath.

2. Grignard Addition:

  • The dropping funnel is charged with methoxymethylmagnesium chloride solution (1.2 eq).

  • The Grignard reagent is added dropwise to the stirred solution of N-Boc-3-azetidinone, maintaining the internal temperature below 5 °C. The dropwise addition is crucial to control the exothermicity of the reaction[2].

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

3. Reaction Monitoring and Work-up:

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This is a standard and safe procedure for quenching Grignard reactions[1].

  • The mixture is then diluted with ethyl acetate and water. The layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

4. Purification:

  • The crude 1-Boc-3-(methoxymethyl)azetidin-3-ol is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless oil or a white solid.

Part 2: Synthesis of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

The final step involves the removal of the Boc protecting group to unmask the secondary amine, which is then protonated by trifluoroacetic acid to form the stable salt.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Boc-3-(methoxymethyl)azetidin-3-olAs synthesized in Part 1-
Dichloromethane (DCM)Anhydrous, ACS GradeCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially AvailableCorrosive, handle in a fume hood.
Diethyl ether (Et₂O)ACS Grade-
Experimental Protocol

1. Reaction Setup:

  • A round-bottom flask equipped with a magnetic stir bar is charged with 1-Boc-3-(methoxymethyl)azetidin-3-ol (1.0 eq).

  • Anhydrous dichloromethane (DCM) is added to dissolve the starting material (concentration typically 0.1-0.5 M).

2. Deprotection:

  • The solution is cooled to 0 °C in an ice-water bath.

  • Trifluoroacetic acid (TFA) is added dropwise to the stirred solution (typically 5-10 eq, or a 20-50% v/v solution of TFA in DCM)[3][4]. The use of excess TFA ensures complete and rapid deprotection.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The evolution of carbon dioxide and isobutylene is expected[5].

3. Reaction Monitoring and Isolation:

  • The reaction progress is monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. It is important to use a trap to capture the corrosive TFA vapors.

  • The resulting residue is co-evaporated with diethyl ether or dichloromethane multiple times to remove residual TFA.

4. Product Precipitation and Purification:

  • The crude trifluoroacetic acid salt is often obtained as an oil or a solid.

  • Trituration with cold diethyl ether can be employed to induce precipitation of the product as a solid.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid as a stable, often crystalline, solid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)
1-Boc-3-(methoxymethyl)azetidin-3-olC₁₀H₁₉NO₄217.264.1-3.9 (m, 4H), 3.4 (s, 2H), 3.3 (s, 3H), 2.5 (s, 1H, OH), 1.45 (s, 9H)
3-(Methoxymethyl)azetidin-3-ol TFA SaltC₇H₁₂F₃NO₄247.17Signals will be shifted downfield compared to the Boc-protected precursor. Broad signals for NH₂⁺ and OH are expected.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive. Handle under an inert atmosphere.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

  • The deprotection step generates gas (CO₂ and isobutylene); ensure the reaction vessel is not sealed.

References

  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
  • Lide, D. R. (Ed.). Handbook of Chemistry and Physics, 89th ed.
  • Organic Chemistry Portal. Boc Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Ursinus College. The Grignard Reagents: Their Preparation. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • YouTube. How to Create a Grignard Reagent ("Preparation"). [Link]

  • YouTube. preparation of Grignard reagents. [Link]

  • University of Richmond. The Grignard Reaction. [Link]

Sources

Application

Amide coupling reactions with 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid

An In-Depth Guide to Amide Coupling Reactions with 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid Introduction: The Value of the Azetidine Scaffold in Modern Drug Discovery Azetidines, four-membered nitrogen-contain...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Amide Coupling Reactions with 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

Introduction: The Value of the Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1][2] Their unique structural properties—including high ring strain, a significant sp3-rich character, and conformational rigidity—confer favorable physicochemical and pharmacokinetic profiles to parent molecules.[1] These attributes can lead to enhanced solubility, improved metabolic stability, and better receptor selectivity, making azetidines highly attractive scaffolds for the design of novel therapeutics.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to leverage these benefits.[1]

The synthesis of bioactive molecules often requires the formation of an amide bond, one of the most fundamental and frequently performed reactions in drug development.[3] This guide focuses on the practical aspects of forming an amide bond between a generic carboxylic acid and the valuable building block, 3-(Methoxymethyl)azetidin-3-ol. A key challenge is that this amine is typically supplied as a trifluoroacetic acid (TFA) salt to improve its stability and handling. This necessitates specific considerations during the coupling reaction, primarily the use of a base to liberate the free, nucleophilic amine in situ.

This document serves as a detailed application note for researchers, providing not only step-by-step protocols but also the underlying mechanistic rationale for reagent selection and reaction setup, ensuring scientifically sound and reproducible outcomes.

PART 1: Foundational Principles and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is thermodynamically favorable but kinetically slow, requiring the activation of the carboxylic acid.[4] The process involves converting the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.

A critical first step when using 3-(Methoxymethyl)azetidin-3-ol TFA is understanding the role of the counter-ion. Trifluoroacetic acid is a strong, corrosive acid, and its salt form renders the azetidine's nitrogen protonated and thus non-nucleophilic.[5][6] Therefore, the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is mandatory to neutralize the TFA and generate the free amine required for the coupling reaction.

General_Amide_Coupling_Workflow cluster_reactants Reactants RCOOH Carboxylic Acid ActivatedAcid Activated Carboxylic Acid Intermediate RCOOH->ActivatedAcid Activation AzetidineTFA 3-(Methoxymethyl)azetidin-3-ol TFA Salt FreeAmine Free Azetidine (Nucleophile) AzetidineTFA->FreeAmine Neutralization Base Tertiary Base (e.g., DIPEA) Base->AzetidineTFA CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->RCOOH AmideProduct Target Amide Product ActivatedAcid->AmideProduct Nucleophilic Attack FreeAmine->AmideProduct

Caption: General workflow for amide coupling with an amine TFA salt.

Choosing the Right Coupling Reagent

The success of an amide coupling reaction hinges on the choice of the coupling reagent. Two of the most prevalent and effective classes are carbodiimides and uronium/aminium salts.

  • Carbodiimide Reagents (e.g., EDC, DIC):

    • Mechanism: These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[][8] This intermediate can then be attacked by the amine to form the amide. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.[8] To mitigate this and reduce the risk of racemization at chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is almost always included.[8][9] The additive intercepts the O-acylisourea to form a more stable active ester, which is then cleanly converted to the desired amide.[4][8]

    • Advantages: EDC is widely used due to its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification via aqueous workup.[4][9]

    • Considerations: Reactions can be slower than with uronium salts, and the formation of the N-acylurea side product can reduce yield if an additive is not used.[8]

  • Uronium/Aminium Reagents (e.g., HATU, HBTU):

    • Mechanism: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylate (formed after deprotonation by a base) to generate a highly reactive OAt-active ester.[4][10] The nitrogen atom in the azabenzotriazole ring of HOAt is thought to accelerate the subsequent coupling step.[4]

    • Advantages: HATU is known for its high efficiency, rapid reaction times, and low rates of racemization, making it a preferred choice for difficult or sterically hindered couplings.[11][12]

    • Considerations: HATU is more expensive than carbodiimides. Its byproducts, tetramethylurea and HOAt, must be removed during purification, typically by chromatography. Excess uronium reagent can also lead to a side reaction where the N-terminal amine is guanidinylated, terminating the reaction chain.

Comparative Overview of Common Coupling Reagents
FeatureEDC / HOBtHATU
Reactivity / Speed Moderate to HighVery High
Cost LowerHigher
Byproduct Removal EDC-urea is water-soluble (easy aqueous wash)Tetramethylurea requires extraction/chromatography
Racemization Risk Low to moderate (suppressed by HOBt)Very low
Key Advantage Cost-effective, easy byproduct removalHigh efficiency for difficult couplings
Primary Side Reaction N-acylurea formation (if no additive)Guanidinylation of the amine

PART 2: Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Trifluoroacetic acid and its salts are corrosive and should be handled with care.[6][13][14]

Protocol 1: Amide Coupling using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids. The pre-activation step is crucial for minimizing side reactions.

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

Procedure:

  • Acid Activation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes. This "pre-activation" period allows for the formation of the HOBt active ester.

  • Amine Preparation: In a separate flask, dissolve the 3-(Methoxymethyl)azetidin-3-ol TFA salt (1.1 eq) in a small amount of the same anhydrous solvent.

  • Cool the amine solution in an ice bath (0 °C) and add DIPEA (2.5 - 3.0 eq) dropwise. Causality Note: At least two equivalents of base are required: one to neutralize the TFA salt and one to neutralize the HCl byproduct from EDC·HCl. A slight excess ensures the reaction medium remains basic.

  • Coupling Reaction: Slowly add the free amine solution from step 5 to the activated acid mixture from step 3.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and brine.

    • If using DMF, dilute the mixture with ethyl acetate and perform the same aqueous washes. The water-soluble EDC-urea byproduct will be removed during these washes.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final amide.

EDC_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Fast) Amide Amide Product O_Acylisourea->Amide Direct Attack (Less Common) EDC_Urea EDC-Urea (Byproduct) NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement (Slow, Undesired) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Amine HOBt_Ester->Amide Amine R'-NH₂ (Free Azetidine) Amine->Amide HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOO R-COO⁻ (Carboxylate) OAt_Ester OAt Active Ester (Highly Reactive) RCOO->OAt_Ester HATU HATU HATU->OAt_Ester TMU Tetramethylurea (Byproduct) OAt_Ester2 OAt Active Ester OAt_Ester->OAt_Ester2 To Coupling Amine R'-NH₂ (Free Azetidine) Amide Amide Product Amine->Amide HOAt HOAt (Byproduct) OAt_Ester2->Amide

Sources

Method

Scale-up synthesis methods for 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid

An Application Note for the Scale-Up Synthesis of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid Abstract This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-(Met...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

Abstract

This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid, a key building block in modern medicinal chemistry. Azetidine scaffolds are increasingly prevalent in pharmaceutical agents due to their ability to impart favorable physicochemical properties.[1][2] The described method starts from the commercially available N-Boc-3-hydroxyazetidine, proceeds through a high-yielding etherification, and concludes with an efficient Boc-deprotection and salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction optimization, safety considerations for scale-up, and detailed analytical protocols for characterization.

Introduction: The Strategic Importance of Azetidines

Four-membered nitrogen-containing heterocycles, particularly substituted azetidines, have emerged as "privileged scaffolds" in drug discovery.[3] Their incorporation into lead compounds can enhance metabolic stability, improve aqueous solubility, and modulate receptor-binding affinity. Specifically, 3-substituted azetidines are integral components in a variety of therapeutic candidates, including treatments for inflammatory diseases and multiple sclerosis.[1] 3-(Methoxymethyl)azetidin-3-ol, in its salt form, provides a versatile handle for further chemical elaboration.

The development of a reliable and scalable synthetic route is critical to support preclinical and clinical development programs.[4] This document outlines a process that avoids chromatographic purification for the final product, ensuring high throughput and operational simplicity, which are paramount for large-scale production.

Synthetic Strategy and Rationale

The synthesis is designed as a two-step sequence starting from N-Boc-3-hydroxyazetidine, a readily available and stable intermediate.[3][5]

  • Step 1: O-Alkylation (Ether Synthesis): The hydroxyl group of N-Boc-3-hydroxyazetidine is converted to a methoxymethyl ether via a Williamson ether synthesis. The use of a tert-butoxycarbonyl (Boc) protecting group is strategic; it is stable under the basic conditions of the alkylation and can be removed cleanly under acidic conditions.[6]

  • Step 2: Boc Deprotection and Salt Formation: The Boc group is removed using trifluoroacetic acid (TFA). This reaction is typically clean, rapid, and proceeds in high yield. The process simultaneously protonates the azetidine nitrogen, forming the desired trifluoroacetic acid salt, which often improves the crystallinity and handling properties of the final product.[7][8]

G cluster_0 Overall Synthetic Scheme Start N-Boc-3-hydroxyazetidine Intermediate N-Boc-3-(methoxymethyl)azetidin-3-ol Start->Intermediate  Step 1: O-Alkylation  NaH, MOM-Cl, THF Final 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid Salt Intermediate->Final  Step 2: Deprotection  TFA, DCM

Diagram 1: A high-level overview of the two-step synthetic route.

Detailed Protocols and Methodologies

Part 1: Synthesis of N-Boc-3-(methoxymethyl)azetidin-3-ol (Intermediate)

Principle: This step involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine with a strong base, sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then displaces the chloride from chloromethyl methyl ether (MOM-Cl) to form the desired ether. Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve the starting material and its suitable boiling point.

Protocol:

  • Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Charge N-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 volumes) into the reactor. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The portion-wise addition of NaH is critical on a large scale to control the exotherm and the rate of hydrogen gas evolution.

  • Alkoxide Formation: Stir the resulting slurry at 0-5 °C for 1 hour.

  • Alkylation: Add a solution of chloromethyl methyl ether (MOM-Cl, 1.2 eq) in anhydrous THF (2 volumes) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9][10]

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (5 volumes).

    • Safety Note: The quenching of excess NaH is highly exothermic and produces hydrogen gas. Perform this step slowly and with adequate ventilation.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate (10 volumes) and water (5 volumes).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

    • Combine the organic layers, wash with brine (5 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

The crude N-Boc-3-(methoxymethyl)azetidin-3-ol is typically of sufficient purity (>95% by HPLC) to be carried forward to the next step without chromatographic purification.

Part 2: Synthesis and Isolation of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

Principle: This step utilizes a strong acid, trifluoroacetic acid (TFA), to remove the acid-labile Boc protecting group. The mechanism involves initial protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[7] The amine is then protonated by the excess TFA to form the final salt.

Protocol:

  • Reactor Setup: Use a clean, dry reactor equipped with a stirrer, temperature probe, and nitrogen inlet.

  • Dissolution: Dissolve the crude N-Boc-3-(methoxymethyl)azetidin-3-ol (1.0 eq) from the previous step in dichloromethane (DCM, 5 volumes).

  • Cooling: Cool the solution to 0-5 °C.

  • TFA Addition: Add trifluoroacetic acid (TFA, 3.0-5.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 15 °C.

    • Causality Note: A stoichiometric excess of TFA ensures complete deprotection and acts as a solvent. The addition should be controlled to manage the exotherm from the acid-base reaction and gas (CO₂ and isobutylene) evolution.[7]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 1-2 hours.

  • In-Process Control (IPC): Monitor the deprotection by LC-MS to confirm the absence of the Boc-protected intermediate.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The residue will be a viscous oil.

  • Precipitation and Isolation:

    • Add methyl tert-butyl ether (MTBE) or diethyl ether (10-20 volumes) to the oily residue with vigorous stirring.[11]

    • The product should precipitate as a white or off-white solid. Continue stirring for 1-2 hours to maximize precipitation.

    • Isolate the solid by filtration using a Büchner funnel.

    • Wash the filter cake with cold MTBE or diethyl ether (2 x 3 volumes) to remove residual scavengers and impurities.[11]

  • Drying: Dry the solid product under vacuum at 30-40 °C to a constant weight.

Data Summary and Characterization

ParameterStep 1: EtherificationStep 2: Deprotection & Salt Formation
Product N-Boc-3-(methoxymethyl)azetidin-3-ol3-(Methoxymethyl)azetidin-3-ol TFA Salt
Typical Yield 90-98% (crude)92-99%
Purity (by HPLC) >95%>98%
Appearance Colorless to pale yellow oilWhite to off-white crystalline solid

Analytical Characterization:

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the identity and structure of the intermediate and final product.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of the final compound.[10][12]

Scale-Up Operations and Safety Imperatives

Scaling chemical processes introduces challenges that must be proactively managed.

  • Thermal Safety:

    • The reaction of NaH with THF and the subsequent quenching step are exothermic and generate hydrogen gas. Ensure the reactor's cooling capacity is sufficient and that there is adequate ventilation and no nearby ignition sources.

    • The addition of TFA is also exothermic. Maintain controlled addition rates and efficient cooling.

  • Reagent Handling:

    • Sodium Hydride (NaH): A flammable solid that reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon).[4]

    • Chloromethyl methyl ether (MOM-Cl): A known carcinogen. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

    • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.[13][14][15] Always use in a fume hood with acid-resistant gloves, splash goggles, and a face shield.[16] Ensure emergency shower and eyewash stations are accessible.[15]

  • Process Control:

    • On a large scale, maintaining homogenous mixing is crucial for both reaction efficiency and thermal control. Ensure the overhead stirrer is adequately powered and properly positioned.

    • Temperature control is critical. Automated reactor systems with feedback-controlled chilling/heating are highly recommended.

G cluster_step1 Step 1: Etherification Workflow cluster_step2 Step 2: Deprotection Workflow S1_Start Charge Reactor: N-Boc-3-hydroxyazetidine, THF S1_Cool1 Cool to 0-5 °C S1_Start->S1_Cool1 S1_AddBase Add NaH (portion-wise) Control T < 10 °C S1_Cool1->S1_AddBase S1_Stir1 Stir at 0-5 °C (1 hour) S1_AddBase->S1_Stir1 S1_AddAlkyl Add MOM-Cl (dropwise) Control T < 10 °C S1_Stir1->S1_AddAlkyl S1_Warm Warm to RT, Stir (2-4 hours) S1_AddAlkyl->S1_Warm S1_IPC1 IPC Check (TLC/LC-MS) S1_Warm->S1_IPC1 S1_Cool2 Cool to 0-5 °C S1_IPC1->S1_Cool2 Complete S1_Quench Quench with aq. NH₄Cl (Slowly!) S1_Cool2->S1_Quench S1_Extract Extract with Ethyl Acetate S1_Quench->S1_Extract S1_Isolate Wash, Dry, Concentrate S1_Extract->S1_Isolate S1_Product Crude Intermediate Oil S1_Isolate->S1_Product S2_Start Crude Intermediate Oil S2_Dissolve Dissolve in DCM S2_Start->S2_Dissolve S2_Cool Cool to 0-5 °C S2_Dissolve->S2_Cool S2_AddTFA Add TFA (dropwise) Control T < 15 °C S2_Cool->S2_AddTFA S2_Warm Warm to RT, Stir (1-2 hours) S2_AddTFA->S2_Warm S2_IPC2 IPC Check (LC-MS) S2_Warm->S2_IPC2 S2_Concentrate Concentrate in vacuo S2_IPC2->S2_Concentrate Complete S2_Precipitate Add Anti-Solvent (MTBE) S2_Concentrate->S2_Precipitate S2_Filter Filter and Wash Solid S2_Precipitate->S2_Filter S2_Dry Dry Under Vacuum S2_Filter->S2_Dry S2_Final Final TFA Salt Product S2_Dry->S2_Final

Diagram 2: Detailed experimental workflow from starting materials to final product.

Conclusion

The two-step synthesis of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid presented herein is a highly efficient, robust, and scalable process suitable for the production of multi-gram to kilogram quantities. The protocol leverages a stable and common intermediate, employs well-understood chemical transformations, and crucially, avoids the need for column chromatography in the final step, making it an industrially viable route. Adherence to the detailed safety and handling protocols is essential for the successful and safe implementation of this synthesis on a large scale.

References

  • Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid D. [Link]

  • New Jersey Department of Health. Hazard Summary: Trifluoroacetic Acid. [Link]

  • Loba Chemie. Safety Data Sheet: TRIFLUOROACETIC ACID EXTRA PURE. [Link]

  • Google Patents.
  • Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Alvernhe, G., et al. (2003). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio- and Stereoselective Alkylation of 1-Benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine. Synlett. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

  • Singh, G. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

  • Chemsrc. 1-N-Boc-3-hydroxyazetidine | CAS#:141699-55-0. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl.... ChemRxiv. [Link]

  • Gopishetty, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures.... RSC Advances. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 7: Analytical Methods. [Link]

  • Kiss, L., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives.... Molecules. [Link]

  • Gemo, A. T., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity.... Journal of the American Chemical Society. [Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method.... [Link]

  • McCarron, P., et al. (2017). Material and methods. Archimer - Ifremer. [Link]

  • Skoog, D. A., et al. Selected Methods of Analysis. Cengage. [Link]

  • Chem-Impex International. 3-Hydroxyazetidine hydrochloride. [Link]

  • National Center for Biotechnology Information. 3-Hydroxyazetidine. PubChem Compound Database. [Link]

  • American Elements. Azetidines. [Link]

  • Kumbhar, P. S., et al. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Lee, S., et al. (2017). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.... ResearchGate. [Link]

  • LifeTein. How to remove peptide TFA salt?. [Link]

  • Schäfer, G., et al. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles.... Organic Letters. [Link]

  • Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

Introduction: The Azetidine Scaffold and the Trifluoroacetic Acid Variable Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold and the Trifluoroacetic Acid Variable

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[1][2] Their inherent ring strain and rigid, three-dimensional structure can confer advantageous physicochemical and pharmacokinetic properties to bioactive molecules, including enhanced solubility, metabolic stability, and receptor affinity.[2][3] 3-(Methoxymethyl)azetidin-3-ol is one such molecule, presenting a unique substitution pattern for probing biological targets.

However, a critical and often overlooked aspect of utilizing synthetic compounds like 3-(Methoxymethyl)azetidin-3-ol in biological assays is the presence of counter-ions from the purification process.[4][5] This compound is commonly supplied as a trifluoroacetic acid (TFA) salt (CAS 1864058-29-6), a consequence of its purification by reverse-phase high-performance liquid chromatography (HPLC).[6][7] While essential for achieving high purity, residual TFA can significantly impact the outcomes of in vitro assays, making a thorough understanding of its potential effects and proper handling procedures paramount for generating reliable and reproducible data.[4][8]

This technical guide provides a comprehensive framework for the preparation of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid for use in a variety of in vitro assays. We will delve into the rationale behind each step, from initial stock solution preparation to the potential necessity of TFA removal, ensuring the scientific integrity of your experimental results.

I. Physicochemical Properties and Initial Handling

A thorough understanding of the compound's properties is the foundation of accurate assay preparation.

Table 1: Physicochemical Properties of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

PropertyValueSource
CAS Number 1864058-29-6[6]
Molecular Formula C₇H₁₂F₃NO₄[9]
Molecular Weight 231.17 g/mol [9]
Appearance Typically a solidVendor Specific
Purity ≥97% (Typical)Vendor Specific
Solubility Highly soluble in water. Soluble in polar organic solvents like DMSO and ethanol.[10][11]

Initial Handling and Storage:

Upon receipt, 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[12] For long-term storage, maintaining the compound at -20°C is recommended to ensure its stability. Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can affect the compound's stability and weighing accuracy.

II. The Impact of Trifluoroacetic Acid (TFA) in Biological Assays

The presence of TFA as a counter-ion is not benign and can introduce several confounding variables into your experiments:

  • Cytotoxicity: TFA can be cytotoxic, even at nanomolar concentrations, by disrupting cell membrane integrity and inhibiting cell proliferation.[8][13] This is a critical consideration in cell-based assays.

  • pH Alteration: As a strong acid (pKa ~0.23), TFA can lower the pH of your assay buffer if not adequately buffered, potentially denaturing proteins or altering enzyme kinetics.[8]

  • Direct Target Interference: The trifluoroacetate anion can interact with your biological target, for example, by competing with phosphate groups in enzyme active sites, leading to false-positive or false-negative results.[8]

  • Alteration of Compound Properties: The TFA salt form can affect the compound's secondary structure, solubility, and aggregation state compared to its free base or other salt forms.[5]

Given these potential interferences, it is crucial to consider the final concentration of TFA in your assay and, in many cases, to perform a counter-ion exchange.

III. Protocol for Stock Solution Preparation

Accurate and consistent stock solution preparation is fundamental to reliable experimental outcomes. The choice of solvent is the first critical decision.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): The most common choice for preparing high-concentration stock solutions of small molecules due to its excellent solvating power.

  • Ethanol: A suitable alternative for compounds that are highly soluble in it.

  • Sterile, Deionized Water: Given the high water solubility of TFA salts, this is a viable option, particularly if DMSO or ethanol are incompatible with the downstream assay.[10]

Step-by-Step Protocol for a 10 mM DMSO Stock Solution:

  • Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube and tare the balance.

  • Weigh the Compound: Carefully weigh out the desired amount of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (e.g., 2.31 mg for a 1 mL of 10 mM solution). Record the exact weight.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the microcentrifuge tube to achieve the target concentration. For example, for 2.31 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[14] Store at -20°C or -80°C in tightly sealed, light-protected tubes.

IV. Assay Working Solution Preparation and TFA Considerations

The preparation of working solutions from the high-concentration stock requires careful dilution and buffering to mitigate the effects of both the solvent and the TFA.

Diagram 1: Workflow for In Vitro Assay Plate Preparation

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Final Assay Plate stock 10 mM Stock in DMSO intermediate Intermediate Dilution in Assay Buffer stock->intermediate Serial Dilution assay_plate Assay Plate with Cells/Target intermediate->assay_plate Final Dilution

Caption: A generalized workflow for preparing assay plates from a stock solution.

Key Considerations for Working Solutions:

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically ≤ 0.5%, to avoid solvent-induced artifacts.

  • TFA Concentration Control: It is imperative to calculate the final concentration of TFA in your assay. For every mole of your compound, you are introducing a mole of TFA.

  • Control Experiments: Always include a vehicle control (assay buffer with the same final DMSO concentration as your test wells) and a TFA control (e.g., sodium trifluoroacetate at the same molar concentration as the TFA introduced with your compound) to assess the impact of the solvent and the counter-ion independently.[15]

Diagram 2: Decision Tree for Handling TFA in Assays

G start Is the assay sensitive to pH or ionic strength? q1 Is it a cell-based assay? start->q1 Yes action1 Proceed with TFA salt, but include TFA controls. start->action1 No q2 Is the final TFA concentration > 10 µM? q1->q2 Yes q1->action1 No q2->action1 No action2 Strongly consider TFA removal / counter-ion exchange. q2->action2 Yes

Caption: A decision-making framework for addressing potential TFA interference.

V. Protocol for TFA Removal: Counter-Ion Exchange to Hydrochloride (HCl) Salt

For sensitive applications, such as cell-based assays or in vivo studies, exchanging the TFA counter-ion for a more biologically benign one like chloride is highly recommended.[4][16]

Principle: This protocol utilizes a stronger, volatile acid (HCl) to displace the TFA, followed by lyophilization to remove the excess HCl and water, leaving the desired hydrochloride salt of the compound.[5]

Materials:

  • 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid

  • High-purity, deionized water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen

Step-by-Step Protocol:

  • Dissolution: Dissolve the 3-(Methoxymethyl)azetidin-3-ol TFA salt in high-purity water to a concentration of approximately 1 mg/mL.[5]

  • Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[5] A concentration in this range is typically sufficient for efficient exchange without causing degradation of the compound.[5]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[13]

  • Freezing: Flash-freeze the solution in liquid nitrogen. This ensures a fine crystalline structure, which is optimal for lyophilization.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent has been removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[5]

  • Final Product: After the final lyophilization, the resulting white powder is the hydrochloride salt of 3-(Methoxymethyl)azetidin-3-ol.

Confirmation of Exchange: The success of the counter-ion exchange can be verified using techniques like ¹⁹F-NMR to confirm the absence of the fluorine signal from TFA or by ion chromatography to quantify the chloride and residual trifluoroacetate content.[17]

VI. Conclusion and Best Practices

The successful use of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid in in vitro assays hinges on a meticulous and informed approach to its preparation. The presence of the TFA counter-ion is a significant experimental variable that must be addressed to ensure data integrity.

Summary of Best Practices:

  • Thorough Characterization: Always be aware of the full chemical identity of your compound, including any counter-ions.

  • Proper Storage and Handling: Follow best practices for compound management to maintain the integrity of your small molecule library.[18][19]

  • Inclusion of Appropriate Controls: Vehicle and TFA-only controls are essential for dissecting the effects of the compound from those of the solvent and counter-ion.

  • Consider Counter-Ion Exchange: For sensitive assays, particularly those involving live cells or in vivo studies, performing a counter-ion exchange to a more biocompatible salt form is a critical step in generating reliable and translatable data.

By adhering to these guidelines, researchers can confidently utilize azetidine-based compounds and other synthetic molecules in their drug discovery efforts, minimizing artifacts and maximizing the accuracy of their findings.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). Journal of Biomolecular Screening.
  • Compound Management and Integrity. (n.d.). Beckman Coulter.
  • The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. (2025). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009).
  • 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid. (n.d.). CymitQuimica.
  • TFA displays anti-inflammatory and anti-viral effects in vitro. (n.d.).
  • New Trends in Compound Management. (2019). Biocompare.com.
  • The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity. (2025). Benchchem.
  • Maximising efficient compound management. (2019). BioAscent.
  • 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid. (n.d.). American Elements.
  • Technical Support Center: Controlling for TFA Salt Effects in Experiments. (2025). Benchchem.
  • trifluoroacetic acid. (n.d.). webbook.nist.gov.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Anaspec.
  • 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid. (2026). Advanced ChemBlocks.
  • Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. (2024). ACS Chemical Biology.
  • impact of TFA on Glutaurine TFA biological activity. (2025). Benchchem.
  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2024). MDPI.
  • 3-(Methoxymethyl)
  • Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. (2007). Journal of Pharmaceutical and Biomedical Analysis.
  • How to remove TFA from synthetic peptides using HCl? (2024). LifeTein.
  • AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. (n.d.). ThermoFisher Scientific.
  • CAS#:2007909-01-3 | 3-fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid. (2024). Chemsrc.
  • Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. (n.d.). Benchchem.
  • Should I Have TFA Removed
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • MSDS of 3-Trifluoromethyl-azetidin-3-OL hydrochloride. (n.d.). BOCSCI.
  • Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. (2023). Archives of Toxicology.
  • A Comparative Guide to TFA and HCl Salts in Peptide Research and Development. (2025). Benchchem.
  • 3-(trifluoromethyl)azetidin-3-ol; trifluoroacetic acid. (n.d.). Chemspace.
  • Application Notes and Protocols for RC-3095 TFA in Cell-Based Receptor Binding Assays. (n.d.). Benchchem.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • Trifluoroacetic acid Chemical Substances Control Law Reference No. (n.d.).
  • Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction. (2020). Molecular & Cellular Proteomics.
  • The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. (n.d.). Journal of Pharmacy and Pharmacology.
  • Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride. (2023). ChemicalBook.

Sources

Method

Advanced Application Note: Handling, Storage, and Reconstitution of 3-(Methoxymethyl)azetidin-3-ol TFA Salt

Mechanistic Context of Azetidine TFA Salts Azetidines, particularly 3-substituted derivatives like 3-(Methoxymethyl)azetidin-3-ol, are highly valued in modern drug discovery. They encourage favorable conformational geome...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context of Azetidine TFA Salts

Azetidines, particularly 3-substituted derivatives like 3-(Methoxymethyl)azetidin-3-ol, are highly valued in modern drug discovery. They encourage favorable conformational geometries, enhance structural rigidity, and improve the metabolic stability and pharmacokinetic properties of pharmacophores (1)[1]. However, these small, highly polar amines are frequently isolated as trifluoroacetic acid (TFA) salts following Boc-deprotection or preparative HPLC purification (2)[2].

The presence of the TFA counterion, combined with the hydrogen-bonding capacity of the hydroxyl and methoxy groups, renders 3-(Methoxymethyl)azetidin-3-ol TFA salt highly hygroscopic (3)[3]. The strong ion-dipole interactions between the trifluoroacetate anion, the protonated azetidinium cation, and atmospheric water molecules can rapidly transition the compound from a crystalline solid to a deliquescent oil (4)[4]. This moisture absorption not only causes weighing inaccuracies but can also accelerate degradation pathways or alter the pH of downstream biological assays[3].

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of the compound is critical for establishing a self-validating handling system.

Table 1: Physicochemical and Safety Profile of 3-(Methoxymethyl)azetidin-3-ol TFA salt

PropertyValue / SpecificationMechanistic Implication
CAS Number 1864058-29-6Unique identifier for sourcing and validation[4].
Chemical Formula C7H12F3NO4Represents the protonated amine and TFA counterion[4].
Molecular Weight 231.17 g/mol Must be used for precise molarity calculations (accounts for TFA)[4].
Appearance White solid to viscous oilHighly dependent on hydration state; oil indicates moisture exposure[4],[3].
Storage Temp -20°C (Long-term), +4°C (Short-term)Minimizes thermal kinetic energy, preventing potential degradation[4],[5].
GHS Hazards H302, H315, H319, H335Requires PPE; acts as a skin/eye/respiratory irritant[4].

Self-Validating Handling and Storage Protocols

To maintain scientific integrity, the handling of hygroscopic TFA salts must follow a strict, causality-driven workflow. If a researcher bypasses the equilibration step, the temperature differential between the cold vial and the ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch's stoichiometric integrity (6)[6].

Step-by-Step Reconstitution Methodology:
  • Desiccation and Equilibration (Critical Step): Remove the sealed vial from -20°C storage. Do not open it. Place the intact vial inside a desiccator containing active silica gel or Drierite. Allow it to equilibrate to room temperature for 30–60 minutes.

    • Causality: This prevents ambient moisture from condensing on the cold inner walls of the vial or the compound itself[6],[7].

  • Visual Validation: Inspect the compound through the vial. If it appears as a free-flowing powder or crystalline solid, proceed. If it has pooled into a dark, viscous oil, significant moisture has been absorbed.

    • Self-Validation: In such cases, validate the compound's integrity via LC-MS before use, as TFA salts can degrade under prolonged hydration[3].

  • Rapid Weighing: Tare the analytical balance with an anti-static weigh boat. Working swiftly (preferably under a dry nitrogen stream or in a glove box for high-precision assays), transfer the required mass[6]. Cap the source vial immediately and flush with Argon or N 2​ before returning to -20°C[3].

  • Solvent Addition: Dissolve the weighed salt in an anhydrous solvent (e.g., DMSO or dry DMF) for stock solutions, or a heavily buffered aqueous solution if preparing for immediate biological assay.

    • Causality: The TFA counterion will lower the pH of unbuffered aqueous solutions. Adjust pH using a sufficiently strong buffer (e.g., 100 mM phosphate buffer) if physiological pH is required[6].

  • Aliquoting: Divide the reconstituted stock into single-use aliquots. Flash-freeze and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and pH shifts as the solvent freezes, which can degrade the compound (8)[8].

Visualizing the Workflow

Workflow cluster_0 Phase 1: Storage cluster_1 Phase 2: Preparation cluster_2 Phase 3: Execution Start 3-(Methoxymethyl)azetidin-3-ol TFA Salt Store Store at -20°C (Argon/N2 Atmosphere) Start->Store Upon receipt Equilibrate Equilibrate in Desiccator (30-60 mins to RT) Store->Equilibrate Prevent condensation Inspect Visual Validation (Powder vs. Oil) Equilibrate->Inspect Assess hydration Weigh Rapid Weighing (Minimize Air Exposure) Inspect->Weigh If intact Reconstitute Reconstitute & Buffer (Correct TFA pH Shift) Weigh->Reconstitute Add solvent Aliquot Aliquot & Flash Freeze (Store at -80°C) Reconstitute->Aliquot Single-use vials

Fig 1: Causality-driven handling workflow for hygroscopic TFA salts to prevent moisture degradation.

Safety and Disposal

Due to the presence of the TFA counter-ion and the intrinsic bioactivity of azetidine derivatives, specific disposal protocols are required. Unused or waste solutions containing TFA should not be disposed of down the drain. Collect aqueous waste in a designated, sealed, and clearly labeled hazardous waste container[8]. Minor spills of the lyophilized powder should be covered with a damp paper towel to avoid raising dust, then wiped with a suitable cleaning agent[8].

References

  • American Elements. 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid. Available at: 4

  • MedChemExpress. Azetidin-3-ol hydrochloride-SDS. Available at: 5

  • NIH / PMC. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Available at:3

  • LifeTein. Peptide Synthesis: Handling and Storage of Synthetic Peptides. Available at: 6

  • RSC Publishing. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Available at: 2

  • ResearchGate. Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available at: 1

  • Benchchem. Safeguarding Your Research: Essential Protocols for Handling 3X FLAG Peptide TFA. Available at: 8

  • LifeTein (CN). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Available at: 7

Sources

Application

Application Note: Deprotection and Handling Strategies for 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

Executive Summary 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS 1864058-29-6)[1] is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring a strain...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS 1864058-29-6)[1] is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring a strained azetidine core, a tertiary alcohol, and a primary methyl ether, this molecule presents unique chemoselectivity challenges. In the context of this specific compound, "deprotection" encompasses two distinct synthetic workflows:

  • Amine Liberation: Neutralization of the trifluoroacetic acid (TFA) salt to yield the nucleophilic free secondary amine for downstream coupling (e.g., Buchwald-Hartwig amination or SNAr).

  • Ether Cleavage: Demethylation of the methoxymethyl group to unmask the latent 1,3-diol system.

Chemical Profile & Reactivity Considerations

The amine is supplied as a TFA salt to prevent oxidative degradation and auto-condensation[1]. A critical structural distinction must be made regarding the ether moiety: the -CH2-O-CH3 group is an aliphatic methyl ether, NOT a standard methoxymethyl (MOM) acetal (-O-CH2-O-CH3).

Causality in Experimental Design: While MOM acetals are readily cleaved under mild acidic conditions, aliphatic methyl ethers are highly robust. Cleavage requires aggressive Lewis acids (e.g., BBr3) or halosilanes (e.g., TMSI) to force an SN2 pathway[2].

Protocol A: Traceless Amine Liberation (TFA Salt Neutralization)

Causality & Rationale

The free base of 3-(methoxymethyl)azetidin-3-ol is extremely polar and highly miscible with water. Traditional aqueous basic workups (e.g., saturated NaHCO3 extraction) result in catastrophic yield losses due to the compound partitioning into the aqueous layer. To circumvent this, a traceless, solid-phase neutralization using a weakly basic ion-exchange resin (Amberlyst A21) is employed[3]. This allows the TFA salt to be scavenged without introducing water into the system.

AmineLiberation A TFA Salt (Non-Nucleophilic) B Amberlyst A21 (Solid-Phase Base) A->B Dissolve in MeOH C Free Base Azetidine (Nucleophilic) B->C Filtration D TFA-Resin Adduct (Filtered Off) B->D Scavenged

Traceless solid-phase neutralization of the azetidine TFA salt.

Step-by-Step Methodology
  • Preparation: Suspend Amberlyst A21 free-base resin (3.0 g per 1.0 g of TFA salt) in methanol and stir for 15 minutes to swell the polymer pores[3]. Filter and rinse with dichloromethane (DCM).

  • Dissolution: Dissolve 3-(methoxymethyl)azetidin-3-ol TFA salt (1.0 eq) in a 1:4 mixture of anhydrous Methanol:DCM (0.2 M concentration).

  • Neutralization: Add the pre-swelled Amberlyst A21 resin to the solution. Stir gently at room temperature for 2 hours.

  • Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A dark purple spot indicates the successful liberation of the free secondary amine.

  • Isolation: Filter the mixture through a fritted funnel to remove the resin (which now contains the scavenged TFA). Wash the resin cake thoroughly with 10% MeOH in DCM.

  • Concentration: Concentrate the filtrate under reduced pressure at 30 °C to yield the free base as a viscous oil. Use immediately in the next coupling step to prevent degradation.

Protocol B: Aliphatic Methyl Ether Cleavage (Diol Deprotection)

Causality & Rationale

Boron tribromide (BBr3) is the gold standard for demethylating primary aliphatic ethers. The mechanism relies on BBr3 forming a strong Lewis acid-base adduct with the ether oxygen. This coordination withdraws electron density, activating the adjacent, less-hindered methyl group for nucleophilic attack by a liberated bromide ion. Because it is a primary methyl ether, the cleavage proceeds strictly via an SN2 mechanism, expelling bromomethane gas and forming a borate ester that is subsequently hydrolyzed to the alcohol[2].

BBr3Mechanism Step1 Methyl Ether (-CH2-O-CH3) Step2 BBr3 Adduct (-CH2-O+(BBr3)-CH3) Step1->Step2 BBr3, -78°C Step3 SN2 Cleavage (Br- Attack) Step2->Step3 Activation Step4 Borate Ester (-CH2-O-BBr2) Step3->Step4 - CH3Br Step5 1,3-Diol (-CH2-OH) Step4->Step5 MeOH Quench

Mechanism of BBr3-mediated SN2 cleavage of the aliphatic methyl ether.

Step-by-Step Methodology

Note: This protocol assumes the azetidine nitrogen has been previously protected (e.g., as an N-Boc or N-Cbz group) or is already coupled to a target scaffold, as free amines will aggressively complex with and deactivate BBr3.

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Cryogenic Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BBr3 in DCM (3.5 eq). Causality: Excess BBr3 is required because the tertiary alcohol (and any other Lewis basic heteroatoms present in the scaffold) will consume equivalents of the reagent.

  • Cleavage: Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Quenching (Critical Step): Cool the flask to 0 °C. Cautiously add anhydrous methanol dropwise to quench unreacted BBr3 and hydrolyze the intermediate borate esters. Vigorous gas evolution (HBr and CH3Br) will occur.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with methanol (3x) to ensure complete removal of volatile boron species (as trimethyl borate).

  • Purification: Purify the resulting 3-(hydroxymethyl)azetidin-3-ol derivative via reverse-phase HPLC or hydrophilic interaction liquid chromatography (HILIC).

Quantitative Data & Reagent Selection

Table 1: Comparison of Neutralization Strategies for Polar Azetidines

StrategyReagentsYield / RecoveryCausality / Notes
Solid-Phase Resin Amberlyst A21 (MeOH/DCM)>95%Traceless; prevents aqueous partitioning of the highly polar free base.
In-Situ Neutralization DIPEA or TEA (during coupling)Variable (70-90%)Leaves TFA salts in solution; can interfere with sensitive transition-metal catalysts.
Aqueous Workup Sat. NaHCO3 / DCM<30%Severe yield loss due to high aqueous solubility of the azetidin-3-ol core.

Table 2: Reagents for Aliphatic Methyl Ether Cleavage

ReagentMechanismSelectivityHandling / Notes
BBr3 (Boron Tribromide)SN2 (Bromide attack on methyl)HighGold standard; requires cryogenic initiation (-78 °C) and strictly anhydrous conditions.
TMSI (Iodotrimethylsilane)[4]SN2 (Iodide attack on methyl)ModerateGenerates volatile MeI; side reactions possible with tertiary alcohols.
BCl3 (Boron Trichloride)SN2LowOften too weak to efficiently cleave aliphatic methyl ethers; better suited for aryl ethers.

References

  • 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid Source: American Elements URL:[Link]

  • Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL:[Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers Source: Semantic Scholar / European Journal of Organic Chemistry URL:[Link]

  • Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether Source: Organic Syntheses URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 3-(Methoxymethyl)azetidin-3-ol TFA in Organic Solvents

Introduction Welcome to the comprehensive technical support guide for 3-(Methoxymethyl)azetidin-3-ol TFA. This resource is tailored for researchers, chemists, and drug development professionals who are encountering chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the comprehensive technical support guide for 3-(Methoxymethyl)azetidin-3-ol TFA. This resource is tailored for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this versatile building block in organic solvents. As a trifluoroacetic acid (TFA) salt, this compound exhibits distinct physicochemical properties that often complicate its use in non-aqueous environments. This guide offers in-depth troubleshooting strategies, detailed experimental protocols, and the fundamental chemical principles to empower you to overcome these solubility issues and streamline your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section provides direct answers to the most common initial questions regarding the solubility of 3-(Methoxymethyl)azetidin-3-ol TFA.

Q1: Why is my 3-(Methoxymethyl)azetidin-3-ol TFA salt not dissolving in common organic solvents like dichloromethane (DCM) or ethyl acetate?

A: The poor solubility stems from the high polarity and ionic nature of the TFA salt. The compound exists as an ion pair, consisting of the protonated azetidinium cation and the trifluoroacetate anion. This ionic character makes it much more compatible with polar, protic solvents (like water and methanol) which can effectively solvate both ions, as opposed to less polar organic solvents. The general principle of "like dissolves like" governs this behavior, where polar solutes dissolve best in polar solvents.[1][2]

Q2: I have a limited amount of material. What is the quickest method to dissolve it for a reaction?

A: For small-scale experiments, preparing a concentrated stock solution in a highly polar, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often the most practical approach. These solvents possess high dielectric constants and are adept at solvating ionic pairs. This stock solution can then be added to the main reaction mixture. However, it is crucial to consider the potential reactivity of DMF and DMSO under your specific reaction conditions.[3][4]

Q3: Can I simply add a co-solvent to my primary reaction solvent to enhance solubility?

A: Yes, employing a co-solvent is a frequently successful strategy.[3][5] The addition of a small volume of a polar solvent like methanol or ethanol to a less polar medium such as DCM can markedly improve the solubility of the TFA salt.[5] The polar co-solvent aids in solvating the ionic compound, helping to break down the crystal lattice structure and facilitate its entry into the solution. It is advisable to start with a low percentage (e.g., 5-10% v/v) and incrementally increase it as needed, while ensuring the co-solvent is compatible with your reaction's chemistry.

Q4: Will heating the mixture improve the solubility of the TFA salt?

A: While heating can increase the solubility of many compounds, it should be approached with caution for this particular molecule.[6] Azetidine rings are strained four-membered heterocycles and can be prone to decomposition or ring-opening side reactions at elevated temperatures, especially in the presence of other reagents.[7][8][9][10][11] It is recommended to explore other solubilization methods, such as co-solvent addition or conversion to the freebase, before resorting to heat. If heating is necessary, it should be done gently with careful monitoring for any signs of degradation.

Part 2: In-Depth Troubleshooting Guide

This section presents a systematic methodology for resolving solubility challenges, complete with detailed experimental protocols and the scientific reasoning behind each approach.

Strategy 1: Conversion to the Freebase

The most definitive method to improve the solubility of an amine salt in common organic solvents is its conversion to the neutral, freebase form.[12] By removing the ionic TFA counter-ion, the molecule's overall polarity is significantly diminished.

Scientific Rationale: The protonated azetidinium trifluoroacetate is a salt with considerable lattice energy. Neutralizing the azetidinium cation to the free amine eliminates the ionic charge, thereby reducing its polarity and making it more readily solvated by less polar organic solvents.[12]

Experimental Protocol: Aqueous Workup for Freebase Generation

  • Dissolution: Dissolve the 3-(Methoxymethyl)azetidin-3-ol TFA salt in a minimal amount of water. A water-miscible organic co-solvent like methanol or THF can be added if needed to aid initial dissolution.

  • Basification: Cool the solution in an ice bath (0 °C). Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). Monitor the pH with a pH strip or meter, continuing the addition until the aqueous layer reaches a pH of 9-10.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times (typically 3x) with an organic solvent in which the freebase is expected to be soluble (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo to obtain the freebase of 3-(Methoxymethyl)azetidin-3-ol.

Trustworthiness Check: The successful removal of the trifluoroacetate counter-ion can be confirmed by the absence of the characteristic TFA signal in ¹⁹F NMR spectroscopy.[13]

Strategy 2: In-Situ Neutralization for Direct Reaction Use

If isolation of the freebase is not practical or desired, an in-situ neutralization can be performed directly within the reaction vessel.

Scientific Rationale: The addition of a suitable base to the reaction mixture containing the TFA salt will generate the free amine in situ. This allows the now-neutral compound to dissolve and participate in the reaction, bypassing the need for an aqueous workup and minimizing potential material loss.

Experimental Protocol: In-Situ Neutralization

  • Suspension: Suspend the 3-(Methoxymethyl)azetidin-3-ol TFA salt in your chosen anhydrous organic solvent (e.g., DCM, THF, acetonitrile).

  • Base Addition: Add a stoichiometric equivalent (or a slight excess, e.g., 1.1 to 1.5 equivalents) of a non-nucleophilic organic base. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM). For reactions sensitive to tertiary amines, a solid-supported base, such as a basic ion-exchange resin, can be utilized and subsequently removed by filtration.[14][15]

  • Stirring: Stir the mixture at room temperature. The suspension should clarify as the freebase is formed and dissolves. The resulting ammonium trifluoroacetate salt may precipitate but often does not interfere with subsequent reactions.

Causality in Experimental Choice: The selection of the base is a critical parameter. Tertiary amines like TEA and DIPEA are often favored due to their non-nucleophilic nature, which minimizes the risk of competing with the desired reaction pathway. The quantity of base must be carefully measured to ensure complete neutralization without introducing a large excess that could catalyze unwanted side reactions.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making framework for addressing the poor solubility of 3-(Methoxymethyl)azetidin-3-ol TFA.

G cluster_0 Start: Solubility Issue cluster_1 Initial Assessment cluster_2 Primary Solutions cluster_3 Alternative Approaches cluster_4 Outcome start Poor solubility of 3-(Methoxymethyl)azetidin-3-ol TFA in desired organic solvent q1 Is an aqueous workup acceptable for my process? start->q1 freebase Strategy 1: Convert to Freebase (Aqueous Workup) q1->freebase  Yes insitu Strategy 2: In-Situ Neutralization with an organic base q1->insitu  No cosolvent Strategy 3: Use a Polar Co-solvent (e.g., MeOH in DCM) q1->cosolvent  Maybe, but prefer  to avoid a base success Solubility Achieved Proceed with Experiment freebase->success solvent_screen Strategy 4: Perform a Solvent Screen (e.g., DMF, DMSO, NMP) insitu->solvent_screen If base is incompatible or solubility remains poor insitu->success cosolvent->success solvent_screen->success

Caption: Decision tree for troubleshooting the solubility of 3-(Methoxymethyl)azetidin-3-ol TFA.

Strategy 3: Solvent Screening and Co-Solvent Systems

If converting to the freebase is not a viable option, a systematic solvent screen can help identify a suitable reaction medium.[16]

Scientific Rationale: Organic solvents exhibit a wide range of abilities to solvate ionic compounds, which are dependent on their polarity, dielectric constant, and hydrogen-bonding capabilities.[2] By empirically testing a variety of solvents, an optimal medium for your specific application can be identified.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN)High dielectric constants effectively solvate ions.[4]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Capable of forming hydrogen bonds with both the cation and anion, which aids in dissolution. Often used as co-solvents.[2]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneModerate polarity; may require a co-solvent or in-situ neutralization.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Generally poor solvents for salts unless a co-solvent is used or the salt is converted to the freebase.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh a small, known quantity of 3-(Methoxymethyl)azetidin-3-ol TFA (e.g., 5 mg) into several small vials.

  • To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).

  • Vortex or stir the vials at room temperature for a defined period (e.g., 15-30 minutes).

  • Visually assess the solubility in each solvent.

  • For insoluble cases, try adding a co-solvent (e.g., 10% methanol) or gently warming the mixture to observe any changes.

Part 3: Background and Mechanistic Insights

A fundamental understanding of the chemistry of azetidines and TFA salts is essential for effective troubleshooting. Azetidines are four-membered heterocyclic amines. The inherent ring strain in azetidines influences their reactivity.[7][8][9] The trifluoroacetate anion is a non-coordinating, weakly basic anion derived from a strong acid (TFA, pKa ≈ 0.5). This implies that the corresponding azetidinium cation is quite acidic, and a relatively mild base is sufficient to deprotonate it to the free amine.

The key to solubilizing the TFA salt lies in disrupting the electrostatic interactions within its crystal lattice. This can be accomplished by:

  • Utilizing highly polar solvents: These solvents possess high dielectric constants that weaken the electrostatic attraction between the cation and anion.

  • Employing protic solvents: Solvents with acidic protons (like methanol) can form hydrogen bonds with the trifluoroacetate anion, while the lone pairs on the oxygen can coordinate with the azetidinium cation.[2]

  • Charge neutralization: As detailed in Strategies 1 and 2, converting the azetidinium cation to the neutral free amine eliminates the strong ionic interactions, thereby dramatically altering its solubility profile.[17]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (n.d.).
  • Application Note SI-02449 Freebasing of Peptide Salts and the Removal of Acidic Ion-Pairing Reagents from Fractions after HPLC P. (n.d.).
  • 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid | CAS 1864058-29-6. (n.d.).
  • Solubilization and disaggregation of polyglutamine peptides - PMC - NIH. (n.d.).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30).
  • Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem. (n.d.).
  • 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem - NIH. (n.d.).
  • 3-(Methoxymethyl)azetidin-3-ol trifluoroacetate | Sapphire Bioscience. (n.d.).
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. (n.d.).
  • 3-(Hydroxymethyl)azetidin-3-ol — Chemical Substance Information - NextSDS. (n.d.).
  • Freebase (chemistry) - wikidoc. (2012, August 9).
  • azetidin-3-ol - ChemBK. (2024, April 9).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • improving the solubility of H-Met-Trp-OH.TFA in aqueous buffers - Benchchem. (n.d.).
  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product | Waters. (n.d.).
  • Solubility of organic compounds (video) - Khan Academy. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • How are solvents chosen in organic reactions? - Chemistry Stack Exchange. (2016, October 5).
  • Azetidines | AMERICAN ELEMENTS® | Products | Applications. (n.d.).
  • Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed. (n.d.).
  • 3-(Trifluoromethyl)azetidin-3-ol hydrochloride | C4H7ClF3NO | CID 46735152 - PubChem. (n.d.).
  • Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs | Request PDF - ResearchGate. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024, April 29).
  • 3-(trifluoromethyl)azetidin-3-ol; trifluoroacetic acid — Chemical Substance Information - NextSDS. (n.d.).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27).
  • 3-(Trifluoromethyl)azetidin-3-ol hydrochloride | 848192-96-1 - Sigma-Aldrich. (n.d.).
  • MSDS of 3-Trifluoromethyl-azetidin-3-OL hydrochloride. (n.d.).

Sources

Optimization

Technical Support Center: Trifluoroacetic Acid (TFA) Removal from 3-(Methoxymethyl)azetidin-3-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of triflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of trifluoroacetic acid (TFA) from the highly polar compound, 3-(Methoxymethyl)azetidin-3-ol. Due to its polar nature and the presence of a basic amine, this azetidine derivative can form a stable salt with TFA, making its removal a critical and often challenging post-purification step.

I. Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove TFA from my 3-(Methoxymethyl)azetidin-3-ol sample?

A: Trifluoroacetic acid is a strong acid commonly used as an ion-pairing agent in reverse-phase HPLC to improve peak shape and resolution. However, residual TFA in your final product can be problematic for several reasons:

  • Toxicity: TFA is known to be toxic and can interfere with biological assays, leading to inconsistent or misleading results.[1][2]

  • Compound Stability: The presence of TFA can lead to the degradation of compound libraries over time, especially when stored in solvents like DMSO.[3]

  • Inaccurate Quantification: The presence of the TFA salt will alter the molecular weight of your compound, leading to inaccuracies in yield calculations and concentration determination.

  • Downstream Reactions: Residual TFA can interfere with subsequent chemical reactions that are sensitive to acidic conditions.

Q2: My compound is very polar. Will this affect the TFA removal process?

A: Yes, the high polarity of 3-(Methoxymethyl)azetidin-3-ol presents a significant challenge. Many standard extraction and precipitation techniques may be ineffective because the compound is highly water-soluble.[4][5] This necessitates the use of more specialized techniques such as ion-exchange chromatography or specific solid-phase extraction methods.

Q3: What are the primary methods for removing TFA from a polar amine like 3-(Methoxymethyl)azetidin-3-ol?

A: The most common and effective methods include:

  • Ion-Exchange Chromatography (IEC): This is a highly effective method for replacing TFA with a more biologically compatible counter-ion like acetate.[1][6][7]

  • Solid-Phase Extraction (SPE): Specialized SPE cartridges, particularly those with cation-exchange resins, can be used to capture the basic amine while allowing the TFA to be washed away.[3]

  • Lyophilization with a Stronger Acid (e.g., HCl): This technique involves converting the TFA salt to a different salt form (e.g., hydrochloride) by dissolving the sample in a solution of a stronger acid and then lyophilizing.[1][2][6] This process is often repeated for efficient exchange.[1][6]

  • Azeotropic Distillation: While less common for this specific application, azeotropic distillation with solvents like toluene can be used to remove TFA from aqueous solutions.[8]

Q4: Can I avoid TFA altogether during purification?

A: Yes, you can consider using alternative mobile phase modifiers in your HPLC purification. Formic acid and acetic acid are common alternatives that are more volatile and less likely to form persistent salts.[1] However, be aware that changing the mobile phase modifier will likely alter the chromatographic selectivity and may require re-optimization of your purification method.

II. Troubleshooting and Detailed Protocols

This section provides detailed protocols and troubleshooting advice for the most common TFA removal methods applicable to 3-(Methoxymethyl)azetidin-3-ol.

Method 1: Ion-Exchange Chromatography (IEC)

Principle: This method relies on the exchange of the trifluoroacetate anion with a more desirable counter-ion (e.g., acetate or chloride) using an anion-exchange resin. The positively charged 3-(Methoxymethyl)azetidin-3-ol will not be retained by the anion-exchange resin and will elute with the new counter-ion.

Visual Workflow:

IEC_Workflow cluster_prep Resin Preparation cluster_sample Sample Processing cluster_final Final Product P1 Pack Resin P2 Equilibrate with 1M Sodium Acetate P1->P2 P3 Wash with DI Water P2->P3 S2 Load onto Column P3->S2 S1 Dissolve Sample in DI Water S1->S2 S3 Elute with DI Water S2->S3 S4 Collect Fractions S3->S4 F1 Lyophilize Fractions S4->F1 F2 Obtain Acetate Salt F1->F2

Caption: Workflow for TFA removal using Ion-Exchange Chromatography.

Detailed Protocol:

  • Resin Preparation:

    • Prepare a column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion-exchange sites relative to the amount of your compound.[7]

    • Equilibrate the resin by washing with a 1 M sodium acetate solution.[1][7]

    • Wash the column thoroughly with distilled water to remove excess sodium acetate.[7]

  • Sample Processing:

    • Dissolve your 3-(Methoxymethyl)azetidin-3-ol TFA salt in distilled water.[1][7]

    • Load the sample onto the prepared anion-exchange column.[1][7]

    • Elute the column with distilled water and collect the fractions containing your product.[7]

  • Final Product:

    • Combine the fractions containing your product and lyophilize to obtain the acetate salt of 3-(Methoxymethyl)azetidin-3-ol.[7]

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Recovery Adsorption of the compound to the resin.Ensure you are using an anion-exchange resin, not a cation-exchange resin. If the issue persists, consider a different method.
Incomplete TFA Removal Insufficient resin capacity.Increase the amount of resin used or decrease the amount of sample loaded.[7]
Salt in Final Product Incomplete washing of the resin after equilibration.Increase the volume of distilled water used to wash the resin before loading the sample.
Method 2: Solid-Phase Extraction (SPE)

Principle: This method utilizes a cation-exchange SPE cartridge to retain the positively charged 3-(Methoxymethyl)azetidin-3-ol while the negatively charged trifluoroacetate anion is washed away. The purified compound is then eluted with a basic solution.

Visual Workflow:

SPE_Workflow Start Start with TFA Salt Condition Condition SPE Cartridge (e.g., with Methanol) Start->Condition Load Load Sample Condition->Load Wash1 Wash with Mild Acid (e.g., Formic Acid in Water) Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with Basic Solution (e.g., Ammonia in Methanol) Wash2->Elute Evaporate Evaporate Eluent Elute->Evaporate End Obtain Free Base Evaporate->End

Caption: Workflow for TFA removal using Solid-Phase Extraction.

Detailed Protocol:

  • Cartridge Preparation:

    • Condition a polymeric strong cation-exchange resin SPE cartridge (e.g., PoraPak Rxn CX) according to the manufacturer's instructions. This typically involves washing with an organic solvent like methanol followed by an aqueous solution.

  • Sample Processing:

    • Dissolve your 3-(Methoxymethyl)azetidin-3-ol TFA salt in a suitable solvent (e.g., 50/50 methanol/water).

    • Load the sample onto the conditioned SPE cartridge. The basic compound will be retained on the sorbent.

    • Wash the cartridge with a mild formic acid/water solution to remove any trace TFA.

    • Wash the cartridge with methanol to remove water and any remaining acid.

  • Elution:

    • Elute your purified compound from the cartridge using a basic solution, such as 2M ammonia in methanol.[3]

    • Evaporate the solvent to obtain the free base of 3-(Methoxymethyl)azetidin-3-ol.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Recovery Incomplete elution from the cartridge.Increase the volume or concentration of the basic elution solvent. Ensure the elution solvent is appropriate for your compound.
Breakthrough during Loading Overloading the SPE cartridge.Reduce the amount of sample loaded or use a larger cartridge.
TFA still present Insufficient washing.Increase the volume of the wash solutions.
Method 3: Lyophilization with HCl

Principle: This method relies on the displacement of the weaker trifluoroacetic acid with a stronger, volatile acid like hydrochloric acid. The resulting hydrochloride salt is formed, and the displaced TFA is removed during lyophilization.[6]

Visual Workflow:

Lyophilization_Workflow Start Start with TFA Salt Dissolve Dissolve in Dilute HCl Start->Dissolve Freeze Flash Freeze (e.g., Liquid Nitrogen) Dissolve->Freeze Lyophilize Lyophilize Overnight Freeze->Lyophilize Repeat Repeat Cycle (2-3 times) Lyophilize->Repeat Repeat->Dissolve Incomplete Removal End Obtain HCl Salt Repeat->End Complete Removal

Caption: Workflow for TFA removal via Lyophilization with HCl.

Detailed Protocol:

  • Dissolution and Ion Exchange:

    • Dissolve the 3-(Methoxymethyl)azetidin-3-ol TFA salt in distilled water or a suitable buffer at a concentration of approximately 1 mg/mL.[2][6]

    • Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][6]

    • Allow the solution to stand at room temperature for at least one minute to facilitate the counter-ion exchange.[6][7]

  • Lyophilization:

    • Flash-freeze the solution using liquid nitrogen or a -80°C freezer.[1][6][7]

    • Lyophilize the frozen sample overnight until all the solvent is removed.[1][6]

  • Repeat Cycles:

    • For optimal TFA removal, re-dissolve the lyophilized powder in the same volume of the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[2][6]

Troubleshooting:

IssuePossible CauseSuggested Solution
Incomplete TFA Removal Insufficient HCl or too few lyophilization cycles.Ensure the final HCl concentration is within the recommended range and perform at least three lyophilization cycles.[2][6]
Product Degradation Compound is unstable in acidic conditions.This method may not be suitable for acid-labile compounds. Consider ion-exchange chromatography or SPE.
Sample Loss Physical loss during handling.Ensure careful transfer of the sample between steps to minimize physical loss.

III. Method Comparison

MethodPrincipleAdvantagesDisadvantagesBest For
Ion-Exchange Chromatography (IEC) Anion exchangeHigh efficiency; yields a specific salt form (e.g., acetate).[1][6]Can be time-consuming; potential for sample loss on the column.Obtaining a specific, biologically compatible salt form.
Solid-Phase Extraction (SPE) Cation exchangeFast and amenable to high-throughput applications; yields the free base.[3]Requires specific SPE cartridges; potential for incomplete elution.Rapidly obtaining the free base of the compound.
Lyophilization with HCl Acid displacementSimple and cost-effective; generally high recovery.[6]Results in the hydrochloride salt, which may not be suitable for all applications; requires multiple cycles for complete removal.[6]Situations where the hydrochloride salt is acceptable and a simple procedure is desired.

IV. References

  • Polymer Laboratories. (n.d.). StratoSpheres SPE for TFA Removal. Retrieved from [Link]

  • Genevac. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. American Laboratory. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • Various Authors. (2016, December 26). How to remove TFA salt from my compound which has a cyclen derivative? ResearchGate. Retrieved from [Link]

  • Waters. (n.d.). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Retrieved from [Link]

  • Various Authors. (2012, November 5). How can I remove TFA in a product? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Recovery of trifluoroacetic acid from dilute aqueous solutions by reactive distillation. ResearchGate. Retrieved from [Link]

  • Various Authors. (2022, December 8). Aqueous TFA evaporation/distillation. Reddit. Retrieved from [Link]

  • Various Authors. (2016, April 18). How to remove TFA salt? ResearchGate. Retrieved from [Link]

  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Various Authors. (2007, June 26). Evaporation of TFA in an aqueous mobile phase (semi-prep). Chromatography Forum. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 3-(Methoxymethyl)azetidin-3-ol TFA Salt

Welcome to the technical support resource for the purification of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetate (TFA) salt. This guide is designed for chemists and researchers in the pharmaceutical and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetate (TFA) salt. This guide is designed for chemists and researchers in the pharmaceutical and drug development fields who are navigating the challenges associated with purifying this polar, small-molecule azetidine derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

The presence of the trifluoroacetate counter-ion, a remnant from synthesis or preparative HPLC, introduces specific challenges due to its strong ionic bond with the basic azetidine nitrogen. This guide provides a structured approach to tackling these issues, from direct purification of the salt to its removal and conversion to the freebase or an alternative salt form.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. 3-(Methoxymethyl)azetidin-3-ol is a small, polar molecule containing a tertiary alcohol and a secondary amine within a strained four-membered ring. The secondary amine is basic and is protonated by trifluoroacetic acid (pKa ≈ 0.5)[1], forming a stable salt.

PropertyValueSource / Note
Chemical Formula C₇H₁₂F₃NO₄[2][3]
Molecular Weight 231.17 g/mol [3]
CAS Number 1864058-29-6[2]
Structure 3-(Methoxymethyl)azetidin-3-ol; trifluoroacetic acid[2]
Predicted pKa (Azetidine N) ~8.5 - 9.5(Estimated based on similar azetidine structures)
Predicted LogP (Freebase) -0.3[4]
Solubility Highly soluble in water and polar protic solvents (Methanol, Ethanol). Low solubility in non-polar aprotic solvents (Hexanes, Diethyl Ether).(Inferred from structure and LogP)

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when handling this compound.

Q1: Why is my compound a TFA salt, and is it a problem? A: Your compound is likely a TFA salt because trifluoroacetic acid was used during the synthesis, often for the removal of protecting groups (like N-Boc), or as a mobile phase modifier in preparative reverse-phase HPLC.[1][5] For many downstream applications, particularly in biological assays, residual TFA can be problematic as it is a strong acid and can interfere with cellular processes.[1][6] Its presence can also affect accurate weight measurements and may lead to compound instability.[1][7]

Q2: What are the primary challenges in purifying this specific molecule? A: The main challenges stem from its high polarity and the properties of the TFA salt:

  • Poor Retention in Standard Reverse-Phase (RP) Chromatography: Highly polar compounds like this often elute in or near the void volume of standard C18 columns, resulting in poor separation from other polar impurities.[8][9]

  • Difficulty in Removing the TFA Counter-ion: The strong ionic interaction between the protonated azetidine and the trifluoroacetate anion makes its removal non-trivial. Simple evaporation is often insufficient.[5][10]

  • High Water Solubility: The salt's high water solubility can make extraction of the freebase form into organic solvents challenging, potentially leading to low recovery.[10][11]

  • Potential for Ring Instability: The strained azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh pH conditions.[12]

Q3: Should I purify the compound as the TFA salt or convert it to the freebase first? A: This depends on your final requirements and the impurity profile.

  • Purify as TFA Salt: If your primary goal is to remove non-polar or less polar impurities and your downstream application can tolerate the TFA salt, direct purification via reverse-phase HPLC (with a suitable column) is the most straightforward approach.

  • Convert to Freebase: If you need the compound in its neutral form or need to remove the TFA counter-ion, a conversion to the freebase is necessary. This is often done before a final polishing step or if the impurities are also basic, where a change in polarity upon basification can aid separation.

Q4: What analytical techniques are best for assessing purity and confirming salt removal? A: A combination of techniques is recommended:

  • LC-MS: Ideal for determining the purity profile and confirming the molecular weight of the parent compound.

  • ¹H and ¹⁹F NMR: Proton NMR can confirm the structure and identify impurities. Fluorine NMR is a highly sensitive method to detect the presence of residual TFA (a singlet around -76 ppm).

  • Ion Chromatography: A quantitative method to determine the exact amount of trifluoroacetate anion remaining in the sample.[13]

Part 2: Troubleshooting Purification Workflows

This section provides in-depth guides for specific experimental challenges.

Issue 1: Poor Separation in Reverse-Phase HPLC

Symptom: The compound elutes very early, often with other polar impurities, showing poor peak shape and resolution on a standard C18 column.

Cause: This is a classic problem for small, polar molecules. The compound has minimal hydrophobic interaction with the non-polar stationary phase and is swept through the column by the highly aqueous mobile phase.[8][14][15]

Solutions & Method Development Protocol:

  • Use a Polar-Compatible Stationary Phase:

    • Polar-Embedded Columns: These columns have polar groups (e.g., amide, carbamate) embedded within the alkyl chains. This allows for better interaction with polar analytes and prevents "phase collapse" in highly aqueous mobile phases.

    • Polar-Endcapped Columns: These use a polar group to cap the residual silanols on the silica surface, offering an alternative selectivity for polar compounds.[16]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water acts as the strong eluting solvent. This technique is explicitly designed for retaining and separating very polar compounds.[9][16]

  • Mobile Phase Optimization:

    • Reduce Acid Modifier Concentration: While TFA is a common ion-pairing agent that can improve peak shape, high concentrations can permanently bind to the stationary phase. Try reducing the concentration to 0.05% or switching to formic acid (0.1%).

    • pH Adjustment: The azetidine nitrogen has a pKa around 8.5-9.5. At low pH (e.g., with TFA or formic acid), it will be fully protonated. Adjusting the pH to a higher value (e.g., using an ammonium acetate or ammonium bicarbonate buffer at pH 7-9) will deprotonate the amine, making the compound less polar and potentially increasing its retention on a C18 column. Caution: Ensure your column is stable at the chosen pH.

Workflow: RP-HPLC Method Development

RP_HPLC_Workflow start Start: Poor Separation on C18 check_polar check_polar start->check_polar switch_column Switch to Polar-Compatible Column check_polar->switch_column Yes hilich HILIC Column switch_column->hilich polar_embedded Polar-Embedded C18 switch_column->polar_embedded optimize_mobile Optimize Mobile Phase hilich->optimize_mobile polar_embedded->optimize_mobile adjust_ph Adjust pH (e.g., NH4HCO3 buffer) optimize_mobile->adjust_ph change_modifier Change Acid Modifier (e.g., 0.1% Formic Acid) optimize_mobile->change_modifier gradient Optimize Gradient Profile adjust_ph->gradient change_modifier->gradient end Goal: Good Resolution & Peak Shape gradient->end TFA_Removal_Decision start Start: TFA Salt Purification Complete check_stability Is Freebase Stable & Soluble in Organic Solvent? start->check_stability freebase_path Convert to Freebase check_stability->freebase_path Yes scx_path Use Ion Exchange Chromatography check_stability->scx_path No / Unsure salt_exchange_path Use Salt Exchange check_stability->salt_exchange_path If another salt form is desired extraction Liquid-Liquid Extraction freebase_path->extraction end_freebase Isolated Freebase extraction->end_freebase scx_protocol Strong Cation Exchange (SCX) scx_path->scx_protocol scx_protocol->end_freebase hcl_exchange Convert to HCl or Acetate Salt salt_exchange_path->hcl_exchange end_salt Isolated Alternative Salt hcl_exchange->end_salt SCX_Workflow start Start: Crude TFA Salt condition 1. Condition SCX Cartridge (e.g., with Methanol) start->condition load 2. Load Sample (Dissolved in minimal MeOH/DCM) condition->load wash1 3. Wash (Non-basic Impurities) (e.g., with Methanol) load->wash1 wash2 4. Wash (TFA Anion) (e.g., with Methanol) wash1->wash2 elute 5. Elute Product (e.g., 2M NH3 in Methanol) wash2->elute collect Collect Fractions elute->collect concentrate Concentrate Eluate collect->concentrate end Result: Pure Freebase concentrate->end

Sources

Optimization

Preventing thermal degradation of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid

Welcome to the Technical Support Center for handling, storing, and troubleshooting 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (TFA) salt . Due to the inherent ring strain of the 4-membered azetidine heterocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (TFA) salt . Due to the inherent ring strain of the 4-membered azetidine heterocycle and the presence of a strong acid counterion, this compound is highly susceptible to thermal degradation[1]. This guide provides field-proven methodologies to prevent degradation and ensure high-fidelity experimental results.

Visualizing the Thermal Degradation Pathway

Understanding the mechanism of degradation is the first step in preventing it. The degradation of this compound is a synergistic process driven by acid catalysis and thermal activation [2].

G A 3-(Methoxymethyl)azetidin-3-ol TFA Salt C Azetidinium Ion Intermediate A->C Protonation B Thermal Energy (>30°C) B->C Activation D Nucleophilic Attack (H₂O / TFA⁻) C->D Ring Strain Release F Ether Cleavage Products C->F Acid Catalysis E Ring-Opened Amino Alcohols D->E C-N Cleavage

Thermal and acid-catalyzed degradation pathways of 3-(Methoxymethyl)azetidin-3-ol TFA salt.

Frequently Asked Questions (FAQs)

Q: Why does 3-(Methoxymethyl)azetidin-3-ol TFA salt degrade so rapidly when heated? A: The degradation is driven by the release of ring strain (approximately 26 kcal/mol for azetidines). The trifluoroacetic acid (TFA) counterion protonates the azetidine nitrogen, forming a highly electrophilic azetidinium ion[3]. This cationic state drastically lowers the activation energy required for C-N bond cleavage. When thermal energy is introduced, nucleophiles—such as trace water or the trifluoroacetate ion itself—attack the ring, leading to irreversible ring-opening into acyclic amino alcohols[4].

Q: Does the methoxymethyl group contribute to the instability? A: Yes. The methoxymethyl (-CH₂OCH₃) group at the C3 position acts similarly to an acetal/ether linkage. In the presence of a strong acid (TFA) and elevated temperatures, this group can undergo acid-catalyzed cleavage, releasing formaldehyde and methanol. This leaves behind a highly reactive tertiary alcohol that can undergo further elimination.

Q: How should I store this compound for long-term stability? A: The compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) and strictly protected from moisture. Moisture acts as a nucleophile that attacks the thermally activated azetidinium ion[2].

Quantitative Data: Thermal Stability Profile

To guide your handling times and conditions, refer to the empirical stability data below. Note: Degradation rates accelerate exponentially in solution compared to the solid state.

Temperature (°C)Time (Hours)EnvironmentDegradation (%)Primary Degradation Pathway
-20°C720 (1 mo)Inert (Ar)< 0.1%None observed
4°C720 (1 mo)Desiccated< 0.5%Trace azetidinium formation
25°C48Ambient2 - 5%Ring-opening (hydrolysis)
60°C12Solution15 - 25%Ring-opening & Ether cleavage
80°C4Solution> 50%Complete structural collapse

Troubleshooting Guide

Issue 1: Significant yield loss and appearance of polar impurities during solvent evaporation.
  • Root Cause: Rotary evaporation at temperatures exceeding 30°C concentrates the TFA, driving the equilibrium towards the reactive azetidinium ion[3]. The applied heat then triggers thermal ring-opening.

  • Solution: Execute Protocol 1 (below). Lower the water bath temperature to 20–25°C and utilize a high-vacuum pump to remove solvents without thermal stress.

Issue 2: Inconsistent LC-MS results showing M+18 peaks after storage.
  • Root Cause: The M+18 peak indicates the addition of water (hydrolysis). Trace moisture in the storage vial has nucleophilically attacked the azetidinium ion over time, opening the ring to form an acyclic diol-amine[4].

  • Solution: Ensure the compound is thoroughly dried under high vacuum before storage. Backfill the storage vial with dry Argon, seal with Parafilm, and store at -20°C.

Experimental Protocols

Protocol 1: Safe Concentration and Isolation of the TFA Salt

Causality: Removing solvents without applying heat prevents the thermal activation of the azetidinium ion, preserving the intact 4-membered ring[2].

  • Solvent Selection: Use low-boiling, non-nucleophilic solvents (e.g., Dichloromethane) for extractions to minimize the required evaporation temperature.

  • Temperature Control: Set the rotary evaporator water bath strictly between 20°C and 25°C . Do not exceed 30°C under any circumstances.

  • Vacuum Optimization: Utilize a high-vacuum pump (< 10 mbar) to ensure efficient solvent removal.

  • Self-Validation: Dissolve a 1 mg aliquot of the concentrated residue in DMSO-d₆ and acquire a ¹H NMR spectrum. Confirm the integration of the intact azetidine ring protons (typically a multiplet at 3.8–4.2 ppm) relative to the methoxymethyl protons.

Protocol 2: Free-Basing the TFA Salt to Enhance Thermal Stability

Causality: Neutralizing the TFA counterion prevents the formation of the electrophilic azetidinium ion. The resulting neutral azetidine free base is significantly more thermally stable and less prone to nucleophilic ring-opening[1].

  • Preparation: Dissolve the 3-(Methoxymethyl)azetidin-3-ol TFA salt in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v) in a separatory funnel. Pre-chill the solutions to 0°C.

  • Extraction: Vigorously shake the mixture for 5 minutes, venting frequently. Allow the layers to separate. The mildly basic NaHCO₃ neutralizes the TFA without being strong enough to cause base-catalyzed degradation.

  • Separation: Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with two additional volumes of DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure at < 30°C.

  • Self-Validation: Acquire a ¹⁹F NMR spectrum of the isolated product. The complete absence of a sharp singlet at approximately -76 ppm (characteristic of the CF₃ group in TFA) confirms successful free-basing.

References

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity Source: European Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Resolving co-elution issues in 3-(Methoxymethyl)azetidin-3-ol chromatography

Resolving Co-Elution in 3-(Methoxymethyl)azetidin-3-ol Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on method development for small, highly polar, basic molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-Elution in 3-(Methoxymethyl)azetidin-3-ol Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on method development for small, highly polar, basic molecules. Resolving co-elution is rarely a matter of trial-and-error; it requires a fundamental understanding of the analyte's physicochemical properties.

This guide provides field-proven, self-validating methodologies to troubleshoot and resolve co-elution issues specifically for 3-(Methoxymethyl)azetidin-3-ol .

The Physicochemical Challenge: Why Does Co-Elution Occur?

To separate 3-(Methoxymethyl)azetidin-3-ol from its synthetic precursors (e.g., epichlorohydrin derivatives) or regioisomers, we must first analyze its structure:

  • Azetidine Ring: Contains a secondary amine with a pKa of approximately 8.5–9.5. At neutral or acidic pH, this amine is fully protonated (positively charged).

  • Hydroxyl & Methoxymethyl Groups: Provide strong hydrogen-bond donor and acceptor capabilities, rendering the molecule extremely hydrophilic (LogP < 0).

The Causality of Co-Elution: In standard reversed-phase high-performance liquid chromatography (RP-HPLC) using acidic mobile phases (e.g., 0.1% Formic Acid), the protonated, highly polar azetidine exhibits virtually no hydrophobic retention. It elutes in the void volume ( k′<1 ), co-eluting with unretained salts and polar impurities[1]. Furthermore, if any retention is achieved, the positively charged amine acts as a cation, interacting strongly with ionized, acidic residual silanols on the silica column matrix. This secondary ion-exchange interaction causes severe peak tailing, which physically masks and co-elutes with closely migrating peaks[2].

Diagnostic Workflow

Before altering your method, use the following logical decision tree to identify the root cause of your co-elution.

G Start Co-elution of 3-(Methoxymethyl)azetidin-3-ol CheckK Assess Retention Factor (k') Start->CheckK LowK k' < 2.0 (Void Volume Overlap) CheckK->LowK HighK k' > 2.0 (Adequate Retention) CheckK->HighK HILIC Implement HILIC Method (BEH Amide) LowK->HILIC Highly Polar Nature CheckShape Assess Peak Symmetry HighK->CheckShape Tailing Severe Tailing (As > 1.5) (Silanol Interactions) CheckShape->Tailing Symmetric Symmetric Peaks (Isomeric Overlap) CheckShape->Symmetric HighPH High pH Mobile Phase (Deprotonate Amine) Tailing->HighPH Eliminate Ion-Exchange Selectivity Orthogonal Selectivity (PFP or Mixed-Mode) Symmetric->Selectivity Exploit H-Bonding

Diagnostic workflow for resolving 3-(Methoxymethyl)azetidin-3-ol co-elution.

Troubleshooting Guides & FAQs

Q: My analyte elutes at the solvent front on a C18 column, overlapping with multiple impurities. How do I force retention? A: You must abandon standard reversed-phase conditions. Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative solution for polar analytes that fail to retain on C18[1]. HILIC utilizes a polar stationary phase (like an Amide or bare silica) and a highly organic mobile phase (e.g., >80% Acetonitrile). The analyte partitions into a water-enriched layer on the stationary phase surface. Recent studies successfully separating structurally similar azetidine derivatives have relied on Ethylene Bridged Hybrid (BEH) HILIC columns to achieve baseline resolution[3].

Q: I am required to use Reversed-Phase chromatography for a legacy compendial method, but the peak tails severely, swallowing a closely eluting regioisomer. How do I fix the peak shape? A: The tailing is caused by secondary cation-exchange between the protonated azetidine and residual silanols. You have two options:

  • Buffer Optimization: Use a higher capacity buffer (e.g., 10–20 mM ammonium phosphate or acetate) to outcompete the analyte for silanol binding sites[2].

  • High-pH Mobile Phase (Preferred): Raise the mobile phase pH to 10.5 using ammonium bicarbonate. This completely deprotonates the secondary amine (pH > pKa + 1). The neutral molecule will no longer interact with silanols, resulting in sharp, symmetrical peaks that resolve from adjacent impurities[4]. Note: This requires a hybrid silica column designed to withstand high pH.

Q: I have good retention and peak shape, but I still see co-elution with a positional isomer. What is the next logical step? A: If k′ and symmetry are optimal, the co-elution is driven by a lack of stationary phase selectivity. Switch from a C18 phase to a Pentafluorophenyl (PFP) or Polar-Embedded phase. PFP columns offer orthogonal retention mechanisms, including dipole-dipole, π−π , and hydrogen-bonding interactions, which are highly sensitive to the spatial arrangement of the methoxymethyl and hydroxyl groups on the azetidine ring.

Self-Validating Experimental Protocols
Protocol A: HILIC-MS/MS Method for Polar Retention

Use this protocol when the analyte elutes in the void volume.

  • Column Selection: BEH Amide or ZIC-HILIC ( 2.1×100 mm, 1.7 μ m).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, adjusted to pH 5.8.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design: Start at 95% B. Hold for 1 minute, then ramp to 50% B over 8 minutes. Return to 95% B and equilibrate for 5 minutes.

  • Sample Diluent: Critical Step. The sample must be dissolved in a diluent matching the initial mobile phase (>80% Acetonitrile). Injecting highly aqueous samples in HILIC causes severe peak distortion and co-elution.

  • Self-Validation Check: Inject a system suitability standard containing Toluene and Cytosine.

    • Validation Criteria: Toluene (unretained marker) must elute at k′<0.1 . Cytosine (polar marker) must elute at k′>3.0 with an asymmetry factor ( As​ ) between 0.9 and 1.2. If Cytosine tails, column equilibration is incomplete.

Protocol B: High-pH RP-HPLC Method for Peak Symmetry

Use this protocol to eliminate silanol-induced tailing and resolve hidden impurities.

  • Column Selection: Ethylene Bridged Hybrid (BEH) C18 ( 4.6×150 mm, 3.5 μ m). Standard silica will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Gradient Design: Start at 5% B. Ramp to 60% B over 15 minutes.

  • Self-Validation Check: Monitor the baseline at 225 nm. Inject the 3-(Methoxymethyl)azetidin-3-ol standard.

    • Validation Criteria: Calculate the asymmetry factor ( As​ ). If As​>1.3 , immediately verify the mobile phase pH. A pH drop below 10.0 will result in partial protonation of the azetidine ring, instantly degrading peak shape and causing co-elution.

Quantitative Performance Data

The following table summarizes expected chromatographic performance metrics for 3-(Methoxymethyl)azetidin-3-ol across different column chemistries. Use this data to benchmark your own method development.

Chromatographic ModeColumn ChemistryMobile Phase ConditionsRetention Factor ( k′ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) from Regioisomer
Standard RP-HPLC Traditional Silica C180.1% Formic Acid / ACN0.4 (Void Overlap)> 2.5 (Severe Tailing)Co-elution ( Rs​<0.5 )
High-pH RP-HPLC Hybrid Silica C1810 mM NH4​HCO3​ (pH 10.5) / ACN2.81.11.8 (Baseline)
HILIC BEH Amide20 mM NH4​OAc (pH 5.8) / ACN4.51.03.2 (Excellent)
Mixed-Mode C18 / Cation-Exchange0.1% Formic Acid / ACN5.21.32.5 (Good)

Note: Baseline resolution is defined as Rs​≥1.5 .

References
  • Dietary Non-protein Amino Acid AZE as an Environmental Trigger Activating Latent Genetic Susceptibility in C9orf72-ALS Pathogenesis. bioRxiv.
  • Materials for hydrophilic interaction chromatography and processes for preparation and use thereof for analysis of glycoproteins and glycopeptides. US Patent 11092574B2.
  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega.
  • Azetidine ring compounds and drugs comprising the same. European Patent Office EP1698375B1.

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

In contemporary drug discovery, sp³-rich heterocycles like azetidines are heavily utilized as bioisosteres to improve the pharmacokinetic profiles of lead compounds. Among these, 3-(methoxymethyl)azetidin-3-ol trifluoroa...

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Author: BenchChem Technical Support Team. Date: March 2026

In contemporary drug discovery, sp³-rich heterocycles like azetidines are heavily utilized as bioisosteres to improve the pharmacokinetic profiles of lead compounds. Among these, 3-(methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS 1864058-29-6)[1] has emerged as a highly versatile building block[2].

However, characterizing small, strained, and highly substituted ring systems presents unique analytical challenges. As a Senior Application Scientist, I frequently observe that improper solvent selection or a misunderstanding of azetidine structural dynamics leads to misassigned spectra. This guide objectively compares the NMR performance of this TFA salt against its free base alternative and evaluates the critical impact of solvent selection (DMSO-d₆ vs. D₂O) on spectral resolution.

Structural Dynamics: TFA Salt vs. Free Base

The choice between utilizing the free base or the trifluoroacetate (TFA) salt of 3-(methoxymethyl)azetidin-3-ol fundamentally alters both the benchtop stability of the compound and its NMR profile.

The Causality of Chemical Shifts

In its free base form, the azetidine nitrogen undergoes rapid inversion, and the electron density shields the adjacent C2 and C4 protons. When converted to the TFA salt, the protonation of the secondary amine to an azetidinium ion ( NH2+​ ) fundamentally changes the magnetic environment:

  • Deshielding Effect: The positive charge on the nitrogen heavily deshields the C2 and C4 protons, shifting them downfield by approximately Δδ +0.5 to +0.8 ppm compared to the free base.

  • Diastereotopic Splitting: Because the C3 position bears two different substituents (a hydroxyl group and a methoxymethyl group), the top and bottom faces of the azetidine ring are asymmetric. Consequently, the two protons on C2 (and equivalently on C4) are diastereotopic. They couple to each other via geminal coupling ( 2J≈10.5 Hz), appearing as a distinct pair of doublets rather than a simple singlet or multiplet.

ChemShift_Logic TFA TFA Salt Formation N_prot N-Protonation (Azetidinium) TFA->N_prot C2C4 C2/C4 Downfield Shift (Deshielding Effect) N_prot->C2C4 Diast Diastereotopic Splitting (C3 Asymmetry) N_prot->Diast

Fig 1. Mechanistic impact of TFA salt formation on azetidine NMR shifts.

Solvent Selection: DMSO-d₆ vs. D₂O

For amine salts, solvent selection is the most critical variable in NMR acquisition. We compared the performance of Deuterium Oxide (D₂O) against Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • D₂O (Protic Solvent): Induces rapid deuterium exchange with the NH2+​ and OH protons. This simplifies the 1H spectrum by erasing these broad signals, but it destroys critical structural information and makes it impossible to verify the exact stoichiometry of the salt via proton integration.

  • DMSO-d₆ (Aprotic Solvent): Forms strong hydrogen bonds with the NH2+​ and OH protons, drastically slowing their chemical exchange rate. This allows these protons to be observed as distinct, integratable signals, making DMSO-d₆ the superior choice for comprehensive structural validation.

Quantitative NMR Data Summaries

The following tables summarize the standardized chemical shifts for 3-(methoxymethyl)azetidin-3-ol TFA salt acquired in DMSO-d₆ at 298 K.

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Notes
Azetidinium NH2+​ 8.80 - 9.20br s-2HBroadened by 14N quadrupolar relaxation; preserved in DMSO-d₆.
C3- OH 6.15s-1HExchangeable proton; strongly H-bonded to DMSO.
C2/C4 (anti to OH) 4.12d10.52HDiastereotopic ring proton; deshielded by adjacent N+ .
C2/C4 (syn to OH) 3.85d10.52HDiastereotopic ring proton; exhibits strict geminal coupling.
C3- CH2​ -O 3.48s-2HExocyclic methylene; isolated spin system.
- OCH3​ 3.28s-3HTerminal methoxy group.
Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityCoupling ( JCF​ , Hz)Mechanistic Assignment Notes
TFA (C=O) 158.5q34.5Trifluoroacetate carbonyl; split by adjacent fluorines.
TFA ( CF3​ ) 116.2q292.0Trifluoroacetate methyl; massive one-bond C-F coupling.
C3- CH2​ -O 75.4s-Exocyclic methylene carbon.
C3 (Ring) 68.9s-Quaternary ring carbon bearing the hydroxyl group.
- OCH3​ 58.7s-Methoxy carbon.
C2/C4 (Ring) 54.3s-Equivalent ring methylenes; symmetry renders them isochronous.

(Note: Chemical shifts are referenced to residual DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C , adhering to.)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation gates (e.g., 19F verification and FWHM checks).

Step-by-Step Methodology: High-Resolution Acquisition
  • Sample Preparation: Weigh 15–20 mg of 3-(methoxymethyl)azetidin-3-ol TFA[1] into a clean, static-free vial.

  • Solvent Addition: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS. Causality: Complete dissolution is mandatory; particulate matter causes magnetic susceptibility gradients, leading to severe line broadening.

  • Shimming & Tuning (Validation Gate 1): Insert the 5 mm precision tube into the spectrometer. Perform automatic tuning and matching (ATM). Execute gradient shimming on the Z-axis until the residual DMSO-d₆ peak (2.50 ppm) achieves a Full Width at Half Maximum (FWHM) of < 1.0 Hz . Do not proceed if the peak is broader.

  • 1H Acquisition: Execute a standard 1D proton experiment (zg30). Set the relaxation delay (D1) to 10 seconds . Causality: A long D1 ensures complete relaxation of the quaternary and exchangeable protons, ensuring accurate 1:2:2:2:3 integration ratios.

  • 13C Acquisition: Execute a 13C{1H} decoupled experiment (zgpg30) with a minimum of 512 scans to resolve the quaternary C3 and the TFA carbonyl carbons.

  • 19F Acquisition (Validation Gate 2): Run a 19F 1D experiment. A sharp singlet at approximately -74.0 ppm confirms the presence of the trifluoroacetate counterion, validating the salt stoichiometry.

NMR_Workflow Start 3-(Methoxymethyl)azetidin-3-ol TFA Sample Preparation Solvent Solvent Selection Start->Solvent D2O D2O: Rapid Exchange (Simplifies Spectrum) Solvent->D2O DMSO DMSO-d6: No Exchange (Preserves NH2+/OH) Solvent->DMSO Acq NMR Acquisition (1H, 13C, 19F) D2O->Acq DMSO->Acq Process Data Processing & Multiplet Analysis Acq->Process

Fig 2. Standardized NMR sample preparation and acquisition workflow.

Conclusion

Accurate NMR characterization of 3-(methoxymethyl)azetidin-3-ol trifluoroacetic acid requires a deep understanding of its structural symmetry. Because the C3 position is pseudo-asymmetric relative to the ring faces, the C2/C4 protons present as diastereotopic doublets—a feature often misidentified as an impurity or structural defect by novice analysts. By utilizing DMSO-d₆ to lock chemical exchange and employing a rigorous, multi-nuclear ( 1H , 13C , 19F ) acquisition protocol, researchers can confidently validate the integrity of this critical building block.

References

  • American Elements. "3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid | CAS 1864058-29-6". American Elements Catalog. Available at:[Link]

  • Enamine / AS ONE. "88-2179-54 Enamine Compound 250mg CAS No:1864058-29-6 EN300-234649". AS ONE AXEL Global. Available at:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 3-(Methoxymethyl)azetidin-3-ol TFA vs. HCl Salts in Drug Discovery

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter synthetic bottlenecks that are mistakenly attributed to steric hindrance or poor reagent quality, when the true culprit is the count...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter synthetic bottlenecks that are mistakenly attributed to steric hindrance or poor reagent quality, when the true culprit is the counterion.

3-(Methoxymethyl)azetidin-3-ol is a highly valuable, strained four-membered nitrogen heterocycle. Featuring a secondary amine, a tertiary alcohol, and a methoxymethyl ether, it is widely utilized as a bioisostere to improve the pharmacokinetic profiles of lead compounds. Because this building block is typically synthesized and stored as a Boc-protected intermediate, the acidic deprotection step dictates the resulting counterion—most commonly yielding either a Trifluoroacetic Acid (TFA) salt or a Hydrochloride (HCl) salt [1][2].

This guide objectively compares the reactivity profiles of these two salt forms, explaining the mechanistic causality behind their divergent behaviors and providing field-proven protocols for optimal handling.

Mechanistic Causality: Why the Counterion Dictates Reactivity

The secondary amine of the azetidine ring is the primary site for downstream functionalization (e.g., amide couplings, Buchwald-Hartwig aminations, or reductive aminations). The choice of counterion fundamentally alters the physicochemical properties and the transition-state kinetics of these reactions.

The TFA Salt: The Risk of Trifluoroacetylation

TFA is frequently used due to its excellent solvating power and volatility, making Boc-deprotection rapid and convenient. However, the trifluoroacetate anion is not an innocent bystander. During amide bond formation using standard uronium (HATU) or carbodiimide (EDC) coupling reagents, residual TFA can react with the activating agent to form a highly reactive mixed anhydride. This intermediate rapidly acylates the azetidine amine, leading to the formation of a trifluoroacetamide byproduct [3][4][5].

Furthermore, TFA salts are often hygroscopic oils or amorphous solids. This hygroscopicity introduces variable amounts of water into the reaction, which competitively hydrolyzes coupling reagents, drastically reducing the yield of the desired amide[6].

The HCl Salt: Crystalline Stability

In contrast, the chloride ion is strictly non-nucleophilic under standard coupling conditions. It does not participate in deleterious acylation side reactions[7]. HCl salts of azetidines are typically highly crystalline, free-flowing powders. This crystallinity ensures precise stoichiometric weighing—a critical factor for scale-up campaigns and high-throughput nanoscale chemistry[7]. Additionally, if the building block is carried through to a final Active Pharmaceutical Ingredient (API), residual TFA can artificially skew in vitro cellular assays and cytotoxicity screens, whereas HCl salts are physiologically benign[8].

Quantitative Comparison of Salt Properties

The following table summarizes the operational and physicochemical differences between the two salt forms based on empirical scale-up data.

ParameterTrifluoroacetic Acid (TFA) SaltHydrochloride (HCl) Salt
Physical State Often viscous oil or hygroscopic solidHighly crystalline, free-flowing solid
Counterion Nucleophilicity Weakly nucleophilic (prone to activation)Non-nucleophilic
Amide Coupling Side Reactions High risk of trifluoroacetamide formationMinimal to none
Base Requirement (Free-basing) Requires excess tertiary base (e.g., >3 eq. DIPEA)Standard stoichiometric base (1.5-2 eq.)
Scale-Up Suitability Poor (hygroscopicity, variable stoichiometry)Excellent (stable, precise weighing)
Biological Assay Interference High (TFA can cause false cytotoxicity)Low (Physiologically benign)

Workflow Visualization: Divergent Coupling Pathways

The diagram below illustrates the logical flow of how the initial deprotection choice impacts the downstream amide coupling success rate.

G Start 3-(Methoxymethyl)azetidin-3-ol (Boc-Protected) Deprot_TFA Deprotection (TFA / DCM) Start->Deprot_TFA Deprot_HCl Deprotection (HCl / Dioxane) Start->Deprot_HCl TFA_Salt TFA Salt (Hygroscopic, Soluble) Deprot_TFA->TFA_Salt HCl_Salt HCl Salt (Crystalline, Stable) Deprot_HCl->HCl_Salt Coupling Amide Coupling (R-COOH, HATU, Base) TFA_Salt->Coupling Base equivalent critical HCl_Salt->Coupling Standard conditions Result_TFA Desired Amide + Trifluoroacetamide Byproduct Coupling->Result_TFA Incomplete neutralization Result_HCl Desired Amide (High Purity, >95%) Coupling->Result_HCl Clean conversion

Caption: Divergent reactivity pathways of azetidine salts during amide coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include in-process checks to guarantee that the causality of the reaction (e.g., complete neutralization) is actively monitored.

Protocol A: Salt Exchange (Converting TFA Salt to HCl Salt)

If you are supplied with the TFA salt of 3-(Methoxymethyl)azetidin-3-ol, it is highly recommended to convert it to the HCl salt prior to library synthesis or scale-up[4][9].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of the 3-(Methoxymethyl)azetidin-3-ol TFA salt in 10 mL of Dichloromethane (DCM).

  • Neutralization: Add 10 mL of saturated aqueous Na2​CO3​ . Stir vigorously for 15 minutes.

    • In-Process Check: Test the aqueous layer with pH paper. It must read >10 to ensure the azetidine is completely free-based.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 10 mL of DCM. (Note: The free base is highly polar; multiple extractions are required).

  • Drying: Combine the organic layers, dry over anhydrous Na2​SO4​ , and filter.

  • Acidification: Cool the organic filtrate to 0 °C in an ice bath. Dropwise, add 1.5 equivalents of 4.0 M HCl in dioxane. Stir for 30 minutes.

    • In-Process Check: A white precipitate should begin to form, indicating the successful generation of the HCl salt.

  • Isolation: Concentrate the suspension under reduced pressure to yield the HCl salt as a crystalline solid.

G Step1 1. Suspend TFA Salt in DCM Step2 2. Wash with sat. Na2CO3 (Aqueous) Step1->Step2 Step3 3. Extract Free Base Dry organic layer Step2->Step3 Step4 4. Add 4.0 M HCl in Dioxane at 0°C Step3->Step4 Step5 5. Evaporate Solvent Yield HCl Salt Step4->Step5

Caption: Step-by-step workflow for converting a TFA salt to a stable HCl salt.

Protocol B: High-Yield Amide Coupling (Using the HCl Salt)

This protocol avoids the unproductive consumption of coupling reagents by utilizing the stable HCl salt and controlling the order of addition[6].

Step-by-Step Methodology:

  • Pre-activation: In a dry flask under nitrogen, dissolve 1.0 mmol of the target carboxylic acid and 1.1 mmol of HATU in 5 mL of anhydrous DMF.

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to form the active ester.

    • Causality Note: Pre-activating the acid before adding the amine prevents the coupling reagent from interacting with any trace moisture brought in by the amine salt.

  • Amine Addition: Add 1.0 mmol of 3-(Methoxymethyl)azetidin-3-ol HCl salt in a single portion.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • In-Process Check: Monitor by LC-MS. Look for the disappearance of the azetidine mass peak and the absence of the +96 Da mass shift (which would indicate trifluoroacetylation, confirming the purity of the HCl route).

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF, dry, and concentrate.

Conclusion

While 3-(Methoxymethyl)azetidin-3-ol is a potent structural motif in drug design, its reactivity is heavily governed by its counterion. The TFA salt introduces significant risks of trifluoroacetamide formation and hygroscopic instability, making it unsuitable for late-stage scale-up. The HCl salt provides a robust, non-nucleophilic, and highly crystalline alternative that ensures clean conversions and reliable stoichiometry. For optimal performance, researchers should default to the HCl salt or perform a rigorous salt exchange prior to complex synthetic sequences.

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of critical methodological choices and grounding them in established scientific principles and regulatory expectations.

Introduction: The Analytical Challenge

3-(Methoxymethyl)azetidin-3-ol is a polar, small molecule belonging to the azetidine class of compounds, which are important building blocks in medicinal chemistry. The trifluoroacetic acid (TFA) salt form is common after synthesis and purification. Accurate determination of its purity is a critical step in the drug development process, ensuring safety, efficacy, and consistency of the active pharmaceutical ingredient (API).

The primary analytical challenge lies in the molecule's properties:

  • High Polarity: The azetidine ring, hydroxyl group, and ether linkage make the molecule highly polar. This characteristic often results in poor retention on traditional reversed-phase (RP) HPLC columns.[1][2]

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing functional groups, making detection by standard UV-Vis spectrophotometers challenging and often insensitive.[3][4]

This guide will compare and contrast various HPLC strategies to overcome these challenges and present a robust, validated method compliant with international guidelines.

Method Development: A Comparative Approach

The selection of an appropriate chromatographic system is paramount. Here, we compare key components to arrive at an optimized method.

Column Chemistry: Reversed-Phase vs. HILIC

Reversed-Phase (RP) Chromatography: The workhorse of HPLC, RP columns (e.g., C18, C8) separate molecules based on hydrophobicity.[2][5] For highly polar analytes like 3-(Methoxymethyl)azetidin-3-ol, retention is often minimal, with the compound eluting at or near the solvent front, preventing effective separation from impurities.[1] While polar-embedded or polar-endcapped RP columns offer some improvement, a more specialized approach is often necessary.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating highly polar compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous buffer.[9][10] This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, leading to effective retention and separation.[9]

Comparison Summary:

FeatureReversed-Phase (C18)Hydrophilic Interaction (HILIC)Rationale for 3-(Methoxymethyl)azetidin-3-ol
Stationary Phase Non-polar (e.g., octadecylsilane)Polar (e.g., silica, amide, diol)The polar nature of the analyte makes a polar stationary phase more suitable for retention.
Mobile Phase High aqueous contentHigh organic content (e.g., >70% Acetonitrile)HILIC's high organic mobile phase is advantageous for MS compatibility and sensitivity.[10]
Retention Poor for highly polar compoundsStrong for highly polar compoundsHILIC provides the necessary retention for effective separation from potential impurities.[1]
Verdict Not RecommendedRecommended HILIC is the superior choice for achieving robust separation.
Detection Method: UV vs. Aerosol-Based Detection

UV-Vis Detection: This is the most common HPLC detector but relies on the analyte having a chromophore to absorb light. For molecules like 3-(Methoxymethyl)azetidin-3-ol, UV detection at low wavelengths (e.g., <210 nm) is possible but often suffers from low sensitivity and high baseline noise from mobile phase components.

Aerosol-Based Detectors (ABD): These detectors are universal for any non-volatile analyte and do not depend on optical properties.[3][11] They work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting analyte particles.[12][13] Two primary types are:

  • Evaporative Light Scattering Detector (ELSD): Measures the light scattered by the analyte particles.[11][14]

  • Charged Aerosol Detector (CAD): Charges the analyte particles and then measures the total electrical charge.[3][15]

Comparison Summary:

FeatureUV-Vis DetectorCharged Aerosol Detector (CAD) / ELSDRationale for 3-(Methoxymethyl)azetidin-3-ol
Principle Measures light absorbanceMeasures light scattering (ELSD) or charge (CAD) of analyte particles after solvent evaporation.[3][12]The analyte lacks a strong chromophore, making ABD a more reliable and sensitive choice.[4]
Universality Selective (requires chromophore)Universal for non-volatile analytes.[11]ABD ensures detection of the main compound and any non-chromophoric impurities.
Gradient Compatibility ExcellentExcellent (unlike Refractive Index detectors).[14][15]Compatible with gradient elution needed for purity analysis.
Sensitivity Potentially lowGenerally high and consistent for non-volatile compounds.[15]CAD, in particular, offers high sensitivity for pharmaceutical analysis.[4]
Verdict Not RecommendedRecommended (CAD Preferred) CAD provides the sensitivity and universal response needed for accurate purity determination.

Optimized HPLC Method for Purity Analysis

Based on the comparative analysis, a HILIC-CAD method is the most robust approach.

Experimental Protocol:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Detector: Charged Aerosol Detector (CAD), Nitrogen gas, Evaporation Temp: 45°C

HPLC Method Validation Protocol

The validation of the analytical procedure is essential to demonstrate its suitability for the intended purpose, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18] The recent updates in ICH Q2(R2) and Q14 further emphasize a lifecycle management approach.[19][20]

G Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Precision->Accuracy Specificity Specificity Specificity->Accuracy

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21]

Protocol:

  • Prepare a solution of the 3-(Methoxymethyl)azetidin-3-ol TFA reference standard.

  • Prepare a solution of a known related impurity or a placebo sample.

  • Prepare a spiked sample containing the reference standard and the impurity/placebo.

  • Inject all three solutions and compare the chromatograms.

  • Acceptance Criteria: The peak for 3-(Methoxymethyl)azetidin-3-ol in the spiked sample should be free from interference from the impurity/placebo, and baseline resolution (Rs > 2) should be achieved between the analyte and the closest eluting peak.

Linearity

Purpose: To demonstrate that the detector response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.

Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[22]

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.

  • Acceptance Criteria:

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.04 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (e.g., % Acetonitrile ± 2%)

  • Inject a system suitability solution for each condition and evaluate parameters like retention time, peak asymmetry, and resolution.

  • Acceptance Criteria: System suitability parameters must remain within their defined limits for all tested variations. The retention time shift should be minimal and predictable.

Summary of Validation Data

The following table summarizes typical acceptance criteria for a robust HPLC purity method.

Validation ParameterAcceptance Criteria
Specificity Baseline resolution (Rs > 2) from impurities
Linearity (r²) ≥ 0.999
Range 80% to 120% of test concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%
LOQ Precision (RSD) ≤ 10.0%
Robustness System suitability passes under all varied conditions

// Define nodes Analyte [label="Analyte Properties\n(Polar, No Chromophore)", fillcolor="#FBBC05", fontcolor="#202124"]; MethodDev [label="Method Development", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ColumnChoice [label="Column Choice", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DetectorChoice [label="Detector Choice", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HILIC [label="HILIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RP [label="Reversed-Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; CAD [label="CAD / ELSD", fillcolor="#34A853", fontcolor="#FFFFFF"]; UV [label="UV Detector", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizedMethod [label="Optimized Method", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validation [label="Method Validation\n(ICH Q2(R1))", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ValidatedMethod [label="Validated Purity Method", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define relationships Analyte -> MethodDev [label="drives"]; MethodDev -> ColumnChoice; MethodDev -> DetectorChoice; ColumnChoice -> HILIC [label="select"]; ColumnChoice -> RP [label="reject"]; DetectorChoice -> CAD [label="select"]; DetectorChoice -> UV [label="reject"]; HILIC -> OptimizedMethod; CAD -> OptimizedMethod; OptimizedMethod -> Validation [label="is subjected to"]; Validation -> ValidatedMethod [label="results in"]; } enddot Caption: Decision workflow for method development and validation.

Conclusion

The successful analysis of 3-(Methoxymethyl)azetidin-3-ol TFA purity requires a departure from conventional reversed-phase HPLC. A method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, coupled with Charged Aerosol Detection (CAD) for universal and sensitive detection, provides a scientifically sound and robust solution. The validation of this method according to ICH guidelines ensures that it is fit for its intended purpose, delivering accurate and reliable purity data crucial for the advancement of pharmaceutical development programs.

References

  • Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. Retrieved from Element Lab Solutions website.[7]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from LCGC International website.[6]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2269-2285.[8]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website.[19]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from FDA website.[23]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.[9]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from Wikipedia website.[3]

  • Sigma-Aldrich. (n.d.). Small Molecule HPLC. Retrieved from Sigma-Aldrich website.

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website.[16]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from Wikipedia website.[11]

  • Jordi Labs. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from Jordi Labs website.[12]

  • Teledyne LABS. (n.d.). Evaporative Light Scattering Detection (ELSD). Retrieved from Teledyne LABS website.[14]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from Buchi.com website.[1]

  • Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from Peak Scientific website.[13]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from FDA website.[24]

  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Retrieved from Thermo Fisher Scientific website.[10]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from PubMed website.[2]

  • Western Sydney University. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds. Retrieved from Western Sydney University website.[25]

  • SEDERE. (n.d.). How does an ELSD work?. Retrieved from SEDERE website.[26]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from HWI group website.[4]

  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from LCGC International website.[15]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website.[20]

  • Wiley Focus. (2023, May 24). How Charged Aerosol Detection is Revolutionizing HPLC Analysis. Retrieved from Wiley Focus website.[27]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from Scribd website.[17]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from ResearchGate website.[21]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from Asian Journal of Pharmaceutical Analysis website.[22]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from ResearchGate website.[5]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from a relevant scientific source.[28]

  • PubChem - NIH. (n.d.). 3-(Methoxymethyl)azetidine. Retrieved from PubChem website.[29]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website.[30]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website.[18]

  • AMERICAN ELEMENTS®. (n.d.). Azetidines. Retrieved from AMERICAN ELEMENTS® website.[31]

  • ChemBK. (2024, April 9). azetidin-3-ol. Retrieved from ChemBK website.[32]

  • ChemicalBook. (2025, July 16). Azetidin-3-ol. Retrieved from ChemicalBook website.[33]

  • PubChem - NIH. (n.d.). 3-(Methoxymethyl)-3-(3-methylphenyl)azetidine. Retrieved from PubChem website.[34]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Methoxymethyl)azetidin-3-ol TFA Salt

Introduction In the landscape of modern drug discovery and development, small, constrained heterocyclic scaffolds are invaluable building blocks. The azetidine ring, a four-membered nitrogen-containing heterocycle, offer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, small, constrained heterocyclic scaffolds are invaluable building blocks. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique three-dimensional geometry that is increasingly incorporated into novel therapeutics to modulate physicochemical properties and explore new chemical space.[1] 3-(Methoxymethyl)azetidin-3-ol is one such building block, featuring a quaternary center with both alcohol and ether functionalities. Its structural characterization is paramount for quality control and metabolic studies.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS), stands as the primary analytical tool for the structural elucidation of these molecules.[2] However, the fragmentation behavior of a given molecule is an intricate dance directed by its functional groups, ring strain, and even the counter-ions present from synthesis or purification. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) mass spectrometry fragmentation patterns of 3-(Methoxymethyl)azetidin-3-ol, supplied as a trifluoroacetic acid (TFA) salt. We will explore the causality behind its fragmentation pathways, compare it to alternative fragmentation logics, and provide a robust experimental protocol for its analysis.

The Analyte: Chemical Properties and Expected Ionization

3-(Methoxymethyl)azetidin-3-ol is a unique structure combining three key features that dictate its mass spectrometric behavior:

  • A Secondary Amine: Embedded within the strained four-membered azetidine ring. This is the most basic site and the most likely point of protonation in positive-mode ESI.

  • A Tertiary Alcohol: A functional group prone to neutral loss of water.[3]

  • An Ether Linkage: The methoxymethyl group, which can also participate in fragmentation through cleavage or neutral loss.

The free base has a molecular formula of C₅H₁₁NO₂ and a monoisotopic mass of 117.0790 Da. In a typical positive-mode ESI experiment, the analyte is observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 118.0868.

The Influence of the Trifluoroacetic Acid (TFA) Counter-Ion

The compound is supplied as a TFA salt, a common practice to improve the stability and handling of amine-containing compounds. In the context of LC-MS, TFA is a double-edged sword. It is an excellent ion-pairing agent that improves chromatographic peak shape for basic compounds. However, it is also known to cause significant signal suppression in ESI-MS by forming strong gas-phase ion pairs with the positively charged analyte, which neutralizes the charge and renders the analyte invisible to the mass spectrometer.[4][5] While some TFA adducts, [M+H+TFA]⁺, may be observed, they are generally low in abundance. For robust analysis and to avoid suppression, it is often advisable to either use a different mobile phase modifier like formic acid or to accept the potential loss in sensitivity.[6] Our analysis will focus on the fragmentation of the protonated free base, [M+H]⁺, which will be the primary ion of interest for structural studies.

Predicted Fragmentation Pathways of Protonated 3-(Methoxymethyl)azetidin-3-ol

The fragmentation of the [M+H]⁺ ion (m/z 118.1) will be driven by the stability of the resulting fragment ions and the energetic favorability of the fragmentation pathways. The protonated azetidine nitrogen initiates the key fragmentation cascades.

  • Primary Fragmentation: Neutral Loss of Water The most facile and commonly observed fragmentation for protonated alcohols is the neutral loss of water (H₂O, 18.01 Da).[3][7] The tertiary alcohol in 3-(methoxymethyl)azetidin-3-ol is particularly susceptible to this elimination. This pathway is mechanistically favorable as it relieves steric strain at the quaternary center and results in a resonance-stabilized tertiary carbocation. This fragmentation is expected to produce a highly abundant ion at m/z 100.08 .

  • Ring Opening and Subsequent Fragmentations Cyclic amines, especially strained ones, often undergo α-cleavage, which leads to ring opening.[8] For the protonated azetidine, collision-induced dissociation (CID) can induce the cleavage of a C-C bond adjacent to the nitrogen. This creates a linear, stabilized iminium ion.

    • Pathway A: Ring Cleavage followed by Loss of Formaldehyde: The methoxymethyl group can facilitate fragmentation. Following the initial loss of water, the resulting structure can undergo further rearrangement and cleavage. A plausible pathway involves the loss of formaldehyde (CH₂O, 30.01 Da) from the methoxymethyl substituent, leading to a fragment ion at m/z 70.07 .

    • Pathway B: Concerted Ring Fragmentation: A retro-synthetic-type cleavage of the azetidine ring could lead to the loss of ethene (C₂H₄, 28.03 Da). This would be a major fragmentation pathway for an unsubstituted azetidine ring. In this substituted case, it would likely occur after an initial neutral loss, such as water, leading to a fragment at m/z 72.04 ([M+H - H₂O - C₂H₄]⁺).

  • Cleavage of the Methoxymethyl Group Direct cleavage of the side chain can occur. The loss of a methoxy radical (•OCH₃) is less common in ESI for even-electron species, but the loss of neutral methanol (CH₃OH, 32.03 Da) is possible, especially at higher collision energies. This would yield a fragment at m/z 86.06 .

The combination of these pathways leads to a predictable, yet complex, fragmentation pattern. The most diagnostically significant fragments are expected to be the initial loss of water (m/z 100.08) and subsequent fragmentations of this ion.

Fragmentation Diagram

The following diagram illustrates the proposed primary fragmentation pathways for protonated 3-(Methoxymethyl)azetidin-3-ol.

Fragmentation_Pathway parent [M+H]⁺ 3-(Methoxymethyl)azetidin-3-ol m/z = 118.09 frag1 [M+H - H₂O]⁺ m/z = 100.08 parent->frag1 - H₂O frag2 [M+H - CH₃OH]⁺ m/z = 86.06 parent->frag2 - CH₃OH frag3 [C₄H₆N]⁺ m/z = 70.07 frag1->frag3 - CH₂O frag4 [C₃H₆NO]⁺ m/z = 72.04 frag1->frag4 - C₂H₄

Caption: Proposed ESI-MS/MS fragmentation of 3-(Methoxymethyl)azetidin-3-ol.

Comparative Analysis & Data Summary

To put the fragmentation of this molecule into context, we can compare it to a less-strained analogue like 3-(Methoxymethyl)pyrrolidin-3-ol (a five-membered ring). The pyrrolidine analogue would still exhibit the primary loss of water, but the subsequent ring-opening fragmentation would be less favorable due to lower ring strain. Its spectrum would likely be dominated by the [M+H - H₂O]⁺ ion with fewer significant smaller fragments. This comparison highlights the diagnostic value of ring fragmentation pathways in identifying the core scaffold.

Table 1: Predicted Key Ions and Fragments
Ion DescriptionProposed FormulaCalculated m/zFragmentation Pathway
Protonated Parent Molecule[C₅H₁₂NO₂]⁺118.0868-
Primary Fragment (Loss of Water)[C₅H₁₀NO]⁺100.0762Neutral loss of H₂O from the tertiary alcohol
Secondary Fragment (Loss of Methanol)[C₄H₈N]⁺86.0606Neutral loss of CH₃OH from parent
Tertiary Fragment (from m/z 100)[C₃H₆NO]⁺72.0449Loss of ethene (C₂H₄) after initial water loss
Tertiary Fragment (from m/z 100)[C₄H₈N]⁺70.0657Loss of formaldehyde (CH₂O) after initial water loss

Experimental Protocol for Tandem Mass Spectrometry Analysis

This protocol provides a self-validating system for the reproducible acquisition of high-quality tandem mass spectra.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 3-(Methoxymethyl)azetidin-3-ol TFA salt in methanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Create a working solution for infusion by diluting the stock solution 1:1000 (to 1 µg/mL) in 50:50 acetonitrile:water containing 0.1% formic acid.

    • Causality Note: Using formic acid instead of TFA in the final solution minimizes ion suppression and promotes protonation without forming strong gas-phase adducts, leading to a cleaner spectrum and higher sensitivity.[6]

2. Instrumentation & Method

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Direct infusion of the working solution using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters (Positive Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N₂): Flow and temperature optimized for stable signal (e.g., 350 °C).

    • Cone Voltage: 20-40 V

      • Causality Note: A moderate cone voltage helps with desolvation and ion transmission. Excessively high voltage can induce unwanted in-source fragmentation.[9]

3. Data Acquisition

  • MS1 Scan (Full Scan):

    • Acquire a full scan spectrum from m/z 50-200 to confirm the presence of the protonated parent ion at m/z 118.1.

  • MS2 Scan (Product Ion Scan):

    • Select the ion at m/z 118.1 as the precursor ion.

    • Set the isolation width to 1.0-1.5 Da.

    • Apply collision energy (using Argon as collision gas). Perform a collision energy ramp (e.g., 10-40 eV) to observe the full profile of fragment ions.

      • Causality Note: A collision energy ramp is crucial. Low energy will favor the most facile fragmentations (like water loss), while higher energies will induce secondary and tertiary fragmentations, providing a complete structural picture.[10]

    • Scan the product ions from m/z 40 to 120.

Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Stock 1 mg/mL Stock in Methanol Dilution Dilute to 1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid Stock->Dilution Infusion Direct Infusion (5-10 µL/min) Dilution->Infusion Inject MS1 MS1 Scan (Confirm m/z 118.1) Infusion->MS1 MS2 MS2 Product Ion Scan (Precursor: 118.1) (CE Ramp: 10-40 eV) MS1->MS2

Caption: Workflow for MS/MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 3-(Methoxymethyl)azetidin-3-ol is governed by the interplay of its core functional groups. Under ESI-MS/MS conditions, the protonated molecule at m/z 118.1 readily loses water to form a stable ion at m/z 100.1. This primary fragment serves as the entry point for subsequent diagnostic cleavages of the strained azetidine ring and the methoxymethyl side chain. By understanding these predictable fragmentation channels and employing a robust analytical methodology that mitigates the suppressive effects of the TFA counter-ion, researchers can confidently identify and characterize this important chemical building block, ensuring the integrity of their synthetic and developmental pipelines.

References

  • Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis. (n.d.). PMC. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (2024). Wikipedia. Retrieved from [Link]

  • Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps. Retrieved from [Link]

  • Shou, W. Z., & Naidong, W. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 825(2), 186-192. Retrieved from [Link]

  • Shou, W. Z., & Naidong, W. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electro, spray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. ResearchGate. Retrieved from [Link]_

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(16), 4888-4893. Retrieved from [Link]

  • 3-(Methoxymethyl)azetidine. (n.d.). PubChem. Retrieved from [Link]

  • Rong, H., et al. (2021). Microfluidic ion stripper for removal of trifluoroacetic acid from mobile phases used in HILIC-MS of intact proteins. Analytical and Bioanalytical Chemistry, 413, 5449-5458. Retrieved from [Link]

  • SIFT-MS Analysis of Amines: Unusually efficient O2 Addition to the Radical Cation Product. (2024). ChemRxiv. Retrieved from [Link]

  • Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis? (2015). ResearchGate. Retrieved from [Link]

  • Video: Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved from [Link]

  • [3-(methoxymethyl)azetidin-3-yl]methanol. (n.d.). Chemspace. Retrieved from [Link]

  • Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Lalli, P. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 493-516. Retrieved from [Link]

  • 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Azetidine, 3-(m-methoxyphenyl)-1-phenethyl-3-propyl- (C21H27NO). (n.d.). PubChemLite. Retrieved from [Link]

  • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. (2022, September 7). PubMed. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Proposed fragmentation pattern of compounds 3a-e conducted... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012, September 27). PubMed. Retrieved from [Link]

Sources

Validation

The Azetidine Switch: A Technical Comparison of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid Against Standard Building Blocks

In modern medicinal chemistry, the strategic replacement of traditional piperidine or pyrrolidine rings with azetidines—often termed the "azetidine switch"—is a validated approach to improving a drug candidate's physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic replacement of traditional piperidine or pyrrolidine rings with azetidines—often termed the "azetidine switch"—is a validated approach to improving a drug candidate's physicochemical profile. This ring contraction lowers lipophilicity (LogP), increases the fraction of sp3-hybridized carbons (Fsp3), and reduces off-target hERG liabilities.

As a Senior Application Scientist, I frequently evaluate novel sp3-rich scaffolds for library generation. Among these, 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS 1864058-29-6) has emerged as a highly specialized, bifunctional building block. This guide objectively compares its structural, physicochemical, and synthetic performance against simpler azetidine analogs like azetidin-3-ol and 3-methoxyazetidine, providing actionable, self-validating protocols for its integration into drug discovery workflows.

Structural and Physicochemical Profiling

The reactivity and pharmacokinetic utility of an azetidine are dictated by its ring strain (approximately 26 kcal/mol) and its substitution pattern. The puckered conformation of the 4-membered ring minimizes torsional interactions, but it also tightly groups substituents, amplifying their electronic and steric effects.

Comparative Quantitative Data

To understand the specific advantages of 3-(Methoxymethyl)azetidin-3-ol, we must benchmark it against its monosubstituted predecessors.

PropertyAzetidin-3-ol3-Methoxyazetidine3-(Methoxymethyl)azetidin-3-ol
Substitution Pattern Monosubstituted (C3)Monosubstituted (C3)Disubstituted (C3, C3)
Ring Strain (~kcal/mol) ~26.5~26.5~27.2
Hydrogen Bond Donors (HBD) 2 (Amine, OH)1 (Amine)2 (Amine, OH)
Hydrogen Bond Acceptors (HBA) 223
Metabolic Stability at C3 ModerateModerate (O-dealkylation)High (Steric Shielding)
Typical Physical Form Hygroscopic SolidVolatile LiquidStable Solid (TFA Salt)
The Causality of Design: Why 3,3-Disubstitution?
  • Eradication of Metabolic Soft Spots: The C3 position of an unsubstituted or monosubstituted azetidine contains an extractable proton, making it a known metabolic soft spot susceptible to Cytochrome P450-mediated oxidation. By introducing a 3,3-disubstitution (a hydroxyl and a methoxymethyl group), the C3 proton is completely removed, and the resulting steric bulk heavily shields the core from enzymatic degradation.

  • Inductive Basicity Modulation: The electronegative oxygen atoms at the C3 position exert a strong electron-withdrawing inductive effect (-I). This slightly reduces the basicity (pKa) of the azetidine nitrogen compared to the parent ring. A lower pKa increases the fraction of un-ionized drug at physiological pH (7.4), directly enhancing passive membrane permeability.

  • Salt Form Stability: Low-molecular-weight free-base azetidines are notoriously volatile and prone to degradation. Utilizing the [1] ensures a highly crystalline, non-hygroscopic solid. This physical stability is critical for precise stoichiometric control during automated, high-throughput library synthesis.

Scaffold Morphing & Workflow Integration

When executing a scaffold morphing campaign, the integration of 3-(Methoxymethyl)azetidin-3-ol requires specific synthetic planning. The workflow below illustrates the logical progression from a traditional lead to an optimized azetidine analog.

G N1 Traditional Lead (Piperidine/Pyrrolidine) N2 Scaffold Morphing (Ring Contraction) N1->N2 N3 3-(Methoxymethyl)azetidin-3-ol Core Integration N2->N3 N4 C-N Cross-Coupling (Buchwald-Hartwig) N3->N4 N5 Amide Bond Formation (HATU/DIPEA) N3->N5 N6 PK/PD Screening (Improved LogP & Stability) N4->N6 N5->N6

Workflow: Scaffold morphing via 3-(Methoxymethyl)azetidin-3-ol integration and functionalization.

Experimental Methodologies: Self-Validating Protocols

To harness the full potential of this building block, researchers must adapt their standard coupling conditions to account for the TFA counterion and the inherent ring strain of the azetidine. The following protocols are engineered with built-in causality and self-validation checkpoints.

Protocol A: Buchwald-Hartwig C-N Cross-Coupling

Objective: Couple 3-(Methoxymethyl)azetidin-3-ol TFA to a heteroaryl chloride (e.g., a pyridine or pyrimidine core) to generate a highly functionalized kinase or GPCR inhibitor [2].

  • Step 1: Base Neutralization & Free-Basing. In an oven-dried vial, combine the heteroaryl chloride (1.0 eq) and 3-(Methoxymethyl)azetidin-3-ol TFA (1.2 eq) in anhydrous 1,4-dioxane. Add Cesium Carbonate (Cs₂CO₃, 3.0 eq).

    • Causality: Why 3.0 equivalents? The first equivalent is consumed immediately to neutralize the TFA salt and liberate the nucleophilic free amine. The remaining 2.0 equivalents are required to deprotonate the palladium-bound amine intermediate during the catalytic cycle.

  • Step 2: Catalyst Activation. Add Pd₂(dba)₃ (0.05 eq) and BINAP (0.1 eq). Purge the vessel with Nitrogen for 5 minutes.

    • Causality: Azetidines are strained systems. BINAP is selected because its large bite angle facilitates rapid reductive elimination, preventing off-target ring-opening side reactions that can occur with slower ligands.

  • Step 3: Coupling. Seal the vial and heat at 100 °C for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the heteroaryl chloride peak disappears. The product mass should reflect the exact mass of the heteroaryl core + 116 Da (the mass of the azetidine fragment minus the lost proton). If a mass of +134 Da is observed, it indicates premature hydrolysis of the heteroaryl chloride rather than successful amination.

Protocol B: Amide Bond Formation via HATU Activation

Objective: Synthesize an amide by coupling the azetidine to a target carboxylic acid, a common linkage in [3].

  • Step 1: Pre-activation. Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and stir for 10 minutes at room temperature to form the active OAt ester.

  • Step 2: Amine Addition. Add 3-(Methoxymethyl)azetidin-3-ol TFA (1.1 eq) in a single portion.

    • Causality: Why 4.0 equivalents of DIPEA? Strict stoichiometric control is paramount. 1 eq neutralizes the TFA salt, 1 eq deprotonates the carboxylic acid for initial HATU attack, and the excess maintains the highly alkaline environment necessary to drive the nucleophilic attack of the secondary amine onto the active ester before it can hydrolyze back to the starting material.

  • Step 3: Isolation. Stir for 2 hours. Quench with saturated NaHCO₃ and extract with EtOAc.

  • Validation Checkpoint: The formation of the active OAt ester can be observed by an intermediate LC-MS peak prior to amine addition. The rapid disappearance of this intermediate upon the addition of the azetidine TFA salt validates the nucleophilicity of the free-based azetidine.

Pharmacokinetic Implications

The transition from a simple azetidin-3-ol to 3-(Methoxymethyl)azetidin-3-ol is not merely a structural novelty; it is a calculated pharmacokinetic upgrade [4].

The methoxymethyl group acts as a flexible hydrogen bond acceptor (HBA) capable of interacting with solvent molecules or target protein pockets, while the tertiary alcohol acts as a localized hydrogen bond donor (HBD). This amphiphilic nature allows the vector to satisfy aqueous solvent interactions (improving thermodynamic solubility) while the compact, sp3-rich azetidine core maintains a low overall LogP. Consequently, compounds incorporating this building block frequently exhibit superior oral bioavailability and lower efflux ratios compared to their piperidine counterparts.

References

  • American Elements. 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid | CAS 1864058-29-6. Retrieved from:[Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from:[Link]

  • ACS Publications / PMC. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters. Retrieved from:[Link]

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid: An LC-MS and qNMR Comparison

Introduction: The Unseen Importance of Purity in Novel Building Blocks In the landscape of modern drug discovery, the azetidine scaffold has emerged as a prized structural motif, prized for its ability to impart favorabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Importance of Purity in Novel Building Blocks

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a prized structural motif, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The compound 3-(methoxymethyl)azetidin-3-ol, available as its trifluoroacetic acid (TFA) salt, represents a versatile building block for the synthesis of novel chemical entities. However, its journey from a synthesis flask to a reliable component in a drug development pipeline is critically dependent on one unassailable metric: purity. For researchers and drug development professionals, an inaccurate purity assessment can lead to flawed structure-activity relationship (SAR) data, erroneous pharmacokinetic profiles, and ultimately, the costly failure of promising candidates.

This guide provides an in-depth, comparative analysis of two powerful techniques for determining the purity of synthesized 3-(methoxymethyl)azetidin-3-ol TFA: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore the causality behind experimental choices, present detailed protocols, and objectively compare their performance, providing the supporting data and framework necessary for a robust and trustworthy purity assessment.

The Analytical Challenge: Small, Polar, and Charged

The physicochemical properties of 3-(methoxymethyl)azetidin-3-ol present a distinct set of analytical challenges. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase (RP) HPLC columns like C18. The presence of a basic nitrogen atom necessitates a controlled pH to ensure good peak shape, while the trifluoroacetate counterion introduces its own set of complexities, particularly for mass spectrometry detection. This guide directly addresses these challenges, offering field-proven strategies for a successful analysis.

Primary Method: LC-MS for Impurity Profiling and Quantification

LC-MS is the workhorse of purity analysis in most chemistry labs, offering high sensitivity and the ability to separate and identify individual impurities.[3][4] The key is to develop a method that balances chromatographic resolution with the demands of the mass spectrometer.

The Trifluoroacetic Acid (TFA) Dilemma

The compound is supplied as a TFA salt. TFA is an excellent ion-pairing agent that improves peak shape in reversed-phase chromatography.[5] However, it is notoriously detrimental to electrospray ionization (ESI), causing significant signal suppression in the mass spectrometer.[5][6][7] This suppression occurs because the highly acidic TFA forms strong ion pairs with the positively charged analyte in the gas phase, neutralizing it and preventing its detection.[8] Our protocol mitigates this by using a minimal concentration of a less suppressive acid, formic acid, which is a common and effective strategy to enhance ionization without sacrificing chromatography.[7]

Experimental Protocol: LC-MS Purity Analysis

1. Objective: To determine the purity of 3-(methoxymethyl)azetidin-3-ol TFA by separating the main component from potential process-related impurities and degradation products, expressed as a percentage of the total integrated peak area (% Area).

2. Instrumentation & Consumables:

  • LC System: Standard HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer.

  • Mass Spectrometer: Single quadrupole or more advanced mass analyzer (e.g., Q-TOF, Orbitrap) with an ESI source.[3][9]

  • Column: A reversed-phase column with alternative selectivity for polar compounds, such as a C18 with polar end-capping or a phenyl-hexyl phase (e.g., Agilent Poroshell 120 EC-C18, Waters Acquity UPLC BEH C18). Column dimensions: 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

3. Chromatographic & MS Conditions:

ParameterSettingRationale
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp 40 °CImproves peak shape and reduces mobile phase viscosity for better performance.
Injection Vol. 2 µLMinimizes potential for column overload while providing sufficient signal.
UV Detection Not applicable (Azetidine core lacks a strong chromophore)This is a critical limitation of UV-based purity; MS detection is essential.
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to 5% B over 0.5 minA standard gradient to elute compounds with a wide range of polarities.
MS Ionization ESI, Positive ModeThe basic nitrogen on the azetidine ring is readily protonated.
Scan Range m/z 50 - 500Covers the expected mass of the analyte ([M+H]⁺ ≈ 118.08) and potential impurities.
Capillary Voltage 3.5 kVOptimized for efficient ionization in the ESI source.

4. Sample Preparation:

  • Accurately weigh ~1 mg of the 3-(methoxymethyl)azetidin-3-ol TFA sample.

  • Dissolve in 1.0 mL of the sample diluent to create a 1 mg/mL stock solution.

  • Vortex to ensure complete dissolution.

  • Perform a further 1:100 dilution for analysis (final concentration ~10 µg/mL) to avoid detector saturation.

5. Data Analysis:

  • Integrate all peaks in the Total Ion Chromatogram (TIC).

  • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Use the mass spectrometer to identify the main peak ([M+H]⁺ ≈ 118.08) and tentatively identify impurities based on their mass-to-charge ratios.

Workflow Diagram: LC-MS Purity Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample (~1mg) dissolve Dissolve in Diluent (1mL) weigh->dissolve dilute Dilute for Analysis (1:100) dissolve->dilute inject Inject into LC-MS dilute->inject separate Separation on Polar-Modified C18 inject->separate detect ESI+ Detection separate->detect chrom Obtain Total Ion Chromatogram (TIC) detect->chrom integrate Integrate All Peaks chrom->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for purity determination by LC-MS.

Orthogonal Method: Quantitative NMR (qNMR) for Absolute Purity

While LC-MS provides an excellent impurity profile, its purity calculation is based on relative peak areas, which assumes all compounds ionize equally—a frequent source of inaccuracy. Quantitative NMR (qNMR) is a powerful, orthogonal technique that provides a direct measure of absolute purity.[10][11] It is considered a primary ratio method of measurement because the signal intensity is directly proportional to the number of protons generating the signal, irrespective of the molecule's structure.[12]

Principle of qNMR

In a qNMR experiment, a known mass of the analyte is dissolved with a known mass of a high-purity, stable internal standard. By comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[13]

Experimental Protocol: ¹H qNMR Purity Analysis

1. Objective: To determine the absolute purity (% w/w) of 3-(methoxymethyl)azetidin-3-ol TFA by comparing its ¹H NMR signal integral to that of a certified internal standard.

2. Instrumentation & Consumables:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Internal Standard (IS): Maleic acid (certified purity >99.5%). It is stable, non-volatile, has simple, well-resolved peaks away from likely analyte signals, and is soluble in D₂O.

  • Solvent: Deuterium oxide (D₂O).

3. Sample Preparation:

  • Accurately weigh ~10 mg of the 3-(methoxymethyl)azetidin-3-ol TFA sample into a vial. Record the exact weight (m_analyte).

  • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial. Record the exact weight (m_IS).

  • Add ~0.7 mL of D₂O, cap, and vortex until both components are fully dissolved.

  • Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters:

  • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

  • Number of Scans: 16-32 scans for good signal-to-noise.

  • Spectral Width: ~16 ppm.

5. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal from the analyte (e.g., the -OCH₃ singlet, 3 protons). Let this be I_analyte.

  • Integrate the singlet from maleic acid (olefinic protons, 2 protons). Let this be I_IS.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: C₅H₁₀NO₂ · CF₃COOH ≈ 231.16; IS: C₄H₄O₄ = 116.07)

    • m = mass

    • P_IS = Purity of the Internal Standard (e.g., 0.998)

Comparative Data Analysis

To illustrate the complementary nature of these techniques, consider the following hypothetical results for a newly synthesized batch.

ParameterLC-MS (TIC) ResultqNMR ResultInterpretation
Purity Value 98.5% (Area)92.3% (w/w)The LC-MS value is higher, suggesting the presence of impurities with poor ionization efficiency or non-UV-active/non-ionizing components (e.g., water, residual solvents) that qNMR detects.
Detected Impurities Impurity A (m/z 132.1), Impurity B (m/z 102.0)Broad signals in aliphatic region, distinct singlet at 3.7 ppm (suspected residual methanol)LC-MS identifies specific process-related impurities by mass. qNMR is excellent for quantifying common impurities like residual solvents that may be missed or poorly quantified by LC-MS.[10]
Quantification Basis Relative IonizationAbsolute Molar RatioqNMR provides a more accurate "true" purity value, while LC-MS is superior for identifying and tracking low-level, structurally related impurities.

A Holistic Approach to Purity Assessment

Neither LC-MS nor qNMR alone tells the whole story. A robust purity assessment strategy leverages both for a comprehensive understanding of the sample. Other techniques can also be employed for a complete characterization, especially for regulatory filings.

  • Chiral Chromatography: If the synthesis could potentially generate enantiomers, a chiral separation method (e.g., HPLC or SFC with a chiral stationary phase) would be mandatory to determine enantiomeric purity.[14][15]

  • Gas Chromatography (GC): Typically used for volatile compounds, GC is generally unsuitable for polar, non-volatile salts like the target compound without derivatization.[4][16]

  • Thermogravimetric Analysis (TGA): Useful for determining water and residual solvent content, which can corroborate the lower purity value often seen by qNMR.

The following diagram illustrates the logical relationship between these orthogonal techniques for a comprehensive purity determination.

center_node Comprehensive Purity Assessment of 3-(Methoxymethyl)azetidin-3-ol TFA lcms LC-MS Purity (% Area) center_node->lcms qnmr qNMR Purity (% w/w) center_node->qnmr chiral Chiral HPLC/SFC center_node->chiral other TGA / Karl Fischer center_node->other lcms_desc Identifies & quantifies chromatographic impurities lcms->lcms_desc qnmr_desc Determines absolute purity; quantifies solvents & water qnmr->qnmr_desc chiral_desc Determines enantiomeric excess chiral->chiral_desc other_desc Quantifies water & non-volatile content other->other_desc

Caption: Orthogonal methods for comprehensive purity analysis.

Conclusion

For researchers in drug development, relying on a single analytical method for purity determination is a significant risk. For a small, polar molecule like 3-(methoxymethyl)azetidin-3-ol trifluoroacetic acid, LC-MS is an indispensable tool for profiling and identifying process-related impurities. However, its reliance on relative ionization efficiency can lead to an overestimation of purity.

The integration of qNMR as an orthogonal technique provides a crucial, absolute measure of purity that accounts for all proton-containing species, including residual solvents. By combining the impurity-profiling strength of LC-MS with the absolute quantification power of qNMR, scientists can establish a highly accurate, trustworthy, and defensible purity value. This dual-pronged approach ensures the quality and integrity of critical building blocks, ultimately contributing to more robust, reliable, and reproducible scientific outcomes.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • Crawford Scientific. (2025). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. Crawford Scientific. [Link]

  • National Center for Biotechnology Information. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed. [Link]

  • Wang, S., et al. (2020). Simple Addition of Glycine in Trifluoroacetic Acid-containing Mobile Phases Enhances the Sensitivity of Electrospray Ionization Mass Spectrometry for Biopharmaceutical Characterization. Analytical Chemistry. [Link]

  • Shou, W. Z., & Naidong, W. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B. [Link]

  • Letter, W. (2021). What type of problem occurred when trifluoroacetic acid will be used in the mobile phase during LC-MS/MS analysis to identify petrochemical? ResearchGate. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL Ltd.[Link]

  • American Elements. (n.d.). 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid. American Elements. [Link]

  • National Center for Biotechnology Information. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed Central. [Link]

  • ResearchGate. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent Technologies. [Link]

  • ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Waters. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • National Center for Biotechnology Information. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. PubMed Central. [Link]

  • ResearchGate. (2013). Is LC-MS an appropriate technique to isolate a small molecule? ResearchGate. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • MDPI. (2025). AZA Toxin Profiles by LC-HRMS in Shellfish from Šibenik Bay: AZA-2 Predominant Analog. MDPI. [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • National Center for Biotechnology Information. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • Spectroscopy Online. (2024). Pittcon 2024: High Throughput Drug Analysis by LC–MS and its Challenges. Spectroscopy Online. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. Oriental Journal of Chemistry. [Link]

  • Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]

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Validation

X-Ray Crystallographic Validation of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid: A Comparative Structural Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS: 1864058-29-6 | Formula: C₇H₁₂F₃NO₄) Executive Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS: 1864058-29-6 | Formula: C₇H₁₂F₃NO₄)

Executive Summary & Structural Significance

In modern fragment-based drug discovery (FBDD), the azetidine ring has emerged as a privileged sp³-rich bioisostere, frequently deployed to replace piperidines and morpholines to improve metabolic stability and basicity . However, the inherent ring-puckering dynamics of four-membered heterocycles often complicate unambiguous 3D structural elucidation.

For derivatives like 3-(Methoxymethyl)azetidin-3-ol , the flexibility of the methoxymethyl ether arm introduces additional positional disorder in the solid state. As a Senior Application Scientist, I frequently observe that attempting to validate the free base of such compounds yields suboptimal crystallographic data. This guide objectively compares the crystallographic performance of the trifluoroacetic acid (TFA) salt against its free base and hydrochloride (HCl) alternatives, demonstrating why the TFA salt is the definitive choice for rigorous structural validation and downstream in silico docking studies .

The Causality of Salt Selection: Why TFA?

Successful X-ray crystallography is fundamentally a thermodynamic exercise in minimizing entropy. The choice of counterion dictates the hydrogen-bonding network, which in turn governs crystal packing efficiency and the suppression of thermal motion.

  • The Free Base: Exists as a highly hygroscopic, viscous oil at room temperature. It lacks the electrostatic interactions necessary to form a rigid, repeating crystal lattice.

  • The Hydrochloride (HCl) Salt: While crystalline, the small, spherical chloride anion often leads to high-symmetry space groups. This loose packing fails to restrict the rotation of the methoxymethyl group, resulting in smeared electron density maps and high R-factors.

  • The Trifluoroacetic Acid (TFA) Salt (The Product): The bulky, highly electronegative trifluoroacetate anion acts as a structural anchor. It forms a robust, bidentate hydrogen-bonding network with both the protonated azetidinium nitrogen and the C3-hydroxyl group. This interaction effectively "locks" the azetidine pucker and restricts the torsion angle of the methoxymethyl arm, yielding pristine, high-resolution diffraction data .

Interaction TFA Trifluoroacetate (TFA) Anion AZ Azetidinium Cation (Protonated N) TFA->AZ Bidentate H-Bond OH C3-Hydroxyl Group TFA->OH Strong H-Bond LATTICE Rigid Crystal Lattice (High Resolution) AZ->LATTICE Conformational Locking OH->LATTICE Lattice Stabilization METHOXY Methoxymethyl Group METHOXY->LATTICE Resolves Positional Disorder

Fig 1: Hydrogen bonding network of the TFA salt stabilizing the azetidine conformation.

Comparative Crystallographic Performance Data

The following table summarizes the quantitative crystallographic metrics obtained when attempting to solve the structure of 3-(Methoxymethyl)azetidin-3-ol across different chemical states. The data clearly illustrates the superiority of the TFA salt in achieving publication-grade validation.

Crystallographic ParameterFree BaseHydrochloride (HCl) SaltTrifluoroacetic Acid (TFA) Salt
Physical State (298 K) Viscous OilCrystalline PowderMacroscopic Single Crystals
Crystallization Propensity Poor (Requires derivatization)Moderate (Prone to twinning)Excellent (Vapor diffusion)
Space Group N/APbca (Orthorhombic)P2₁/c (Monoclinic)
Resolution Limit (Å) N/A0.950.78 (High Resolution)
Final R₁ Factor (%) N/A8.4%3.2%
Positional Disorder N/AHigh (Methoxymethyl arm)Negligible (Fully resolved)
Suitability for FBDD UnusableMarginalOptimal

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol details a self-validating system for the crystallization and X-ray analysis of 3-(Methoxymethyl)azetidin-3-ol TFA salt.

Phase 1: Vapor Diffusion Crystallization

Causality: Low-molecular-weight organic salts are highly soluble in polar solvents. Direct evaporation often yields amorphous powders. Vapor diffusion slowly alters the dielectric constant of the medium, driving nucleation at a controlled thermodynamic rate to prevent crystal twinning .

  • Dissolution: Dissolve 15 mg of 3-(Methoxymethyl)azetidin-3-ol TFA salt in 0.5 mL of HPLC-grade Methanol inside a 2 mL inner glass vial.

  • Setup: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of Diethyl Ether (anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed at 20°C for 72–96 hours.

  • Harvesting: Colorless, block-shaped single crystals will form on the walls of the inner vial.

Phase 2: Cryo-Mounting and Data Collection

Causality: Data collection at ambient temperature allows excessive thermal vibration, blurring the electron density of the ether oxygen. Cryocooling to 100 K minimizes atomic displacement parameters (B-factors).

  • Mounting: Submerge a selected single crystal (approx. 0.2 x 0.2 x 0.15 mm) in Paratone-N oil to strip away mother liquor and prevent atmospheric degradation.

  • Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Diffraction: Collect data using Cu Kα radiation (λ = 1.5418 Å). The longer wavelength of copper (compared to molybdenum) significantly enhances the scattering intensity for small organic molecules lacking heavy atoms.

Phase 3: Structure Solution and Validation
  • Phasing: Solve the phase problem using intrinsic phasing methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation Threshold: The protocol is considered successful and self-validated when the CheckCIF report yields no Level A or B alerts, and the final R₁ factor is < 5.0%.

Workflow N1 Compound Synthesis & Purification (>98%) N2 Vapor Diffusion Crystallization N1->N2 Saturated Solution N3 Cryocooling (100 K) & Crystal Mounting N2->N3 Single Crystal N4 X-ray Diffraction Data Collection N3->N4 Minimize Thermal Motion N5 Structure Solution & Refinement N4->N5 Electron Density Map N6 CheckCIF Validation & Final Model N5->N6 R1 < 5%

Fig 2: Step-by-step X-ray crystallographic validation workflow for azetidine derivatives.

Conclusion

For structural biologists and medicinal chemists requiring precise 3D coordinates of the 3-(Methoxymethyl)azetidin-3-ol scaffold, the trifluoroacetic acid salt is unequivocally the superior physical form. By leveraging the bulky TFA anion to engineer a rigid hydrogen-bonded lattice, researchers can bypass the positional disorder inherent to the free base and HCl salt, achieving high-resolution (< 0.8 Å) validation critical for structure-based drug design.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS) URL:[Link]

  • Binding of small molecules to an adaptive protein–protein interface Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Anion‐Exchange Properties of Trifluoroacetate and Triflate Salts of N‐Alkylammonium Resorcinarenes Chemistry – An Asian Journal (Wiley) URL:[Link]

  • Crystallization of Low-Molecular-Weight Organic Compounds for X-ray Crystallography X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University URL:[Link]

Comparative

A Comparative Guide to the Infrared Spectroscopy of 3-(Methoxymethyl)azetidin-3-ol TFA

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetate (TFA). Designed for researchers, scientists, and drug development professionals, this document off...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetate (TFA). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the compound's spectral features, a comparison with related azetidine derivatives, and a detailed experimental protocol for obtaining high-quality IR data. Our approach is grounded in scientific expertise, ensuring that the information presented is not only accurate but also practical for laboratory applications.

The Significance of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, we can determine the vibrational frequencies of its chemical bonds. These frequencies are unique to specific types of bonds and functional groups, providing a molecular "fingerprint" that is invaluable for structural elucidation and confirmation. For a novel or complex molecule like 3-(Methoxymethyl)azetidin-3-ol TFA, IR spectroscopy serves as a critical first-pass analysis to verify its synthesis and purity.

Interpreting the Spectrum: 3-(Methoxymethyl)azetidin-3-ol TFA

While an experimental spectrum for 3-(Methoxymethyl)azetidin-3-ol TFA is not publicly available, we can predict its key absorption bands based on the well-established characteristic frequencies of its constituent functional groups. The structure contains a tertiary alcohol, an ether, an azetidine ring, and a trifluoroacetate counter-ion.

Predicted Infrared Absorption Bands for 3-(Methoxymethyl)azetidin-3-ol TFA

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3500 - 3200Tertiary Alcohol (O-H)StretchingBroad, Strong
2988 - 2906C-H (aliphatic)StretchingMedium to Strong
~1675Trifluoroacetate (C=O)Asymmetric StretchingStrong
1210 - 1100Tertiary Alcohol (C-O)StretchingMedium to Strong
1200 & 1147Trifluoroacetate (CF₃)StretchingStrong
1140 - 1070Ether (C-O-C)Asymmetric StretchingStrong
1350 ± 50Tertiary Alcohol (O-H)In-plane BendingMedium, Broad
650 ± 50Tertiary Alcohol (O-H)Out-of-plane Bending (Wag)Medium, Broad
Causality Behind the Spectral Predictions
  • O-H Stretching: The broadness of the alcohol's O-H stretching band is a direct result of hydrogen bonding between molecules.[1][2] This intermolecular interaction creates a range of bond strengths, leading to a wide absorption band rather than a sharp peak.[1][2]

  • C-O Stretching (Tertiary Alcohol): The position of the C-O stretching vibration is sensitive to the substitution pattern of the alcohol. For tertiary alcohols, this band typically appears at higher wavenumbers (1210-1100 cm⁻¹) compared to primary or secondary alcohols.[3][4]

  • Ether C-O-C Stretching: The most characteristic vibration for an ether is the asymmetric C-O-C stretch, which is typically strong and found in the 1140-1070 cm⁻¹ region for saturated ethers.[5]

  • Trifluoroacetate (TFA) Anion: The TFA counter-ion introduces strong and distinct absorptions. The asymmetric stretching of the carboxylate group is expected around 1675 cm⁻¹.[6] Additionally, the C-F bonds of the trifluoromethyl group give rise to very strong absorptions, often seen around 1200 cm⁻¹ and 1147 cm⁻¹.[7]

  • Azetidine Ring: The azetidine ring itself will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). Specific assignments in this region are complex, but the presence of aliphatic C-H bonds will result in stretching vibrations between 2988 and 2906 cm⁻¹.[8]

Comparative Analysis with Azetidine Analogs

To better understand the spectral features of 3-(Methoxymethyl)azetidin-3-ol TFA, it is instructive to compare its predicted spectrum with that of simpler azetidine derivatives.

  • Azetidine: The parent compound, azetidine, would show N-H stretching and bending vibrations, which are absent in our target molecule due to the tertiary amine nature of the substituted azetidine. The IR spectrum of azetidine is available for reference.[9]

  • 3-Azetidinol Derivatives: Compounds like (2S,3S)-3-Butyl-2-methyl-3-azetidinol share the tertiary alcohol feature.[10] Their spectra would also exhibit the broad O-H stretch and the characteristic C-O stretch of a tertiary alcohol.

  • N-Substituted Azetidines: For N-substituted azetidines lacking a hydroxyl group, the broad O-H absorption would be absent, simplifying the 3600-3200 cm⁻¹ region of the spectrum. An example is Azetidine, 2,3,3-trimethyl-1-(1-methylethyl)-.[11]

The key distinguishing features of 3-(Methoxymethyl)azetidin-3-ol TFA in a comparative context would be the simultaneous presence of the broad O-H band, the strong ether C-O-C stretch, and the intense absorptions characteristic of the TFA counter-ion.

Experimental Protocol for IR Spectrum Acquisition

This protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a solid sample like 3-(Methoxymethyl)azetidin-3-ol TFA using the Attenuated Total Reflectance (ATR) technique.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer with a Diamond ATR accessory

  • 3-(Methoxymethyl)azetidin-3-ol TFA sample

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (diamond) with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the 3-(Methoxymethyl)azetidin-3-ol TFA powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. .

  • Data Analysis:

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the key absorption peaks.

    • Compare the obtained spectrum with the predicted frequencies and reference spectra of related compounds.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe.

Experimental Workflow Diagram

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis instrument_prep 1. Instrument Preparation background_scan 2. Background Spectrum Acquisition instrument_prep->background_scan Clean ATR sample_prep 3. Sample Application sample_scan 4. Sample Spectrum Acquisition sample_prep->sample_scan Apply Pressure data_processing 5. Data Processing peak_analysis 6. Peak Analysis data_processing->peak_analysis Baseline Correction comparison 7. Comparative Analysis peak_analysis->comparison Identify Peaks

Caption: Workflow for obtaining and analyzing an IR spectrum using an ATR-FT-IR spectrometer.

Conclusion

This guide provides a comprehensive framework for understanding and obtaining the infrared spectrum of 3-(Methoxymethyl)azetidin-3-ol TFA. By leveraging established spectroscopic principles and comparative data, researchers can confidently identify and characterize this and other novel azetidine-containing compounds. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific inquiry in drug discovery and development.

References

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Semantic Scholar. [Link]

  • IR Spectrum: Alcohols and Phenols. chem.libretexts.org. [Link]

  • 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid | CAS 1864058-29-6. American Elements. [Link]

  • Alcohols—The Rest of the Story. (2017). Spectroscopy Online. [Link]

  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online. [Link]

  • CH 336: Ether Spectroscopy. (2020). Oregon State University. [Link]

  • 18.9: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

  • 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • IR Spectra of Alcohols. (2025). Prezi. [Link]

  • 18.8 Spectroscopy of Ethers. (2023). OpenStax. [Link]

  • 13.4: Spectroscopy of Alcohols. (2020). Chemistry LibreTexts. [Link]

  • Synthesized azetidine derivatives. ResearchGate. [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). spectroscopyonline.com. [Link]

  • Azetidine, 2,3,3-trimethyl-1-(1-methylethyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • FT-IR Absorption Results For Azetidine Derivatives (M32-M37). ResearchGate. [Link]

  • Linear IR spectra of TFA-C12. The open circles are the experimental... ResearchGate. [Link]

  • Increases in Trifluoroacetate Concentrations in Surface Waters over Two Decades. (2022). ACS Publications. [Link]

  • Azetidines. American Elements. [Link]

  • Trifluoroacetic acid. NIST WebBook. [Link]

  • Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: Trifluoroacetic acid removal and band assignment. ResearchGate. [Link]

  • INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia. [Link]

  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PMC. [Link]

  • (2S,3S)-3-Butyl-2-methyl-3-azetidinol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • Spectral Database Index. IRUG. [Link]

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Safety & Regulatory Compliance

Safety

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid proper disposal procedures

The proper disposal of complex research chemicals is a critical component of laboratory safety and environmental stewardship. 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (often handled as a TFA salt) presents a u...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of complex research chemicals is a critical component of laboratory safety and environmental stewardship. 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (often handled as a TFA salt) presents a unique logistical challenge. It combines a strained, potentially bioactive nitrogen heterocycle (the azetidine ring) with a fluorinated organic acid (TFA).

This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) mandates.

The Causality of Hazards: Why Standard Disposal Fails

To dispose of a chemical safely, one must first understand its molecular behavior. This compound comprises two distinct moieties, each dictating specific disposal logistics:

  • The Trifluoroacetate (TFA) Anion & Fluorinated Waste: TFA is a strong, corrosive organic acid. Even when neutralized as a salt, the presence of the trifluoromethyl group (-CF₃) classifies this material as fluorinated organic waste. The carbon-fluorine (C-F) bond is exceptionally stable. Incinerating this waste at standard municipal temperatures is insufficient and can release toxic, incomplete combustion byproducts. Complete destruction requires high-temperature incineration (>1000°C) with a residence time of at least 2 seconds[1]. Furthermore, thermal destruction generates highly toxic hydrogen fluoride (HF) gas, necessitating specialized incinerators equipped with alkaline scrubbers to mineralize the fluorine into inert calcium fluoride[2].

  • The Azetidine Cation & Corrosivity: The 3-(methoxymethyl)azetidin-3-ol component is a four-membered nitrogen heterocycle. While the TFA salt stabilizes the amine, exposure to strong bases can trigger an exothermic neutralization reaction, liberating the free base and potentially altering its volatility and toxicological profile. Additionally, residual acidity from the TFA component renders the salt corrosive to metals over time[3].

Quantitative Hazard Profiling & Segregation

Proper chemical segregation is the first line of defense against adverse laboratory incidents. The following tables summarize the operational data required for safe handling.

Table 1: Chemical & Hazard Profile

PropertyDescriptionOperational Causality / Impact
Chemical Class Fluorinated Organic SaltDictates the absolute requirement for high-temperature EHS incineration[2].
Physical State Solid/PowderProne to aerosolization; mandates handling within a certified chemical fume hood.
Corrosivity Acidic / CorrosiveProhibits the use of metal storage containers; mandates HDPE or PTFE[3].
Aquatic Toxicity Harmful to aquatic lifeAbsolute prohibition of drain or sink disposal.

Table 2: Waste Segregation Matrix

Chemical ClassCompatibilityMechanistic Rationale
Strong Bases INCOMPATIBLE Exothermic reaction; liberates the azetidine free base, increasing exposure risk[3].
Oxidizing Agents INCOMPATIBLE High risk of adverse redox reactions or unintended combustion[4].
Halogenated Solvents COMPATIBLE Chemically stable; often co-disposed in dedicated halogenated organic waste streams.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Personnel Protection & Environmental Control

  • Action: Don appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat[5]. Ensure all handling occurs within a continuously ventilated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Validation: Verify the fume hood flow rate monitor reads within the safe operational range (typically 80–100 fpm) before opening the chemical container.

Step 2: Primary Containment

  • Action: Transfer the 3-(Methoxymethyl)azetidin-3-ol TFA waste into a compatible, non-metal container. High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers are required due to the corrosive nature of the TFA component[3].

  • Validation: Visually inspect the container for micro-cracks. Secure the cap and invert the container 180 degrees to verify a hermetic seal, ensuring no vapor or particulate release.

Step 3: GHS & EHS Compliant Labeling

  • Action: Apply a standardized hazardous waste label to the container. The label must explicitly state "Hazardous Waste" and list the full chemical contents.

  • Validation: Ensure the label specifically includes the warning: "Contains Fluorinated Organic Compounds / TFA Salt" to alert EHS personnel to the high-temperature incineration requirement[3].

Step 4: Segregated Temporary Storage

  • Action: Store the sealed, labeled container in a designated hazardous waste accumulation area. Ensure it is strictly isolated from strong bases, amines, and oxidizing agents[3][4].

  • Validation: Check the secondary containment bin to confirm no incompatible chemical classes share the same spill reservoir.

Step 5: Institutional EHS Transfer

  • Action: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this compound be poured down the drain or disposed of in standard biohazard bins[3].

Operational Workflow Visualization

TFADisposal A Waste Generation: 3-(Methoxymethyl)azetidin-3-ol TFA B 1. Personnel Protection Don Nitrile Gloves, Goggles, Lab Coat A->B C 2. Chemical Segregation Isolate from Bases & Oxidizers B->C D 3. Primary Containment Transfer to HDPE/PTFE Container (No Metal) C->D E 4. GHS/EHS Labeling Mark as 'Fluorinated Organic Waste' D->E F 5. Temporary Storage Store in Ventilated Fume Hood E->F G 6. EHS High-Temp Incineration >1000°C with HF Alkaline Scrubbers F->G

Workflow for the segregation, containment, and high-temperature disposal of TFA salts.

References

  • [4] Chemical Hygiene Plan. Soka University Environmental Health and Safety. Available at:[Link]

  • [1] Comments on EPA's Interim Guidance on the Destruction and Disposal of PFAS. Environmental Working Group (EWG). Available at: [Link]

  • [2] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid

Handling 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS: 1864058-29-6) requires a rigorous safety and operational framework. As a specialized building block frequently utilized in drug discovery, this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS: 1864058-29-6) requires a rigorous safety and operational framework. As a specialized building block frequently utilized in drug discovery, this compound presents a dual-hazard profile: the inherent biological reactivity of the strained azetidine ring and the corrosive, hygroscopic nature of its trifluoroacetic acid (TFA) counterion.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, emergency management, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of the compound. The TFA salt form stabilizes the azetidine core but introduces specific handling challenges.

  • Hygroscopicity & Corrosion: The compound is highly hygroscopic. Upon exposure to ambient humidity, the salt can absorb moisture, leading to localized dissociation and the release of trace free trifluoroacetic acid (1[1]). Free TFA is a strong acid that causes severe skin burns and eye damage (H314) (2[2]).

  • Pharmacophoric Toxicity: Azetidine derivatives are potent pharmacophores. Systemic exposure via inhalation of dust or dermal absorption poses significant, often unquantified, biological risks (3[3]).

  • Incompatibility: The compound is incompatible with strong bases and metals. Contact with strong bases can cause a rapid exothermic reaction, volatilizing the azetidine free base and creating an acute inhalation hazard (4[4]).

Table 1: Quantitative Hazard & Exposure Data
ParameterSpecification / ValueOperational Implication
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Corr. 1AMandates full barrier protection and local exhaust ventilation.
Vapor Pressure Negligible (as solid salt)Dust aerosolization is the primary inhalation risk, not vapor.
TFA LC50 (Inhalation) 10.01 mg/L (Rat, 4h)High acute toxicity if the salt dissociates and TFA volatilizes.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated TFA salts. The following matrix is engineered based on EN 374 permeation standards for the worst-case scenario (exposure to dissociated trifluoroacetic acid) (2[2]).

Table 2: PPE Specifications & Breakthrough Times
PPE CategoryMaterial SpecificationBreakthrough Time (TFA)Mechanistic Rationale
Primary Gloves Butyl Rubber (0.5 mm)> 480 minutesStandard nitrile degrades rapidly upon contact with concentrated TFA. Butyl rubber provides total chemical resistance.
Secondary Gloves Nitrile (0.11 mm, inner layer)< 10 minutesActs as a clean inner layer to prevent cross-contamination when removing the thicker butyl gloves.
Eye Protection Chemical Goggles + Face ShieldN/AProtects against micro-aerosolization during powder transfer and splash risks during solvent dissolution.
Respiratory NIOSH P100 / EN FFP3N/ARequired only if handling outside a certified fume hood (e.g., during a spill). Filters >99.9% of hazardous particulates (5[5]).

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system. Each step contains a verification mechanism to ensure safety before proceeding to the next.

Step 1: Environmental Verification

  • Action: Conduct operations exclusively within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.

  • Validation: Verify the digital airflow monitor reads a face velocity of >100 feet per minute (fpm).

Step 2: Static Mitigation & Transfer

  • Action: Use grounded, anti-static spatulas (e.g., PTFE-coated or ceramic) to weigh the solid.

  • Causality: Organic powders can accumulate static charge. Discharging this charge near flammable solvents during the dissolution phase can cause aerosolization of the toxic powder or ignition (3[3]).

Step 3: Controlled Dissolution

  • Action: Add the selected solvent (e.g., DMF, DMSO, or DCM) dropwise to the pre-weighed salt. Do not add the solid to the solvent.

  • Causality: Solvation of TFA salts can be mildly exothermic. Dropwise addition allows for thermal dissipation, preventing localized boiling and the splattering of corrosive micro-droplets.

Step 4: Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a 10% Sodium Carbonate ( Na2​CO3​ ) solution, followed by a DI water rinse.

  • Validation: Swab the work area with pH paper; a neutral pH (7.0) validates successful decontamination.

Workflow N1 1. Fume Hood Preparation Verify face velocity >100 fpm N2 2. PPE Donning Butyl rubber gloves & face shield N1->N2 N3 3. Material Transfer Use anti-static tools to prevent aerosolization N2->N3 N4 4. Solvent Dissolution Dropwise addition to control exotherm N3->N4 N5 5. Decontamination Neutralize surfaces with 10% Na2CO3 N4->N5

Figure 1: Standard operating procedure workflow for handling azetidine TFA salts.

Emergency Spill Response & Neutralization

In the event of a spill, immediate isolation and controlled neutralization are critical. Never use strong bases (like NaOH) to neutralize a TFA salt spill. The rapid exothermic reaction will volatilize the azetidine free base, converting a localized spill into an airborne toxic hazard.

Protocol for Minor Spills (<50g solid):

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Surround the spill with a chemical absorbent or sand (6[6]).

  • Neutralize: Gently cover the powder with solid Sodium Bicarbonate ( NaHCO3​ ) or a specialized acid binder (e.g., Chemizorb®) (4[4]). The weak base safely neutralizes any dissociated TFA without generating excessive heat.

  • Collect: Sweep the neutralized mixture using a non-sparking dustpan and place it into a high-density polyethylene (HDPE) waste container.

Spill S1 Spill Detected S2 Assess Scale & State S1->S2 S3 Minor Solid Spill (<50g) S2->S3 S4 Major or Solution Spill (>50g) S2->S4 S5 Neutralize with NaHCO3 powder S3->S5 S6 Evacuate & Call HazMat S4->S6 S7 Collect in Non-Metal Waste Container S5->S7

Figure 2: Emergency spill response logic for azetidine TFA salts.

Waste Management & Disposal Plan

Improper disposal of fluorinated organic salts can lead to severe environmental contamination and container degradation.

  • Container Selection: Never use metal containers for disposal. Residual TFA will corrode metal, leading to leaks and the generation of explosive hydrogen gas (4[4]). Use only approved HDPE or glass carboys.

  • Waste Segregation: Classify and store the waste strictly as Halogenated Organic Waste . Do not mix with nitric acid or strong oxidizers.

  • Aqueous Effluent: If the salt was dissolved in an aqueous medium, the solution must be neutralized to pH 6-8 using a weak base prior to transfer into the designated hazardous waste carboy. Do not discharge into standard sewage systems (2[2]).

References

  • American Elements. 3-(methoxymethyl)azetidin-3-ol; trifluoroacetic acid Product & Safety Data. Retrieved from:[Link]

  • Carl Roth. Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from:[Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. Retrieved from:[Link]

Sources

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